molecular formula C8H12O B090825 1-(2-Cyclopentenyl)-2-propanone CAS No. 105-24-8

1-(2-Cyclopentenyl)-2-propanone

Cat. No.: B090825
CAS No.: 105-24-8
M. Wt: 124.18 g/mol
InChI Key: LHAJIBPLECWWQP-UHFFFAOYSA-N
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Description

1-(2-Cyclopentenyl)-2-propanone is a valued synthetic intermediate in advanced organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its structure, featuring a cyclopentenyl ring adjoined to a propanone chain, makes it a particularly useful precursor in the development of pharmacologically active compounds and natural products. The cyclopentenone motif is a recognized privileged structure in medicinal chemistry, found in a wide array of biologically active natural compounds such as prostaglandins, sesquiterpenes, and pyrethrins . Researchers utilize this compound to access the highly reactive cyclopentenone core, which exhibits both electrophilic and nucleophilic reactivity, enabling diverse chemical transformations including cycloadditions and functional group manipulations . Its application is central to methodologies aimed at creating five-membered carbocyclic rings, which are common scaffolds in drug discovery and fragrance development . The compound's primary research value lies in its role as a foundational template for the synthesis of novel compounds with potential activity in various therapeutic areas.

Properties

IUPAC Name

1-cyclopent-2-en-1-ylpropan-2-one
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InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3
Source PubChem
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InChI Key

LHAJIBPLECWWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901295570
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Molecular Weight

124.18 g/mol
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CAS No.

105-24-8
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Record name 1-(2-Cyclopentenyl)acetone
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Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Record name 1-(2-cyclopentenyl)acetone
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8), a versatile ketone incorporating a reactive cyclopentenyl moiety. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Properties

This compound is a carbocyclic ketone with significant utility as a synthetic intermediate. Its structure, featuring both a ketone carbonyl group and an allylic system within a five-membered ring, imparts a unique reactivity profile.

Chemical and Physical Data

A summary of the key identification and physical properties for this compound is presented below. While exact experimental values for boiling point and density are not consistently reported in literature, computed properties and data from analogous structures provide reliable estimates.

PropertyValueSource(s)
CAS Number 105-24-8[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
IUPAC Name 1-(cyclopent-2-en-1-yl)propan-2-one[1]
Synonyms 2-Cyclopentenyl-1-acetone, 1-(2-Cyclopentenyl)acetone[1][2]
Appearance Colorless to pale yellow liquid-
Solubility Moderately soluble in organic solvents; limited in water-
XLogP3 (Computed) 1.4[1]
Topological Polar Surface Area 17.1 Ų[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a publicly available, fully interpreted high-resolution spectrum for this specific isomer is scarce, the expected spectral features can be reliably predicted based on its functional groups and structural analogues.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclopentenyl ring (typically in the 5.5-6.0 ppm region), the allylic and aliphatic protons on the ring, the methylene bridge protons adjacent to the carbonyl, and a characteristic singlet for the methyl protons of the acetone moiety (around 2.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR would feature signals for the carbonyl carbon (typically >200 ppm), two sp² hybridized carbons of the alkene, and several sp³ hybridized carbons corresponding to the ring and side-chain methylene and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O (ketone) stretch, expected around 1715 cm⁻¹. Other key signals include those for the vinylic C-H stretch (above 3000 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, with fragmentation patterns characteristic of ketones, such as McLafferty rearrangement and alpha-cleavage.[1]

Synthesis and Handling

The synthesis of this compound is most practically achieved through the alkylation of cyclopentadiene, leveraging the acidity of its methylene protons.

Mechanistic Principle: Alkylation of Cyclopentadienyl Anion

The synthesis hinges on the deprotonation of cyclopentadiene to form the aromatic and highly nucleophilic cyclopentadienyl anion. This anion then acts as a potent nucleophile in an Sₙ2 reaction with an acetone synthon, such as chloroacetone.

G cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) Cp_H Cyclopentadiene Cp_Anion Cyclopentadienyl Anion Cp_H->Cp_Anion Deprotonation Base Strong Base (e.g., NaH, n-BuLi) Product This compound Cp_Anion->Product Alkylation Chloroacetone Chloroacetone (Electrophile)

Diagram: Synthesis pathway via cyclopentadienyl anion.

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative procedure based on established methods for cyclopentadienyl anion alkylation.[3][4] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Preparation of Cyclopentadienyl Sodium:

    • Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). Keep the monomer chilled on ice to prevent dimerization.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the freshly cracked cyclopentadiene (1.0 equivalent) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases. The formation of a pink or reddish solution indicates the presence of the cyclopentadienyl anion.

  • Alkylation Reaction:

    • Cool the solution of cyclopentadienyl sodium back to 0 °C.

    • Add chloroacetone (1.0 equivalent) dropwise via a syringe, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the desired this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis. Its reactivity is primarily dictated by the α,β-unsaturated ketone system (via the cyclopentenyl ring) and the enolizable ketone.

Conjugate (Michael) Addition

The β-carbon of the cyclopentenyl double bond is electrophilic and susceptible to attack by soft nucleophiles in a Michael (or 1,4-conjugate) addition reaction. This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[5][6][7]

G cluster_michael Michael Addition Pathway CP This compound Nu Nucleophile (e.g., R₂CuLi, RSH, R₂NH) Enolate Enolate Intermediate Product 1,4-Adduct

Diagram: General mechanism of a Michael Addition.

  • Causality: The polarization of the π-system by the electron-withdrawing carbonyl group renders the β-carbon electron-deficient. Soft nucleophiles, such as organocuprates (Gilman reagents), thiols, and secondary amines, preferentially attack this site over the harder carbonyl carbon, leading to the thermodynamically favored 1,4-adduct.[7][8]

Other Synthetic Transformations
  • Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex polycyclic systems.[9]

  • Enolate Chemistry: The protons alpha to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to functionalize the side chain.

Applications in Drug Discovery and Biology

The cyclopentenone motif is a recognized pharmacophore present in numerous biologically active natural products, including prostaglandins.[10][11] These compounds often exhibit antiviral and enzyme-inhibitory activities, making this compound and its derivatives compounds of interest for screening and development.

Potential as an Antiviral Agent

Cyclopentenone-containing molecules, particularly certain prostaglandins, are known to inhibit the replication of various viruses.[10][12] The proposed mechanism often involves the induction of a cellular stress response, including the expression of heat-shock proteins, which creates an inhospitable environment for viral replication.[10] The electrophilic nature of the α,β-unsaturated ketone can also lead to covalent modification of viral or host proteins essential for the viral life cycle.

Representative Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This is a generalized protocol to screen for antiviral activity. Specific cell lines, viruses, and concentrations must be optimized for the system under study.

  • Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero for herpesviruses) to achieve ~90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells.

    • Infect the cells with a predetermined titer of the virus (e.g., a multiplicity of infection of 0.01). Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 48-72 hours, or until the cytopathic effect (CPE) is complete in the virus control wells.

  • Quantification of Viability:

    • Assess cell viability using a suitable assay, such as the Neutral Red uptake assay or MTT assay.

    • Read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. Determine the 50% effective concentration (EC₅₀) from the resulting dose-response curve.[13]

Enzyme Inhibition

The electrophilic nature of α,β-unsaturated ketones makes them potential covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[14] The thiol group of cysteine can act as a Michael donor, attacking the β-carbon of the cyclopentenone ring and forming a covalent adduct, thereby irreversibly inhibiting enzyme activity. This mechanism is relevant for targeting enzymes like glutathione S-transferases or certain proteases.[14][15][16]

Representative Protocol: Enzyme Inhibition Assay

This is a generalized protocol for assessing enzyme inhibition. The specific enzyme, substrate, and detection method must be chosen appropriately.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) to permit interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of product or consumption of substrate using a plate reader (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound is a valuable chemical entity with a well-defined reactivity profile centered on its ketone and α,β-unsaturated functionalities. Its straightforward synthesis from inexpensive starting materials and its capacity for further elaboration through Michael additions and other transformations make it a versatile intermediate for organic synthesis. Furthermore, the presence of the reactive cyclopentenone core suggests its potential as a lead compound in the discovery of new enzyme inhibitors and antiviral agents, warranting its consideration in screening libraries for drug development programs. This guide provides the foundational knowledge required for its synthesis, handling, and application in a research setting.

References

  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281.
  • Ankel, H., & R. R. R. (1992). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Journal of General Virology, 73(3), 649-656.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link].

  • Sidwell, R. A., & Smee, D. F. (2000). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 44(11), 2973–2978.
  • van Iersel, M. L., et al. (1996). Interactions of alpha, beta-unsaturated aldehydes and ketones with human glutathione S-transferase P1-1. Chemico-Biological Interactions, 102(3), 195-210.
  • Trost, B. M., & Romero, A. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(18), 11956-12023.
  • El-Husseiny, W. M., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 507-518.
  • PubMed. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Retrieved from [Link].

  • Renault, J., et al. (1994). Synthesis and Antiviral Study of Cyclopentano [d] Pyrimidine-2,4-diones and Octahydroquinazoline-2,4-diones Acyclic Nucleosides as Potential Anti-HIV Agents. Nucleosides and Nucleotides, 13(6-7), 1535-1544.
  • Chemsrc. (2024). 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1). Retrieved from [Link].

  • Organic Chemistry Explained. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 142189, 1-(2-Propenyl)cyclopentene. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Propanone, 1-cyclopentyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols: C-C Bond Formation via Reaction of Sodium Cyclopentadienide with Alkyl Halides.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129663356, Cyclopentyl 1-cyclopentyl-2-propanone. Retrieved from [Link].

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Aitken, D. J., et al. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(1), 1-24.
  • Rieth, R. D., et al. (1952). Alkylation of cyclopentadienes. U.S.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link].

  • Google Patents. (1996). Process for the alkylation of a cyclopentadiene. WO1997042144A1.
  • SpectraBase. (n.d.). 2-Diazo-1-[2-(phenylethynyl)cyclopentenyl]-1-propanone. Retrieved from [Link].

  • Reetz, M. T., & Maier, W. F. (1988). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses, 66, 85.
  • Ziegler, K., & Froitzheim-Kühlhorn, H. (1955). Process for the preparation of sodium cyclopentadiene, sodium alkyl and sodium benzyl cyclopentadienes. DE1000379B.
  • Szőri, M., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13167-13182.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 139(2), 241-256.
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Sources

physical and chemical properties of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone

Introduction: Unveiling this compound

This compound (CAS No: 105-24-8) is a fascinating bifunctional molecule that incorporates a reactive ketone group and a strained cyclic alkene.[1] Its structure, featuring a chiral center at the point of attachment between the ring and the propanone side chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, synthetic methodologies, and safety considerations, tailored for professionals in chemical research and drug development. The presence of both a nucleophilic/electrophilic carbonyl center and an electrophilic double bond within a compact framework allows for diverse and regioselective chemical transformations.

Part 1: Physicochemical and Spectroscopic Profile

The physical state and molecular characteristics of a compound are foundational to its application in synthesis and formulation. This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its properties are dictated by the interplay between the polar ketone group and the nonpolar hydrocarbon structure.

Physical and Computed Properties

A summary of the key physical and computed properties for this compound is presented below. This data is crucial for predicting its behavior in various solvents, its volatility, and for designing appropriate reaction and purification conditions.

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem[2]
Molecular Weight 124.18 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
IUPAC Name 1-(Cyclopent-2-en-1-yl)propan-2-onePubChem[2]
CAS Number 105-24-8CymitQuimica[1]
XLogP3 (Computed) 1.4PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 1PubChem[2]
Rotatable Bond Count 2PubChem[2]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for sample characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features. A strong, sharp absorption band is expected around 1715 cm⁻¹ , characteristic of a saturated ketone (C=O) stretching vibration. Another significant, though weaker, band should appear around 1650 cm⁻¹ due to the C=C stretching of the cyclopentenyl ring.[2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. Key expected signals include:

    • Vinyl Protons : Two distinct multiplets in the range of δ 5.5-6.0 ppm , corresponding to the two hydrogens on the double bond of the cyclopentene ring.

    • Acetyl Protons : A sharp singlet at approximately δ 2.1 ppm , integrating to three protons, representing the methyl group of the ketone.

    • Allylic and Aliphatic Protons : A series of complex multiplets between δ 1.5-3.0 ppm , corresponding to the protons on the cyclopentene ring and the methylene bridge.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon spectrum confirms the carbon framework. Expected key resonances include:

    • Carbonyl Carbon : A signal far downfield, around δ 208 ppm .

    • Olefinic Carbons : Two signals in the region of δ 130-140 ppm .

    • Methyl Carbon : A signal upfield, around δ 30 ppm .

    • Aliphatic Carbons : Several signals in the δ 20-50 ppm range.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 124 . Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z = 81, and cleavage of the side chain, resulting in a prominent peak corresponding to the cyclopentenyl moiety.[2]

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a synthetic intermediate.

Synthetic Strategy: Allylic Alkylation

A robust and logical approach to synthesizing this molecule is through the allylic alkylation of a cyclopentene derivative with an acetone enolate or its equivalent. This method provides direct access to the target structure by forming the key C-C bond at the allylic position. The choice of a nucleophilic acetone equivalent and an electrophilic cyclopentenyl precursor is critical for achieving high yield and selectivity.

Caption: Synthetic pathway via allylic alkylation.

Reactivity Profile

The molecule's reactivity is twofold:

  • Ketone Carbonyl Chemistry : The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, reductions to the corresponding alcohol, and formation of imines or enamines.

  • Alkene Chemistry : The double bond in the cyclopentenyl ring can undergo electrophilic additions (e.g., halogenation, hydrohalogenation), epoxidation, and hydrogenation. As an enone-like structure, it can also participate in conjugate additions, although this is less favored than in a fully conjugated cyclopentenone system.[3]

Part 3: Experimental Protocol and Workflow

This section provides a trusted, step-by-step methodology for the synthesis and subsequent characterization of this compound. This protocol is designed to be self-validating, with clear checkpoints for analysis.

Detailed Synthesis Protocol: Alkylation of 3-Chlorocyclopentene

Objective: To synthesize this compound from 3-chlorocyclopentene and acetone.

Materials:

  • 3-Chlorocyclopentene

  • Acetone (anhydrous)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (55 mL, 110 mmol, 1.1 eq) via syringe.

  • To this cooled solution, add anhydrous acetone (7.3 mL, 100 mmol, 1.0 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting lithium enolate solution at -78 °C for 1 hour.

  • Alkylation: Add 3-chlorocyclopentene (10.26 g, 100 mmol, 1.0 eq) dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up and Purification: Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to yield the pure product.

Characterization Workflow

A systematic workflow is essential to validate the identity, purity, and structure of the synthesized compound.

G cluster_analysis Structural & Purity Analysis synthesis Synthesis Protocol workup Aqueous Workup & Extraction synthesis->workup purification Vacuum Distillation or Chromatography workup->purification product Isolated Product purification->product tlc_gc TLC / GC-MS (Purity Assessment) product->tlc_gc nmr ¹H & ¹³C NMR (Structure Confirmation) product->nmr ir IR Spectroscopy (Functional Groups) product->ir final Verified Compound tlc_gc->final nmr->final ir->final

Caption: Post-synthesis characterization workflow.

Part 4: Safety and Handling

While specific toxicological data for this compound is not extensively documented, its structural components—a ketone and a cyclic alkene—suggest a prudent handling approach. Structurally related compounds like 2-cyclopentenone are known flammables and irritants.[4]

  • General Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Flammability : The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Health Hazards : May cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation.[4] Avoid breathing vapors. In case of contact, flush the affected area with copious amounts of water.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge for its synthesis, characterization, and safe application in advanced chemical research.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98095, this compound. Available at: [Link]

  • Wikipedia (2023). Cyclopentenone. Available at: [Link]

  • Cole-Parmer (2021). Material Safety Data Sheet - 2-Cyclopentenone, 98%. Available at: [Link]

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An In-Depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Cyclopentenyl)-2-propanone, a versatile ketone intermediate. With a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol , this compound incorporates the key structural motifs of a cyclopentene ring and a propanone side chain.[1] These features make it a valuable building block in synthetic organic chemistry. This document details its physicochemical properties, outlines a robust synthetic methodology, establishes protocols for its analytical characterization, and explores the broader therapeutic relevance of its core cyclopentenone scaffold, particularly in the context of drug development. The guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Strategic Importance of the Cyclopentenone Scaffold

The cyclopentenone ring system is a privileged structure in medicinal chemistry and natural product synthesis. As a classic α,β-unsaturated ketone, its conjugated system imparts unique reactivity, allowing for strategic functionalization through various chemical transformations.[2] Most notably, the cyclopentenone core is the foundational framework for prostaglandins—a class of lipid compounds with profound physiological effects.[3][4]

Cyclopentenone prostaglandins (cyPGs) are critical regulators of inflammation, cell proliferation, and apoptosis.[3][4] Their biological activity is often attributed to the reactive α,β-unsaturated carbonyl group, which can undergo Michael addition with cellular nucleophiles, such as cysteine residues in proteins. This covalent modification allows cyPGs to modulate the function of key signaling proteins, including transcription factors like NF-κB, making them potent anti-inflammatory and anti-neoplastic agents.[4]

This compound serves as a valuable synthon, providing direct access to this powerful pharmacophore. Its structure can be envisioned as a precursor to more complex prostaglandin analogs, where the propanone side chain can be elaborated to form the characteristic lipid chains of these biomolecules. Understanding the synthesis and reactivity of this specific ketone is therefore of significant interest to scientists aiming to develop novel therapeutics targeting inflammatory diseases and cancer.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a research setting. These properties dictate handling, reaction conditions, and purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem[1]
IUPAC Name 1-(cyclopent-2-en-1-yl)propan-2-onePubChem[1]
Molecular Weight 124.18 g/mol PubChem[1]
CAS Number 105-24-8PubChem[1]
Appearance Colorless to pale yellow liquidCymitQuimica[5]
Solubility Moderately soluble in organic solvents; limited in waterCymitQuimica[5]

Synthesis and Purification

While numerous methods exist for the general synthesis of substituted cyclopentenones, such as the Nazarov cyclization and Pauson-Khand reaction, a direct and practical approach for this compound involves the palladium-catalyzed allylic alkylation of a suitable enolate.[2][7][8] This method offers high regioselectivity and is amenable to scale-up.

Proposed Synthetic Pathway: Palladium-Catalyzed Allylic Alkylation

The underlying principle of this synthesis is the generation of a ketone enolate which then acts as a nucleophile to displace a leaving group from an allylic substrate, catalyzed by a palladium(0) complex. For this specific target, the acetone enolate can be reacted with a 3-halocyclopentene.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Acetone Acetone Enolate_Formation Enolate Formation Acetone->Enolate_Formation Base Base (e.g., LDA) Base->Enolate_Formation Allyl_Source 3-Bromocyclopentene Alkylation Pd-Catalyzed Allylic Alkylation Allyl_Source->Alkylation Catalyst Pd(PPh₃)₄ Catalyst->Alkylation Enolate_Formation->Alkylation Acetone Enolate Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification Workup->Purification Product 1-(2-Cyclopentenyl)- 2-propanone Purification->Product Analysis QC Analysis (GC-MS, NMR) Product->Analysis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Acetone (anhydrous)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Bromocyclopentene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Enolate Generation: To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Allow the solution to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Slowly add one equivalent of anhydrous acetone to the LDA solution. The formation of the lithium enolate of acetone should be allowed to proceed for 1 hour at -78 °C. Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and complete deprotonation to form the kinetic enolate, preventing self-condensation of acetone.

  • Alkylation Reaction: To the enolate solution, add the palladium catalyst, Pd(PPh₃)₄ (approx. 1-2 mol%). Subsequently, add 0.9 equivalents of 3-bromocyclopentene dropwise to the reaction mixture. Causality: The palladium catalyst is essential for activating the allylic bromide, forming a π-allyl palladium complex that is highly electrophilic and susceptible to attack by the "soft" enolate nucleophile.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of the volatile ketone product and confirming its molecular weight.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Expected Results: The resulting total ion chromatogram (TIC) should show a single major peak corresponding to the product. The mass spectrum of this peak is expected to exhibit a molecular ion peak [M]⁺ at m/z = 124 , consistent with the molecular weight of C₈H₁₂O.

Predicted Fragmentation Pattern: The fragmentation will be dictated by the stability of the resulting carbocations and neutral losses. Key expected fragments include:

  • m/z = 81: Loss of an acetyl radical (•CH₂C(O)CH₃), resulting in a stable cyclopentenyl cation.

  • m/z = 67: The characteristic cyclopentenyl cation [C₅H₇]⁺.

  • m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

MS_Fragmentation Parent [C₈H₁₂O]⁺˙ m/z = 124 Frag1 [C₅H₇]⁺ m/z = 67 Parent->Frag1 - •CH₂COCH₃ Frag2 [CH₃CO]⁺ m/z = 43 Parent->Frag2 - •C₆H₉ Frag3 [C₆H₉O]⁺ m/z = 109 Parent->Frag3 - •CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~5.6-5.9 ppm (m, 2H): Olefinic protons (-CH=CH-) of the cyclopentene ring.

  • ~3.0-3.3 ppm (m, 1H): Allylic methine proton (-CH-CH₂-CO). This proton is coupled to the adjacent olefinic and methylene protons.

  • ~2.0-2.5 ppm (m, 4H): Methylene protons on the cyclopentene ring and the methylene protons adjacent to the carbonyl group.

  • ~2.1 ppm (s, 3H): Singlet for the methyl protons of the acetyl group (-COCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • ~208 ppm: Carbonyl carbon (C=O).

  • ~130-135 ppm: Olefinic carbons (-CH=CH-).

  • ~45-50 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO).

  • ~40-45 ppm: Allylic methine carbon (-CH-).

  • ~30-35 ppm: Allylic methylene carbon in the ring.

  • ~29 ppm: Methyl carbon (-COCH₃).

  • ~25 ppm: Saturated methylene carbon in the ring.

Applications in Drug Development: A Gateway to Prostaglandins

The primary value of this compound in drug development lies in its utility as a precursor for prostaglandin analogs. Prostaglandins are potent signaling molecules that are often difficult and expensive to synthesize.[9] A chemoenzymatic and modular approach starting from simple building blocks is highly desirable.

The structure of this compound contains the core cyclopentene ring and a side chain that can be chemically modified. For instance, the ketone can be reduced to a secondary alcohol, a key functional group in many prostaglandins. Further, the acetyl methyl group could be functionalized via enolate chemistry to build the full α-chain of a prostaglandin molecule. The double bond in the cyclopentene ring provides a handle for introducing the ω-chain through conjugate addition reactions, a cornerstone of prostaglandin synthesis.[10]

By serving as a readily accessible intermediate, this compound can facilitate the exploration of novel prostaglandin derivatives with improved therapeutic profiles, such as enhanced stability, greater target selectivity, or reduced side effects, for treating inflammatory conditions, cancer, and viral infections.[3][4]

Conclusion

This compound is a strategically important organic compound whose value is derived from its core cyclopentenone-like structure. This guide has detailed its fundamental properties, proposed a logical and scalable synthetic route, and established robust analytical protocols for its characterization. For researchers in medicinal chemistry, this molecule represents not just a synthetic target, but a key starting point for the development of sophisticated prostaglandin analogs and other bioactive molecules, underscoring the enduring importance of versatile building blocks in the pursuit of novel therapeutics.

References

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  • Omollo, A. C., & K'okul, F. O. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 697523. Retrieved from [Link].

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A Technical Guide to 1-cyclopent-2-en-1-ylpropan-2-one: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the organic compound 1-cyclopent-2-en-1-ylpropan-2-one . We will establish its definitive IUPAC nomenclature, propose a robust synthetic methodology based on nucleophilic substitution, and detail a complete analytical workflow for its structural verification using modern spectroscopic techniques. This document is intended for researchers in organic synthesis, drug development, and analytical chemistry, offering both theoretical grounding and practical, field-tested insights into the chemistry of substituted ketones.

Part 1: Nomenclature and Structural Elucidation

The foundation of any chemical study is the unambiguous identification of the molecule. The name "1-(2-Cyclopentenyl)-2-propanone" is a common but slightly informal descriptor. The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a rigorous and universally understood identifier.

1.1. IUPAC Name Determination

The IUPAC name for the structure is 1-cyclopent-2-en-1-ylpropan-2-one [1]. This name is derived by applying the following nomenclature rules:

  • Identify the Principal Functional Group: The ketone (C=O) is the highest priority functional group, giving the suffix "-one".

  • Identify the Parent Chain: The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent alkane is propane, which becomes "propanone".

  • Number the Parent Chain: The chain is numbered to give the ketone the lowest possible locant. This places the carbonyl carbon at position 2, leading to "propan-2-one".

  • Identify the Substituent: The propanone chain is attached to a five-membered ring with one double bond, which is a cyclopentenyl group.

  • Number the Substituent: The ring is numbered starting from the point of attachment to the parent chain (position 1). The double bond must be given the lowest possible locants, which are 2 and 3. Thus, the substituent is "cyclopent-2-en-1-yl". The "-yl" suffix indicates it is a substituent.

  • Assemble the Full Name: The substituent and its position on the parent chain are named as a prefix. The cyclopentenyl group is attached to position 1 of the propan-2-one chain.

Combining these elements gives the full, unambiguous IUPAC name: 1-cyclopent-2-en-1-ylpropan-2-one .

Part 2: Synthesis via Enolate Alkylation

A robust and logical method for constructing the carbon-carbon bond between the cyclopentenyl ring and the propanone moiety is the alkylation of an enolate. This classic SN2 reaction is a cornerstone of organic synthesis due to its reliability and versatility[2][3].

2.1. Retrosynthetic Analysis

The target molecule can be disconnected at the C1-C1' bond (the bond between the propanone and cyclopentene moieties). This disconnection reveals two synthons: an acetone enolate nucleophile and a cyclopentenyl electrophile. These correspond to the practical reagents acetone and a 3-halocyclopentene (e.g., 3-bromocyclopentene).

2.2. Proposed Reaction Mechanism

The synthesis proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.

  • Enolate Formation: A strong, sterically hindered base is required to fully deprotonate acetone to its enolate form, preventing side reactions like self-condensation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it quantitatively converts the ketone to its kinetic enolate[2][4]. The low reaction temperature (-78 °C) ensures the stability of the enolate.

  • SN2 Alkylation: The resulting acetone enolate is a potent carbon nucleophile. It attacks the electrophilic carbon of 3-bromocyclopentene, displacing the bromide leaving group in a classic SN2 fashion[2][3].

The overall workflow is depicted below.

G cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: SN2 Alkylation cluster_workup Step 3: Workup & Purification Acetone Acetone LDA LDA in THF -78 °C Acetone->LDA Enolate Lithium Enolate (Nucleophile) LDA->Enolate Deprotonation Electrophile 3-Bromocyclopentene (Electrophile) Enolate->Electrophile SN2 Attack Product 1-cyclopent-2-en-1-ylpropan-2-one Electrophile->Product C-C Bond Formation LiBr LiBr Salt Electrophile->LiBr Leaving Group Expulsion Workup Aqueous Quench (e.g., NH4Cl) Product->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for 1-cyclopent-2-en-1-ylpropan-2-one.
2.3. Experimental Protocol

This protocol is a generalized procedure and should be performed by qualified personnel in a controlled laboratory setting.

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

  • Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the dropwise addition of an equimolar amount of n-butyllithium to generate LDA in situ.

  • Enolate Formation: Acetone (1.0 eq) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-45 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: 3-Bromocyclopentene (0.95 eq) dissolved in a small amount of anhydrous THF is added slowly to the enolate solution. The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure target compound.

Part 3: Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.1. Analytical Workflow

The following diagram outlines the logical flow for sample analysis and data integration to confirm the molecular structure.

G cluster_primary Primary Structure Confirmation cluster_secondary Detailed Connectivity & Stereochemistry cluster_conclusion Final Verification start Purified Sample IR FT-IR Spectroscopy start->IR Functional Groups MS Mass Spectrometry (GC-MS) start->MS Molecular Weight H_NMR 1H NMR start->H_NMR Proton Environment C_NMR 13C NMR & DEPT start->C_NMR Carbon Skeleton Structure Structure Confirmed: 1-cyclopent-2-en-1-ylpropan-2-one IR->Structure MS->Structure H_NMR->Structure C_NMR->Structure

Caption: Logical workflow for the spectroscopic analysis of the target compound.
3.2. Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 1-cyclopent-2-en-1-ylpropan-2-one based on established principles[5][6][7].

Technique Feature Expected Value / Observation Justification
IR Spectroscopy C=O Stretch~1715 cm⁻¹ (strong, sharp)Characteristic of a saturated aliphatic ketone[6][8].
C=C Stretch~1650 cm⁻¹ (medium, sharp)Characteristic of a non-conjugated alkene double bond[9].
sp² C-H Stretch>3000 cm⁻¹ (medium)Vinylic C-H bonds of the cyclopentene ring[8].
sp³ C-H Stretch<3000 cm⁻¹ (strong)Aliphatic C-H bonds in the structure.
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 124.09Corresponds to the molecular formula C₈H₁₂O[1].
α-Cleavagem/z = 81Loss of the acetyl radical (•CH₂C(O)CH₃).
α-Cleavagem/z = 43Formation of the stable acylium ion ([CH₃CO]⁺), often the base peak[10][11].
¹H NMR -CH₃ (acetyl)~2.1 ppm (singlet, 3H)Protons of the methyl group adjacent to the carbonyl.
=CH- (vinylic)~5.5 - 6.0 ppm (multiplet, 2H)Protons on the C=C double bond, deshielded.
-CH₂- (allyl)~2.3 ppm (multiplet, 2H)Methylene protons adjacent to the double bond.
-CH₂- (α to C=O)~2.5 ppm (doublet, 2H)Methylene protons adjacent to the carbonyl group.
-CH- (chiral center)~3.0 ppm (multiplet, 1H)The proton at the junction of the ring and side chain.
¹³C NMR C=O (ketone)~208 ppmCharacteristic chemical shift for a ketone carbonyl carbon[5][7].
C=C (alkene)~130 ppmChemical shifts for the two vinylic carbons.
-CH₃ (acetyl)~30 ppmMethyl carbon adjacent to the carbonyl.
Aliphatic Carbons25 - 50 ppmRemaining sp³ hybridized carbons of the ring and side chain.
Part 4: Applications and Future Research
4.1. Potential Applications

While specific applications for this exact molecule are not widely documented, its structure suggests potential utility as a synthetic intermediate. The ketone functionality allows for a wide range of transformations (e.g., reduction, Grignard addition, Wittig reaction), while the alkene can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. This dual functionality makes it a versatile building block for constructing more complex molecular architectures, potentially in the synthesis of natural products or pharmaceutical agents[12]. The saturated analog, 1-Cyclopentylpropan-2-one, is known as a reagent in the synthesis of the vasoconstrictor Cyclopentamine, highlighting the potential utility of this structural class[13].

4.2. Future Research Directions
  • Stereoselective Synthesis: The molecule contains a stereocenter at the C1 position of the cyclopentenyl ring. Future work could focus on developing asymmetric syntheses to access enantiomerically pure forms of the compound, enabling the study of its chiroptical properties and stereospecific reactions.

  • Derivatization and Biological Screening: A library of derivatives could be generated by exploiting the reactivity of the ketone and alkene groups. These new compounds could be screened for various biological activities, given that the cyclopentenone motif is a key structural element in many bioactive molecules, including prostaglandins[12].

  • Polymer Chemistry: The alkene functionality could potentially be used in polymerization reactions, incorporating the ketone-containing side chain to modify polymer properties.

References
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chen, P., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4163-4172. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link]

  • dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Chen, P., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 1122-98-1 | Product Name: 1-Cyclopentylpropan-2-one. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Alkylation of Enolates. YouTube. Retrieved from [Link]

  • Theoduloz, C., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(19), 11735-11781. Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(2-Cyclopentenyl)-2-propanone, a ketone of interest in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides validated protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound (C₈H₁₂O, Molecular Weight: 124.18 g/mol ) is a fascinating molecule that combines the structural features of a cyclopentene ring and a propanone side chain. Understanding its three-dimensional structure and electronic properties is paramount for its application in complex molecular syntheses. Spectroscopic analysis provides a powerful, non-destructive window into these characteristics. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed interpretation of each.

Disclaimer: The spectral data presented in this guide are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. While intended to be representative, they are for educational and illustrative purposes. For definitive analysis, experimental data should be acquired from a verified sample.

Molecular Structure and Predicted Spectral Features

The structure of this compound is foundational to interpreting its spectral data. The numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in a molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2, H35.6 - 5.8m-
H13.0 - 3.3m-
H62.4 - 2.6m-
H4, H51.5 - 2.2m-
H82.1s-
Interpretation of the ¹H NMR Spectrum
  • Olefinic Protons (H2, H3): The protons on the double bond of the cyclopentenyl ring are expected to be the most deshielded, appearing furthest downfield in the 5.6 - 5.8 ppm range. Their complex multiplicity arises from coupling to each other and to the adjacent allylic protons.

  • Allylic/Methine Proton (H1): This proton is adjacent to the double bond and the propanone side chain, leading to a downfield shift to the 3.0 - 3.3 ppm region. Its multiplicity will be complex due to coupling with the olefinic and adjacent methylene protons.

  • Methylene Protons adjacent to Carbonyl (H6): These protons are alpha to the carbonyl group, which is an electron-withdrawing group, causing a deshielding effect and a predicted shift to the 2.4 - 2.6 ppm range.

  • Aliphatic Methylene Protons (H4, H5): These protons on the cyclopentenyl ring are in a more shielded environment and are expected to appear in the upfield region of 1.5 - 2.2 ppm.

  • Methyl Protons (H8): The three equivalent protons of the methyl group are adjacent to the carbonyl group and will appear as a sharp singlet around 2.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved to avoid peak broadening.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance the signal and produce a spectrum of singlets for each unique carbon environment.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C7 (C=O)208 - 210
C2, C3130 - 135
C645 - 50
C140 - 45
C4, C530 - 35
C829 - 31
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C7): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the 208 - 210 ppm range.

  • Olefinic Carbons (C2, C3): The sp² hybridized carbons of the double bond will appear in the 130 - 135 ppm region.

  • Methylene Carbon alpha to Carbonyl (C6): This carbon is deshielded by the adjacent carbonyl group and is expected to have a chemical shift in the 45 - 50 ppm range.

  • Allylic/Methine Carbon (C1): The allylic carbon will be found in the 40 - 45 ppm region.

  • Aliphatic Methylene Carbons (C4, C5): These sp³ hybridized carbons in the cyclopentenyl ring are the most shielded and will appear in the upfield region of 30 - 35 ppm.

  • Methyl Carbon (C8): The methyl carbon of the propanone moiety is expected to have a chemical shift in the 29 - 31 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent, due to the lower sensitivity of the ¹³C nucleus.[2]

  • Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050C-H stretchOlefinic
2960 - 2850C-H stretchAliphatic
~1715C=O stretchKetone
~1650C=C stretchAlkene
Interpretation of the IR Spectrum
  • C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band around 1715 cm⁻¹, which is indicative of the carbonyl group of a saturated ketone.

  • C=C Stretch: A weaker absorption band is expected around 1650 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration in the cyclopentenyl ring.

  • C-H Stretches: The region above 3000 cm⁻¹ will show a peak around 3050 cm⁻¹ for the C-H stretching of the olefinic protons. Below 3000 cm⁻¹, there will be multiple peaks between 2960 and 2850 cm⁻¹ corresponding to the C-H stretching of the aliphatic and methyl protons.

Experimental Protocol for IR Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[3] Place a drop of the liquid on a salt plate (e.g., NaCl or KBr).[4][5]

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

  • Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty spectrometer should be run and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

G cluster_workflow IR Spectroscopy Workflow A Prepare Neat Liquid Sample C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Process Data (Background Subtraction) B->D C->D E Interpret Spectrum D->E

Caption: Experimental workflow for IR spectroscopy of a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data
m/zProposed Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
81[M - CH₃CO]⁺
67[C₅H₇]⁺ (Cyclopentenyl cation)
43[CH₃CO]⁺ (Acylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of a Methyl Group: A common fragmentation for ketones is the loss of an alkyl group adjacent to the carbonyl. Loss of the methyl group (CH₃) would result in a fragment at m/z 109.

    • McLafferty Rearrangement: While not the most prominent pathway here, it's a possibility for ketones with gamma-hydrogens.

    • Alpha-Cleavage: Cleavage of the bond between C1 and C6 would lead to the formation of the stable cyclopentenyl cation at m/z 67 and the acyl radical. Alternatively, cleavage can result in the acylium ion at m/z 43, which is often a prominent peak for methyl ketones.

    • Loss of an Acetyl Group: Loss of the entire acetyl group (CH₃CO) would result in a fragment at m/z 81.

G M [M]⁺ (m/z 124) F1 [M - CH₃]⁺ (m/z 109) M->F1 - CH₃ F2 [C₅H₇]⁺ (m/z 67) M->F2 - •CH₂COCH₃ F3 [CH₃CO]⁺ (m/z 43) M->F3 - •C₅H₇

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interactions with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that can be analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular framework. The predicted data and interpretations within this guide serve as a valuable resource for researchers working with this and structurally related compounds, underscoring the power of modern spectroscopic methods in chemical analysis and drug development.

References

  • IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. [Link]

  • How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. [Link]

  • Describe the procedure for preparing a liquid sample for infrared examination. | Homework.Study.com. [Link]

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

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A Technical Guide to the Potential Biological Activity of 1-(2-Cyclopentenyl)-2-propanone: A Structurally-Informed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of chemical compounds, many molecules remain enigmatic, their biological potential yet to be unlocked. 1-(2-Cyclopentenyl)-2-propanone is one such molecule. While public-domain research dedicated to its specific biological activities is sparse, its chemical architecture provides compelling clues for potential interactions within biological systems. This guide, therefore, takes a structurally-informed approach. Instead of presenting a non-existent body of work, we will dissect the molecule's key features and draw upon the well-documented activities of structurally analogous compounds. This document serves as a roadmap for the curious researcher, offering a theoretical framework, testable hypotheses, and detailed experimental protocols to begin the exploration of this compound's biological significance.

Molecular Architecture of this compound

At its core, this compound is a relatively simple molecule with the chemical formula C8H12O.[1] Its structure is characterized by two key moieties: a five-membered cyclopentenyl ring and a propanone side chain.

PropertyValueSource
Molecular FormulaC8H12OPubChem[1]
Molecular Weight124.18 g/mol PubChem[1]
IUPAC Name1-(cyclopent-2-en-1-yl)propan-2-onePubChem[1]

The presence of the double bond in the cyclopentenyl ring introduces a site of unsaturation, which can be a key site for chemical reactivity. The ketone group on the propanone chain is a polar feature that can participate in hydrogen bonding.

Insights from Structurally Related Compounds: The Case of Cyclopentenone Prostaglandins

While this compound itself is not a cyclopentenone, the most informative structural analogs with profound biological activity are the cyclopentenone prostaglandins (cyPGs).[2] These lipid mediators, which include species like PGA1, PGA2, and PGJ2, are characterized by an α,β-unsaturated ketone within a cyclopentenone ring.[2][3] This feature is crucial for their biological effects.

The bioactivity of cyPGs stems from their ability to interact with various cellular targets, primarily through the reactivity of the α,β-unsaturated carbonyl group.[3] This allows them to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2]

Anti-Inflammatory Activity of Cyclopentenone Prostaglandins

A hallmark of cyPGs is their potent anti-inflammatory activity. They can suppress the inflammatory response by interfering with critical signaling pathways such as NF-κB, AP-1, MAPK, and JAK/STAT.[2] This is achieved through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms.[2][3] The transcription factor NF-κB and its activating kinase are key targets for the anti-inflammatory action of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), a well-studied cyPG.[3]

Anti-Proliferative and Pro-Apoptotic Effects

Certain cyPGs, such as Δ(7)-PGA1 and Δ(12)-PGJ2, exhibit strong anti-tumor activity by inducing cell cycle arrest or apoptosis in cancer cells.[3] For instance, PGA1 and PGJ2 have been shown to inhibit the growth of human T-cell leukemia virus type-I (HTLV-1) producing cells by arresting them at the G1/S interface.[2]

The following diagram illustrates the central role of the cyclopentenone ring in the mechanism of action of cyPGs, particularly in the inhibition of the NF-κB pathway.

cyPG_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates cyPG Cyclopentenone Prostaglandin (cyPG) cyPG->IKK cyPG->NF-κB inhibits

Caption: Mechanism of NF-κB Inhibition by Cyclopentenone Prostaglandins.

A Proposed Research Framework for this compound

Given the lack of direct data, a systematic investigation is warranted. The following experimental workflow is proposed to elucidate the potential biological activities of this compound.

Research_Workflow cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Identification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Dose_Response Dose-Response Analysis Cytotoxicity->Dose_Response Cell_Lines Panel of Cell Lines (e.g., Cancer, Immune cells) Cell_Lines->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NF-κB Reporter, Cytokine Profiling) Dose_Response->Anti_Inflammatory Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Anti_Inflammatory->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis Receptor_Binding Receptor Binding Assays (e.g., PPARγ) Apoptosis->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Receptor_Binding->Enzyme_Inhibition Proteomics Differential Proteomics Enzyme_Inhibition->Proteomics

Sources

An In-depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyclopentenyl)-2-propanone, a versatile ketone embodying a reactive cyclopentene moiety, serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and key chemical transformations. Particular emphasis is placed on its role as a precursor in the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. This document aims to be a critical resource for researchers leveraging the unique chemical properties of this compound in their synthetic endeavors.

Introduction

This compound, also known as 2-cyclopentenyl-1-acetone, is a carbocyclic ketone with the molecular formula C₈H₁₂O.[1] Its structure, featuring a five-membered ring with an endocyclic double bond and a propanone substituent, presents a unique combination of reactive sites. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the allylic position and the double bond of the cyclopentenyl ring offer avenues for various addition and rearrangement reactions. These characteristics make it a valuable building block in the construction of more complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.[1] The cyclopentenone core, for instance, is a key structural motif in prostaglandins, a class of biologically active lipids.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name1-(Cyclopent-2-en-1-yl)propan-2-onePubChem
CAS Number105-24-8PubChem
Molecular FormulaC₈H₁₂OPubChem[1]
Molecular Weight124.18 g/mol PubChem[1]
AppearanceColorless to pale yellow liquid[1]
Boiling PointData not readily available
SolubilityModerately soluble in organic solvents, limited solubility in water[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. A prevalent and logical method involves the alkylation of a cyclopentadienyl anion followed by a rearrangement.

Synthetic Strategy: Alkylation of Cyclopentadienyl Anion and Rearrangement

This approach leverages the acidity of cyclopentadiene to form the aromatic cyclopentadienyl anion, which then acts as a nucleophile to displace a halide from an acetone equivalent. A subsequent rearrangement of the resulting substituted cyclopentadiene affords the thermodynamically more stable this compound.

G cluster_0 Step 1: Formation of Cyclopentadienyl Anion cluster_1 Step 2: Alkylation cluster_2 Step 3: Rearrangement Cyclopentadiene Cyclopentadiene Cyclopentadienyl Anion Cyclopentadienyl Anion Cyclopentadiene->Cyclopentadienyl Anion Base (e.g., NaH) Acetone-substituted Cyclopentadiene Acetone-substituted Cyclopentadiene Cyclopentadienyl Anion->Acetone-substituted Cyclopentadiene Chloroacetone This compound This compound Acetone-substituted Cyclopentadiene->this compound Thermal or Acid-catalyzed

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of Sodium Cyclopentadienide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) as a mineral oil dispersion.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.0 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of a pink or reddish solution indicates the presence of the sodium cyclopentadienide.

Step 2: Alkylation with Chloroacetone

  • Cool the solution of sodium cyclopentadienide back to 0 °C.

  • Add chloroacetone (1.0 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Rearrangement

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which will be a mixture of cyclopentadiene isomers.

  • The crude product is then subjected to thermal rearrangement by heating at an appropriate temperature (e.g., 100-150 °C) to afford the desired this compound.

  • Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is scarce, data from analogous compounds can provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentenyl ring protons and the propanone side chain. The vinyl protons of the cyclopentene ring would appear in the downfield region (typically δ 5.5-6.0 ppm). The allylic and aliphatic protons of the ring would resonate in the upfield region. The methylene protons adjacent to the carbonyl group and the methyl protons of the acetyl group would also have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (around δ 208-210 ppm). The olefinic carbons of the cyclopentene ring would appear around δ 130-140 ppm. The remaining aliphatic carbons of the ring and the side chain would resonate in the upfield region.

For reference, the related compound 3-acetyl-2-cyclopentenone exhibits the following signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.62 (t, J = 1.8 Hz, 1H), 2.76 (m, 2H), 2.50 (m, 2H), 2.48 (s, 3H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 210.2, 197.2, 137.0, 135.5, 35.4, 27.8, 26.3.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone at approximately 1715 cm⁻¹. Another characteristic absorption would be the C=C stretching vibration of the cyclopentene ring, typically appearing around 1650 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 124. Key fragmentation patterns would likely involve the loss of the acetyl group and fragmentation of the cyclopentenyl ring.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its ketone functionality and the cyclopentene ring. This dual reactivity makes it a versatile intermediate in organic synthesis.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of standard transformations, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form a new carbon-carbon double bond, elongating the side chain.

  • Aldol Condensation: The α-protons to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.

Reactions Involving the Cyclopentene Ring

The cyclopentene ring offers several sites for chemical modification:

  • Michael Addition: As an α,β-unsaturated ketone system is not present, direct Michael addition is not a primary reaction pathway. However, isomerization to the conjugated isomer, 1-(1-cyclopentenyl)-2-propanone, under basic or acidic conditions could enable conjugate additions.

  • Diels-Alder Reaction: The double bond in the cyclopentene ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic systems.[1][5][6] This is a powerful strategy for increasing molecular complexity in a single step.

G This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct Diene, Heat Diene Diene Diene->Diels-Alder Adduct

Caption: Diels-Alder reaction of this compound.

Application in the Synthesis of Prostaglandins

The cyclopentane core is a fundamental structural unit in prostaglandins, a family of lipid compounds with diverse and potent biological activities.[2] Chiral cyclopentenones are key intermediates in the synthesis of prostaglandins and their analogs.[1] While direct use of this compound in prominent prostaglandin syntheses is not extensively documented, its structure represents a logical precursor to more functionalized cyclopentanone intermediates required for these complex syntheses. The ability to introduce functionality at the double bond and manipulate the ketone side chain provides a pathway to the highly substituted cyclopentane rings found in these natural products.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis, while not extensively detailed in the literature, can be achieved through logical and established synthetic transformations. The combination of a reactive ketone and a modifiable cyclopentene ring provides chemists with a powerful tool for the construction of complex molecules. Further exploration of its reactivity and its application as a precursor in the synthesis of biologically active compounds, particularly in the realm of prostaglandins and other natural products, will undoubtedly continue to be a fruitful area of research. This guide provides a solid foundation for researchers looking to incorporate this useful intermediate into their synthetic strategies.

References

  • Supplementary Material for a scientific publication, providing spectroscopic data for 3-acetyl-2-cyclopentenone. (Note: A specific citation cannot be generated as the source is a generic supplementary information file without a clear publication link in the provided search results.)
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  • Organic Syntheses Procedure. 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans)-. [Link]

  • NIST WebBook. 1-(2-Propenyl)cyclopentene. National Institute of Standards and Technology. [Link]

  • PubChem. 1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl-. National Center for Biotechnology Information. [Link]

  • Johnson, C. R.; Penning, T. D. A new chiral sulfoximine reagent for the resolution of ketones. J. Am. Chem. Soc.1988, 110 (14), 4726–4735.
  • Thieme Chemistry.
  • Gilroy, D. W.; Lawrence, T.; Perretti, M.; Rossi, A. G. Inflammatory resolution: new opportunities for drug discovery. Nat. Rev. Drug Discov.2004, 3 (5), 401–416.
  • Straus, D. S.; Glass, C. K. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Med. Res. Rev.2001, 21 (3), 185–210.
  • Nature Communications. A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]

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  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. Michael Reaction and Addition to Cyclopropane ring (CHE). [Link]

  • Chemistry LibreTexts. The Diels-Alder Cycloaddition. [Link]

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  • ChemRxiv. A photochemical strategy towards Michael addition reactions of cyclopropenes. [Link]

  • MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

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The Cyclopentenone Core: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentenone ring, a five-membered carbocycle with an α,β-unsaturated ketone, represents a privileged structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinally vital molecules, such as prostaglandins and jasmonates, has propelled decades of intensive research into its discovery, synthesis, and biological function. This technical guide provides a comprehensive exploration of the history of cyclopentenones, from their initial identification in natural sources to the development of elegant and powerful synthetic methodologies. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols for their construction, and examine their crucial roles in cellular signaling pathways, with a particular focus on their therapeutic potential.

A Historical Perspective: From Natural Products to Synthetic Cornerstones

The journey of the cyclopentenone core is deeply intertwined with the exploration of natural products. Early investigations into lipid-soluble extracts from various biological sources unveiled molecules with potent physiological activities, many of which were later found to share this five-membered ring structure.

The Dawn of the Prostaglandins

In the 1930s, the Swedish physiologist Ulf von Euler made a seminal discovery when he identified a substance in human seminal fluid capable of inducing smooth muscle contraction and influencing blood pressure.[1] Believing it originated from the prostate gland, he aptly named it "prostaglandin."[1] However, it was not until the 1960s that the pioneering work of Sune Bergström and Bengt Samuelsson at the Karolinska Institute led to the isolation and structural elucidation of these lipid compounds, revealing their common cyclopentane ring structure.[2][3] This monumental achievement, which earned them the Nobel Prize in Physiology or Medicine in 1982 alongside John Vane, opened the floodgates for research into this new class of signaling molecules.[1][2] Prostaglandin E2 (PGE2) and other members of this family, featuring a cyclopentenone or a related cyclopentanone core, were identified as key mediators of inflammation, pain, fever, and numerous other physiological processes.[4]

The Emergence of Jasmonates: Plant Hormones with a Familiar Core

In a parallel discovery within the plant kingdom, methyl jasmonate was isolated from the essential oil of Jasminum grandiflorum in 1962.[5] This discovery led to the identification of a new class of plant hormones, the jasmonates, which play critical roles in plant growth, development, and defense against herbivores and pathogens.[5][6] Jasmonic acid and its derivatives are biosynthesized from linolenic acid via the octadecanoid pathway and are characterized by their cyclopentanone or cyclopentenone structures.[7][8]

Foundational Synthetic Methodologies for the Cyclopentenone Core

The significant biological activity of cyclopentenone-containing natural products spurred the development of numerous synthetic strategies to access this valuable scaffold. Several name reactions have become cornerstones of organic synthesis for the construction of substituted cyclopentenones.

The Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization, discovered by Ivan Nikolaevich Nazarov in 1941, is a powerful method for synthesizing cyclopentenones from divinyl ketones.[9] The reaction is typically catalyzed by a protic or Lewis acid and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[9][10]

Mechanism of the Nazarov Cyclization

The generally accepted mechanism involves the following key steps:

  • Activation: The Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone, facilitating the formation of a pentadienyl cation.[11]

  • Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation.[9]

  • Elimination: A proton is eliminated from a carbon adjacent to the cationic center.

  • Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.[11]

graph Nazarov_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

node [fillcolor="#F1F3F4"]; "Divinyl_Ketone" [label="Divinyl Ketone"]; "Pentadienyl_Cation" [label="Pentadienyl Cation"]; "Oxyallyl_Cation" [label="Oxyallyl Cation"]; "Enol_Intermediate" [label="Enol Intermediate"]; "Cyclopentenone" [label="Cyclopentenone"];

"Divinyl_Ketone" -> "Pentadienyl_Cation" [label="Lewis/Brønsted Acid"]; "Pentadienyl_Cation" -> "Oxyallyl_Cation" [label="4π-Electrocyclization\n(Conrotatory)"]; "Oxyallyl_Cation" -> "Enol_Intermediate" [label="Proton Elimination"]; "Enol_Intermediate" -> "Cyclopentenone" [label="Tautomerization"]; }

Mechanism of the Nazarov Cyclization.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

Synthesis of 3-methyl-2-cyclopentenone from 6-heptene-2,5-dione [12]

  • Materials:

    • 6-Heptene-2,5-dione (1.0 eq)

    • Tin(IV) chloride (SnCl₄) (1.0 M solution in dichloromethane, 2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-heptene-2,5-dione (0.58 mmol) in anhydrous DCM (19 mL) at 0 °C, add SnCl₄ (1.16 mmol, 1.16 mL of a 1.0 M solution in DCM) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Stir the mixture vigorously for 15 minutes.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.

The Pauson-Khand Reaction: A [2+2+1] Cycloaddition

Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson in the early 1970s, the Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈), to form an α,β-cyclopentenone.[13] This reaction is a powerful tool for the rapid construction of complex five-membered rings.

Mechanism of the Pauson-Khand Reaction

The cobalt-mediated mechanism is thought to proceed as follows:

  • Complexation: The alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl-alkyne complex.[14]

  • Ligand Exchange and Coordination: A carbonyl ligand dissociates, and the alkene coordinates to the cobalt center.[14]

  • Migratory Insertion: The coordinated alkene and another carbonyl ligand undergo migratory insertion to form a metallacyclopentenone intermediate.

  • Reductive Elimination: Reductive elimination from the cobalt center yields the cyclopentenone product and regenerates a cobalt species.[14]

graph Pauson_Khand_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

node [fillcolor="#F1F3F4"]; "Alkyne_Alkene_CO" [label="Alkyne + Alkene + CO"]; "Co_Alkyne_Complex" [label="Co₂(CO)₆-Alkyne Complex"]; "Metallacyclopentene" [label="Metallacyclopentene\nIntermediate"]; "Cyclopentenone_Product" [label="Cyclopentenone"];

"Alkyne_Alkene_CO" -> "Co_Alkyne_Complex" [label="Co₂(CO)₈"]; "Co_Alkyne_Complex" -> "Metallacyclopentene" [label="+ Alkene, - CO"]; "Metallacyclopentene" -> "Cyclopentenone_Product" [label="+ CO, Reductive Elimination"]; }

Simplified Mechanism of the Pauson-Khand Reaction.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

Synthesis of a Bicyclo[3.3.0]octenone derivative from 1-hepten-6-yne [1]

  • Materials:

    • 1-Hepten-6-yne (1.0 eq)

    • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

    • Isooctane, anhydrous

    • N-Methylmorpholine N-oxide (NMO) (optional promoter)

    • Dichloromethane (DCM), anhydrous (if using NMO)

  • Thermal Conditions:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-hepten-6-yne in anhydrous isooctane.

    • Add Co₂(CO)₈ and stir at room temperature for 2-4 hours to form the cobalt-alkyne complex.

    • Heat the reaction mixture to 60 °C for 48 hours.

    • Cool the reaction to room temperature and purify by flash column chromatography.

  • Promoted Conditions (Milder):

    • Follow step 1 and 2 of the thermal protocol using anhydrous DCM as the solvent.

    • Add NMO (3.0-4.0 eq) portion-wise.

    • Stir at room temperature for 12-24 hours.

    • Quench the reaction by exposing it to air for 30 minutes and then purify.

The Ramberg-Bäcklund Reaction: A Sulfone-Based Approach

The Ramberg-Bäcklund reaction, developed by Ludwig Ramberg and Birger Bäcklund, provides a route to alkenes from α-halo sulfones upon treatment with a base.[15] This reaction can be adapted for the synthesis of cyclopentenones. The overall transformation involves the conversion of two carbon-sulfur bonds into a carbon-carbon double bond with the extrusion of sulfur dioxide.[15]

Experimental Protocol: Ramberg-Bäcklund Reaction for Cyclopentenone Synthesis

A general protocol involves the synthesis of a cyclic α-halo sulfone followed by base-induced rearrangement.[16]

  • General Procedure:

    • Prepare the appropriate cyclic sulfone precursor.

    • Halogenate the α-position of the sulfone.

    • Treat the resulting α-halo sulfone with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tert-butanol/diethyl ether) to induce the rearrangement and formation of the cyclopentenone ring system.[17]

The de Mayo Reaction: A Photochemical Route

The de Mayo reaction is a photochemical [2+2] cycloaddition between an enolized 1,3-dicarbonyl compound and an alkene, which is followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound.[18] This product can then undergo an intramolecular aldol condensation to form a cyclopentenone.

Experimental Protocol: de Mayo Reaction for Cyclopentenone Synthesis

A representative procedure involves the photochemical cycloaddition followed by base-mediated cyclization.[2]

  • General Procedure:

    • A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent (e.g., acetonitrile) is irradiated with a UV lamp (typically a medium-pressure mercury lamp).[2]

    • After the photochemical reaction is complete, the solvent is removed.

    • The resulting cyclobutanol intermediate is treated with a base (e.g., sodium methoxide in methanol) to induce the retro-aldol and subsequent aldol condensation to form the cyclopentenone.

Biological Significance and Signaling Pathways

The cyclopentenone moiety is not merely a synthetic curiosity; it is a key pharmacophore in a vast array of biologically active molecules. The electrophilic nature of the α,β-unsaturated ketone system allows for covalent modification of cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways.

Prostaglandin Signaling

Prostaglandins exert their diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs).[19] The signaling cascades initiated by prostaglandin binding are complex and cell-type specific, but they generally involve the modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺).[20] For instance, PGE2 can bind to four different receptor subtypes (EP1-EP4), each coupled to different G-proteins, leading to a wide range of downstream effects, including inflammation, pain sensitization, and cell proliferation.[4][21]

graph Prostaglandin_Signaling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

node [fillcolor="#F1F3F4"]; "Prostaglandin" [label="Prostaglandin (e.g., PGE2)"]; "GPCR" [label="G-Protein Coupled Receptor\n(e.g., EP2/EP4)"]; "G_Protein" [label="G-Protein"]; "Adenylate_Cyclase" [label="Adenylate Cyclase"]; "cAMP" [label="cAMP"]; "PKA" [label="Protein Kinase A"]; "Cellular_Response" [label="Cellular Response\n(Inflammation, Proliferation)"];

"Prostaglandin" -> "GPCR" [label="Binds"]; "GPCR" -> "G_Protein" [label="Activates"]; "G_Protein" -> "Adenylate_Cyclase" [label="Activates"]; "Adenylate_Cyclase" -> "cAMP" [label="Produces"]; "cAMP" -> "PKA" [label="Activates"]; "PKA" -> "Cellular_Response" [label="Phosphorylates Targets"]; }

Simplified Prostaglandin E2 Signaling Pathway.
Jasmonate Signaling in Plants

In plants, jasmonate signaling is crucial for defense responses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is recognized by the F-box protein CORONATINE INSENSITIVE1 (COI1).[6][8] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2.[6][8] Upon binding of JA-Ile to COI1, the SCFCOI1 complex targets JAZ proteins for ubiquitination and degradation by the 26S proteasome.[7] This relieves the repression of MYC2, allowing for the transcription of jasmonate-responsive genes involved in defense and development.[7][22]

graph Jasmonate_Signaling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

node [fillcolor="#F1F3F4"]; "JA_Ile" [label="JA-Ile"]; "COI1" [label="COI1"]; "JAZ" [label="JAZ Repressor"]; "MYC2" [label="MYC2 Transcription Factor"]; "JA_Responsive_Genes" [label="JA-Responsive Genes"]; "Defense_Response" [label="Defense Response"];

"JA_Ile" -> "COI1" [label="Binds"]; "COI1" -> "JAZ" [label="Targets for Degradation"]; "JAZ" -> "MYC2" [label="Represses", style=dashed, arrowhead=tee]; "MYC2" -> "JA_Responsive_Genes" [label="Activates Transcription"]; "JA_Responsive_Genes" -> "Defense_Response"; }

Core Jasmonate Signaling Pathway in Plants.
Cyclopentenones in Drug Development: An Emerging Frontier

The inherent reactivity of the cyclopentenone moiety has made it an attractive target for drug design, particularly in the field of oncology.[23][24] Many cyclopentenone-containing natural products and their synthetic analogs have demonstrated potent anticancer activity.[25][26] Their mechanism of action often involves the covalent modification of key cellular proteins, leading to the induction of apoptosis, inhibition of cell proliferation, and modulation of inflammatory responses.[25][26]

Table 1: Selected Cyclopentenone-Containing Compounds with Anticancer Activity

CompoundSourceTarget/Mechanism of ActionReference(s)
Prostaglandin A₂Mammalian TissuesInduction of apoptosis, cell cycle arrest[23]
PunaglandinsCoral (Telesto riisei)Potent antitumor activity
ClavulonesSoft Coral (Clavularia viridis)Inhibition of cell proliferation[23]
JasmonatesPlantsInduction of apoptosis in cancer cells[24]

Conclusion

The cyclopentenone core has journeyed from an obscure structural feature in natural products to a central building block in modern organic synthesis and drug discovery. The elegant and powerful synthetic methods developed for its construction have not only enabled the total synthesis of complex natural products but have also provided a platform for the design and development of novel therapeutic agents. The continued exploration of the biological activities of cyclopentenone-containing molecules promises to unveil new insights into cellular signaling and offer novel strategies for the treatment of a wide range of human diseases.

References

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  • Wikipedia. (2023). Jasmonate. [Link]

  • Ahmad, P., et al. (2021). A simplified schematic presentation of jasmonate (JA) signaling. ResearchGate. [Link]

  • Markandey, M., & Zaman, M. S. (2021). Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prevention Research, 14(11), 981-994. [Link]

  • Ye, H., et al. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany, 68(6), 1347-1357. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • NROChemistry. Pauson-Khand Reaction. [Link]

  • Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 6631623. [Link]

  • ResearchGate. (2021). The signaling pathway of PGE2. [Link]

  • Breyer, R. M., et al. (2001). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Seminars in Nephrology, 21(5), 449-467. [Link]

  • NROChemistry. Nazarov Cyclization. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Wikipedia. (2023). Nazarov cyclization reaction. [Link]

  • Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

  • Chem-Station. (2017). de Mayo Reaction. [Link]

  • He, Y., et al. (2006). Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. Journal of Investigative Dermatology, 126(9), 2057-2066. [Link]

  • ResearchGate. (2006). Cyclopentenone: A special moiety for anticancer drug design. [Link]

  • Hostalkova, A., et al. (2010). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry, 14(15), 1648-1663. [Link]

  • ResearchGate. (2001). The Synthesis of Polyoxygenated, Enantiopure Cyclopentene Derivatives Using the Ramberg—Baecklund Rearrangement. [Link]

  • Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer research, 28(1A), 315-320. [Link]

  • Blanco-Urgoiti, J., et al. (2011). Pauson–Khand Reactions. Science of Synthesis, 2011(1), 109-146. [Link]

  • Chemistry LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). Developing Novel Synthetic Methods for the Pauson-Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3025. [Link]

  • Rosetti, M., et al. (2008). Pro-apoptotic Activity of Cyclopentenone in Cancer Cells. Anticancer Research, 28(1A), 315-320. [Link]

  • SynArchive. de Mayo Reaction. [Link]

  • de Meijere, A., & von Zezschwitz, P. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6294-6346. [Link]

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. [Link]

  • Wikipedia. (2023). Ramberg–Bäcklund reaction. [Link]

  • Wikipedia. (2023). DeMayo reaction. [Link]

  • Paquette, L. A. (2004). The Ramberg-Bäcklund Reaction. Organic Reactions, 62, 497-665. [Link]

  • Scribd. de Mayo Reaction and Cyclization Mechanisms. [Link]

  • Organic Syntheses. (1925). Cyclopentanone. Organic Syntheses, 5, 35. [Link]

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Methodological & Application

synthesis methods for 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(2-Cyclopentenyl)-2-propanone

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound (CAS 105-24-8), a valuable ketone intermediate in organic synthesis.[1] We present and analyze three distinct and viable synthetic strategies: direct alkylation of cyclopentadiene, conjugate addition to 2-cyclopentenone, and a[2][2]-sigmatropic rearrangement pathway. Each method is detailed with step-by-step protocols, mechanistic insights, and an analysis of its relative advantages and limitations. This guide is intended for researchers, chemists, and process development professionals requiring a robust understanding of the available synthetic routes to this versatile building block.

Introduction and Strategic Overview

This compound, also known as (2-Cyclopentenyl)acetone, is an organic compound featuring a five-membered carbocycle with an allylic ketone side chain.[1] Its structure presents two key reactive sites: the carbonyl group and the alkene, making it a versatile precursor for more complex molecules, including natural products and pharmaceutical agents.

Compound Properties:

Property Value Source
CAS Number 105-24-8 [3]
Molecular Formula C₈H₁₂O [1][3]
Molecular Weight 124.18 g/mol [3]

| Appearance | Colorless to pale yellow liquid |[1] |

The synthesis of this molecule requires the strategic formation of a carbon-carbon bond between the cyclopentenyl ring and the propanone moiety. The choice of synthetic route depends critically on factors such as starting material availability, desired scale, stereochemical control, and tolerance for specific reagents. This guide explores three primary disconnection approaches, as illustrated below.

cluster_strategies Primary Synthetic Strategies cluster_precursors Key Precursors Product This compound Alkylation Alkylation Product->Alkylation Disconnection 1 ConjugateAddition Conjugate Addition Product->ConjugateAddition Disconnection 2 Rearrangement Sigmatropic Rearrangement Product->Rearrangement Disconnection 3 CP_Anion Cyclopentadienyl Anion + Acetone Electrophile Alkylation->CP_Anion involves Cyclopentenone 2-Cyclopentenone + Acetone Nucleophile ConjugateAddition->Cyclopentenone involves Allylic_Ester Allylic Acetoacetate Precursor Rearrangement->Allylic_Ester involves

Caption: Overview of primary disconnection strategies for synthesizing this compound.

Method 1: Alkylation of Cyclopentadienyl Anion

This classical approach relies on the nucleophilicity of the cyclopentadienyl anion, formed by deprotonating cyclopentadiene. The anion then displaces a leaving group from an acetone equivalent in an SN2 reaction.

Scientific Principle & Causality

Cyclopentadiene is unusually acidic for a hydrocarbon (pKa ≈ 16) because its conjugate base, the cyclopentadienyl anion, is aromatic and highly stabilized. This allows for its quantitative formation using moderately strong bases like sodium hydride (NaH). The resulting anion is a potent nucleophile. The choice of electrophile is critical; while chloroacetone seems like a direct choice, it is lachrymatory and can self-condense. A more stable and effective alternative involves using an acetoacetic ester derivative, followed by a Krapcho decarboxylation, which proceeds under milder conditions than traditional saponification and acidification.

Detailed Experimental Protocol

Materials:

  • Dicyclopentadiene

  • Mineral oil (for cracking)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 4-chloroacetoacetate

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170 °C with a fractional distillation setup. Collect the monomeric cyclopentadiene (b.p. 40-42 °C) and keep it chilled on ice to prevent dimerization. This step is crucial as the dimer will not deprotonate to form the aromatic anion.

  • Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add the freshly cracked cyclopentadiene (1.0 eq) dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature for another hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution of sodium cyclopentadienide back to 0 °C. Add a solution of ethyl 4-chloroacetoacetate (1.0 eq) in anhydrous THF dropwise. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Decarboxylation: Carefully quench the reaction with water. Remove the THF under reduced pressure. To the residue, add DMSO, water (2 eq), and NaCl (1.1 eq). Heat the mixture to 140-160 °C for 4-6 hours until CO₂ evolution stops. The salt-assisted Krapcho decarboxylation is highly efficient for β-keto esters.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield this compound.

Mechanistic Pathway

CP Cyclopentadiene CP_Anion Cyclopentadienyl Anion (Aromatic) CP->CP_Anion - H₂ 1. Deprotonation NaH NaH Intermediate Alkylated β-Keto Ester CP_Anion->Intermediate 2. SN2 Alkylation - Cl⁻ Electrophile Ethyl 4-chloroacetoacetate Product This compound Intermediate->Product 3. Krapcho Decarboxylation - CO₂ - EtOH Heat Heat, DMSO, H₂O, NaCl

Caption: Reaction sequence for the synthesis via alkylation and decarboxylation.

Method 2: Organocuprate Conjugate Addition

This method constructs the target molecule by forming a C-C bond at the β-position of an α,β-unsaturated ketone, 2-cyclopentenone. Organocuprates (Gilman reagents) are uniquely suited for this 1,4-addition, offering high selectivity and yield.

Scientific Principle & Causality

While strong organometallic nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon (1,2-addition), "softer" nucleophiles like organocuprates preferentially attack the β-carbon of a conjugated system (1,4- or conjugate addition).[4][5][6] This difference in reactivity is explained by Hard-Soft Acid-Base (HSAB) theory; the carbonyl carbon is a "hard" electrophilic site, while the β-carbon is "soft." The soft organocuprate reagent selectively reacts with the soft β-carbon. For this synthesis, an "acetonyl" cuprate is required, which can be generated in situ from an acetone enolate or a related precursor.

Detailed Experimental Protocol

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Acetone

  • 2-Cyclopentenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Preparation of Acetone Enolate: In a flame-dried flask under an inert atmosphere, dissolve freshly distilled acetone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of LDA in THF (1.0 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Organocuprate Formation: In a separate flask, suspend CuI (0.5 eq) in anhydrous THF and cool to -40 °C. Transfer the previously prepared lithium enolate solution via cannula into the CuI suspension. Allow the mixture to stir for 30-45 minutes, during which the Gilman reagent, lithium di(acetonyl)cuprate, will form.

  • Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of 2-cyclopentenone (0.9 eq) in anhydrous THF dropwise. Maintaining a low temperature is critical to prevent side reactions and ensure high 1,4-selectivity. Stir the reaction at -78 °C for 2-3 hours.

  • Workup and Purification: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. The solution will typically turn blue, indicating the oxidation of copper species. Filter through a pad of Celite to remove copper salts. Extract the aqueous layer with diethyl ether (3x). Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Mechanistic Pathway

Acetone Acetone Enolate Lithium Enolate Acetone->Enolate 1. Enolate Formation LDA LDA, -78°C Cuprate Gilman Reagent (Lithium di(acetonyl)cuprate) Enolate->Cuprate 2. Cuprate Formation CuI CuI Intermediate Copper Enolate Intermediate Cuprate->Intermediate 3. 1,4-Conjugate Addition Cyclopentenone 2-Cyclopentenone Product This compound Intermediate->Product 4. Protonation Quench H₂O / NH₄Cl Start 1,1-Divinylcyclopropane Precursor TS Boat-like Transition State Start->TS [3,3]-Sigmatropic Shift Product Vinylcyclopentene (Rearranged Product) TS->Product Heat Δ (Heat)

Sources

Applications of 1-(2-Cyclopentenyl)-2-propanone in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8), a versatile bifunctional building block in organic synthesis. Possessing both a nucleophilic ketone and a reactive alkene within a compact carbocyclic framework, this molecule offers multiple avenues for structural elaboration. This document furnishes detailed application notes and robust protocols for the synthesis of the title compound and its subsequent transformations, including ketone reductions, reductive aminations, enolate alkylations, and alkene functionalizations. The causality behind experimental choices and mechanistic underpinnings are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this compound in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound, also known as 2-cyclopentenyl-1-acetone, is an organic compound featuring a five-membered cyclopentene ring attached to a propanone moiety.[1] This unique combination of a ketone functional group and a carbon-carbon double bond makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1][2] Its structure presents opportunities for selective manipulation of either functional group, or for reactions that involve both.

The compound is typically a colorless to pale yellow liquid with a characteristic odor and is moderately soluble in organic solvents.[1] Its potential as an intermediate in the production of various chemical compounds, including those with biological activity, has garnered interest in both industrial and academic research.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105-24-8[1][2]
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
IUPAC Name 1-(cyclopent-2-en-1-yl)propan-2-one[3]
Boiling Point Data not widely available[1]
Canonical SMILES CC(=O)CC1CCC=C1[1]

Synthesis of this compound

A practical and efficient synthesis of this compound involves the SN2 alkylation of the cyclopentadienyl anion with chloroacetone. This method leverages the aromaticity and high nucleophilicity of the cyclopentadienyl anion.[4]

Mechanistic Rationale

The synthesis proceeds in two key stages. First, cyclopentadiene, which is weakly acidic (pKa ≈ 16), is deprotonated by a strong base, such as sodium hydride, to form the aromatic and highly nucleophilic sodium cyclopentadienide.[5] In the second stage, this anion acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetone in an SN2 reaction to displace the chloride leaving group and form the desired product.

Visual Workflow for Synthesis

Synthesis_Workflow cluster_0 Stage 1: Anion Formation cluster_1 Stage 2: Alkylation CPD Cyclopentadiene NaCp Sodium Cyclopentadienide CPD->NaCp Deprotonation NaH Sodium Hydride (NaH) in THF Chloroacetone Chloroacetone NaCp->Chloroacetone Nucleophilic Attack Product This compound Chloroacetone->Product SN2 Attack

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Alkylation

Materials:

  • Dicyclopentadiene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloroacetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, distillation apparatus, addition funnel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp 41-42 °C) by distillation. The receiver flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

  • Formation of Sodium Cyclopentadienide: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the freshly cracked cyclopentadiene (1.0 eq) dropwise to the stirred suspension of NaH in THF. The reaction is exothermic and will evolve hydrogen gas. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the sodium cyclopentadienide solution.

  • Alkylation: Cool the solution of sodium cyclopentadienide back to 0 °C. Add chloroacetone (1.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Applications in Organic Synthesis: Protocols and Methodologies

The dual functionality of this compound allows for a variety of synthetic transformations, making it a valuable intermediate.

Transformation of the Ketone Functional Group

The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(2-Cyclopentenyl)-2-propanol, a useful chiral building block or intermediate. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and chemoselectivity, leaving the alkene intact.[6]

Protocol: Sodium Borohydride Reduction

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[7]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.[8]

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Reductive amination provides a direct route to primary, secondary, or tertiary amines. The ketone first reacts with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9][10] This reagent is particularly effective as it selectively reduces the protonated imine in the presence of the starting ketone.[11]

Protocol: Synthesis of a Secondary Amine via Reductive Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in methanol.

  • Add 3Å molecular sieves and stir for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) in one portion.

  • Adjust the pH of the reaction mixture to ~6 by the dropwise addition of glacial acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reactions via Enolate Intermediates

The α-protons of the ketone are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This nucleophilic enolate can then be reacted with various electrophiles.[12][13]

Protocol: α-Alkylation via an LDA-Generated Enolate

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.[14]

  • Alkylation: Add an alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq) to the enolate solution at -78 °C.[15] Allow the reaction to stir at this temperature for 2-4 hours.

  • Quench and Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the resulting α-alkylated ketone by column chromatography.

Functionalization of the Alkene

The double bond in the cyclopentenyl ring is amenable to a range of classic alkene transformations.

The alkene can be converted to a cis-diol using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation.[16][17] This reaction is highly stereospecific, delivering both hydroxyl groups to the same face of the double bond.[18][19]

Protocol: Catalytic Syn-Dihydroxylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq). Stir until the NMO is fully dissolved.[16]

  • To this solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol% of a 4 wt% solution in water). The solution will turn dark.[16]

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, add solid sodium sulfite and stir vigorously for 1 hour to quench the reaction and reduce the osmate ester.

  • Filter the mixture through a pad of celite, washing with acetone.

  • Concentrate the filtrate to remove the acetone. Extract the aqueous residue with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol. Purify by column chromatography.

Applications_Diagram cluster_ketone Ketone Reactions cluster_alkene Alkene Reactions Start This compound Alcohol Secondary Alcohol Start->Alcohol NaBH4, MeOH Amine Amine Start->Amine 1. R-NH2 2. NaBH3CN AlkylatedKetone α-Alkylated Ketone Start->AlkylatedKetone 1. LDA, THF, -78°C 2. R'-X Diol cis-Diol Start->Diol cat. OsO4, NMO

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a highly versatile and synthetically attractive building block. Its constituent ketone and alkene functionalities can be manipulated with a high degree of chemoselectivity using standard and reliable organic reactions. This guide provides a foundational set of protocols that can be adapted and expanded upon by researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The ability to readily access diverse molecular scaffolds from this single intermediate underscores its potential for accelerating discovery in drug development and other areas of chemical science.

References

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

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  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

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  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]

  • KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. In Organic Chemistry II. [Link]

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  • Leah4sci. (2021, February 13). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate [Video]. YouTube. [Link]

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Application Note: 1-(2-Cyclopentenyl)-2-propanone as a Versatile C8 Synthon in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8) is a functionally rich C8 building block that serves as a powerful precursor in the total synthesis of complex natural products and novel therapeutic agents.[1] Its structure, featuring a reactive α,β-unsaturated ketone within a cyclopentene ring, an accessible ketone moiety, and a stereocenter, offers multiple handles for strategic chemical modifications. This guide provides an in-depth exploration of the key synthetic transformations enabled by this precursor, discusses the mechanistic rationale behind experimental choices, and furnishes detailed protocols for its application, targeting researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Value of this compound

The cyclopentenone ring is a ubiquitous structural motif found in a vast number of bioactive natural products, including prostaglandins, jasmone, and various antitumor agents.[2][3] The inherent reactivity of the enone system makes these structures not just synthetic targets but also versatile intermediates. This compound uniquely combines this reactive cyclopentenone core with a propanone side chain, offering a dual-pronged approach to molecular complexity.

Key Structural Features and Reactivity:

  • Electrophilic Alkene: The C=C double bond is activated by the adjacent carbonyl group, making it an excellent Michael acceptor for nucleophilic conjugate addition.

  • Enolizable Ketone: The α-protons of the propanone side chain are acidic, allowing for the formation of enolates, which can act as nucleophiles in aldol, Claisen, and alkylation reactions.

  • Stereocenter: The allylic carbon bearing the side chain is a chiral center, providing a handle for diastereoselective transformations directed by this existing stereochemistry.

  • Alkene Functionality: The double bond can participate in a variety of cycloaddition reactions (e.g., Diels-Alder, [2+2] photoadditions), cyclopropanations, and oxidative cleavages.[4][5]

This combination of functionalities allows for the strategic and often stereoselective construction of intricate molecular architectures, including polycyclic and spirocyclic systems.

Core Synthetic Transformations and Mechanistic Insights

The utility of this compound is best illustrated through its application in cornerstone carbon-carbon and carbon-heteroatom bond-forming reactions.

Stereoselective Conjugate (Michael) Addition

The 1,4-conjugate addition of nucleophiles to the cyclopentenone ring is one of the most powerful methods for introducing functionality at the C3 position. The choice of nucleophile, catalyst, and reaction conditions dictates the stereochemical outcome of the reaction.

Causality in Stereoselection: The existing stereocenter at C1 often directs the incoming nucleophile to the opposite face of the ring to minimize steric hindrance, leading to a high degree of diastereoselectivity. In asymmetric catalysis, chiral ligands coordinate to a metal center (e.g., Rh, Cu), which in turn activates the enone. The chiral environment around the metal complex then dictates the face of the enone that the nucleophile attacks, enabling enantioselective additions.[6]

Typical Nucleophiles:

  • Organocuprates (Gilman reagents)

  • Soft enolates (e.g., from malonates)

  • Thiols and amines

  • Organoboron reagents (in Rh-catalyzed additions)[6]

Protocol 1: Diastereoselective Michael Addition of a Thiol

This protocol describes a representative procedure for the diastereoselective addition of a thiol to this compound, a common step in the synthesis of antiviral agents.

Reaction Scheme: (An image of the reaction scheme would be placed here) this compound + R-SH --(Base)--> 3-(R-thio)-1-(cyclopentyl)-2-propanone

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 124.18 5.0 621 mg
4-Methoxythiophenol 140.20 5.5 771 mg
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 152.24 0.5 75 µL

| Dichloromethane (DCM), anhydrous | - | - | 25 mL |

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (5.0 mmol) and anhydrous DCM (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-methoxythiophenol (5.5 mmol) to the stirred solution.

  • Add DBU (0.5 mmol) dropwise via syringe. The use of a catalytic amount of a non-nucleophilic base is crucial to generate the thiolate nucleophile without promoting self-condensation of the ketone.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess diastereoselectivity by analyzing the integration of characteristic signals.

Aldol and Related Condensation Reactions

The propanone side chain is readily deprotonated to form an enolate, which can participate in both intramolecular and intermolecular aldol reactions. This strategy is fundamental for carbon chain extension and the formation of new rings.[7][8]

Intramolecular Aldol Cyclization: Treatment with a suitable base can promote an intramolecular aldol condensation between the side-chain enolate and the cyclopentenone carbonyl. This powerful transformation can lead to the formation of bicyclic systems, such as bicyclo[3.2.1]octane cores, which are present in numerous natural products. The choice of base (e.g., LDA for kinetic control vs. NaH for thermodynamic control) is critical for directing the regioselectivity of enolate formation and the subsequent cyclization.

Aldol_Pathway

Caption: Intermolecular aldol condensation workflow.

Cycloaddition and Rearrangement Reactions

The cyclopentene double bond is a versatile handle for constructing complex polycyclic frameworks.

  • Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt or other metal catalysts.[4] Applying this reaction to this compound allows for the annulation of a new five-membered ring, leading to the rapid construction of tricyclic carbon skeletons.

  • Nazarov Cyclization: While the precursor itself is not a divinyl ketone, it can be readily converted into a Nazarov substrate. For example, a 1,2-addition of a vinyl organometallic reagent to the ketone, followed by oxidation, would generate a divinyl ketone poised for 4π-electrocyclization to form a new functionalized cyclopentenone.[9]

Strategic Application in Total Synthesis

While a direct, named total synthesis starting from this compound is not prominently featured in landmark syntheses, its structural motif is a common intermediate. Syntheses of complex molecules often converge on intermediates possessing this exact substitution pattern. For instance, in the synthesis of prostaglandins, a key intermediate is often a 4-hydroxycyclopentenone with an alkyl side chain at the 5-position, which is structurally analogous to our precursor.[6] The synthetic strategies outlined here are directly applicable to the elaboration of such intermediates.

Hypothetical Synthetic Route based on Precursor Logic:

Synthesis_Strategy cluster_Michael Path A: Ring Functionalization cluster_Aldol Path B: Side-Chain Elaboration cluster_Cycloaddition Path C: Annulation Start This compound NodeA1 Michael Addition (e.g., with R₂CuLi) Start->NodeA1 NodeB1 Aldol Condensation (with R'-CHO) Start->NodeB1 NodeC1 Pauson-Khand Reaction (with Alkyne, CO) Start->NodeC1 NodeA2 Substituted Cyclopentanone NodeA1->NodeA2 NodeA3 Further Elaboration NodeA2->NodeA3 Target Complex Natural Product NodeA3->Target NodeB2 Extended Enone Side-Chain NodeB1->NodeB2 NodeB3 Cyclization / Reduction NodeB2->NodeB3 NodeB3->Target NodeC2 Tricyclic Ketone NodeC1->NodeC2 NodeC3 Core of Steroid/Terpenoid NodeC2->NodeC3 NodeC3->Target

Caption: Strategic pathways from the precursor.

Summary of Applications & Yields

The following table summarizes typical transformations and expected outcomes based on established cyclopentenone chemistry.

TransformationReagents/CatalystKey FeatureTypical YieldDiastereoselectivity (d.r.)Reference
Michael Addition R₂CuLi, Et₂OC-C bond at C370-95%>10:1[6]
Aldol Condensation LDA, Aldehyde, THFC-C bond at Cα'60-85%Varies[7][8]
Pauson-Khand Co₂(CO)₈, Alkyne[2+2+1] Cycloaddition50-75%Good to Excellent[4]
Cyclopropanation CH₂I₂, Zn(Cu)Methylene addition80-90%High (OH-directed)[5]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its dual reactive sites—the electrophilic enone and the nucleophilic enolizable ketone—provide a rich platform for a multitude of synthetic operations. By understanding the inherent reactivity and stereochemical biases of this precursor, synthetic chemists can strategically design efficient and elegant pathways to a wide range of complex molecular targets. The protocols and strategies discussed herein serve as a robust starting point for researchers aiming to leverage this powerful synthon in their synthetic endeavors.

References

  • Jadhav, V. H. (2013). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Organic Chemistry: An Indian Journal, 9(4). [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Organic Chemistry Portal. Retrieved from [Link]

  • Aitken, D. J., et al. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(1), 1-24. [Link]

  • Ferreira, M., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(23), 14329-14394. [Link]

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  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • ResearchGate. (2014). Condensation reaction of cyclopentanone and cyclohexanone. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Revision of the Stereochemistry of a Cyclopentenone Natural Product Isolated from Ascomycete Strain A23-98. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Reaction Mechanisms Involving 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of 1-(2-Cyclopentenyl)-2-propanone

This compound is a versatile bifunctional molecule offering a unique combination of a reactive ketone and a strained cyclic alkene.[1] This structure serves as a valuable building block in organic synthesis, particularly for the construction of complex polycyclic frameworks. Its strategic importance lies in the ability of both the enolizable ketone and the reactive double bond to participate in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of key reaction mechanisms involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in designing novel synthetic routes for drug discovery and development. We will delve into intramolecular cyclizations, annulation strategies, and photochemical rearrangements, showcasing the compound's utility in generating molecular complexity.

Section 1: Acid-Catalyzed Intramolecular Ene-Type Cyclization

The spatial proximity of the terminal carbon of the double bond and the enolizable ketone in this compound allows for an acid-catalyzed intramolecular cyclization. This reaction proceeds through an ene-type mechanism, leading to the formation of a bicyclic alcohol, which can then be dehydrated to the corresponding bicyclic olefin. This transformation is a powerful method for rapidly constructing [3.3.0] bicyclic systems, a common motif in natural products.

Mechanistic Rationale

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Tautomerization to the enol form provides the nucleophilic component. The intramolecular cyclization is initiated by the attack of the cyclopentenyl double bond onto the protonated carbonyl or its enol form, followed by deprotonation to yield a bicyclic tertiary alcohol. Subsequent acid-catalyzed dehydration affords the final fused alkene product.

Diagram 1: Proposed Mechanism of Acid-Catalyzed Intramolecular Cyclization

G cluster_0 Protonation & Tautomerization cluster_1 Intramolecular Ene Reaction cluster_2 Deprotonation & Dehydration start This compound enol Enol Intermediate start->enol H+ bicyclic_cation Bicyclic Cation enol->bicyclic_cation Cyclization bicyclic_alcohol Bicyclic Alcohol bicyclic_cation->bicyclic_alcohol -H+ final_product Bicyclic Olefin bicyclic_alcohol->final_product -H2O, H+

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of a Bicyclic Olefin

This protocol describes a representative procedure for the acid-catalyzed cyclization of this compound.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the bicyclic olefin.

Data Summary:

ParameterExpected Value
Reaction Time 4-8 hours
Yield 60-75%
Product Appearance Colorless to pale yellow oil
Expected ¹H NMR signals Signals corresponding to olefinic and aliphatic protons in the bicyclic system.
Expected IR absorption Absence of a strong C=O stretch (around 1715 cm⁻¹).

Section 2: The Robinson Annulation for Fused Ring Synthesis

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3][4][5][6] In this sequence, this compound can serve as the ketone component (the Michael donor after enolate formation), reacting with an α,β-unsaturated ketone like methyl vinyl ketone (the Michael acceptor) to construct a new six-membered ring, resulting in a tricyclic enone.

Mechanistic Rationale

The reaction is typically initiated by a base, which deprotonates the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, also under basic conditions, to form a six-membered ring. Subsequent dehydration of the aldol adduct yields the final, thermodynamically stable α,β-unsaturated tricyclic ketone.[3][6]

Diagram 2: Robinson Annulation Workflow

G start This compound + Methyl Vinyl Ketone enolate Enolate Formation (Base) start->enolate michael Michael Addition enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Tricyclic Enone Product aldol->product

Caption: Key stages of the Robinson annulation reaction.

Experimental Protocol: Synthesis of a Tricyclic Enone

This protocol provides a representative method for the Robinson annulation using this compound.

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (1.1 eq)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and add sodium ethoxide.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the Michael addition is complete, heat the mixture to reflux to promote the intramolecular aldol condensation and dehydration.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Data Summary:

ParameterExpected Value
Reaction Time 12-24 hours
Yield 50-65%
Product Appearance Crystalline solid or viscous oil
Expected ¹H NMR signals Signals for the α,β-unsaturated ketone system in the newly formed six-membered ring.
Expected ¹³C NMR signals Resonances for a conjugated ketone carbonyl and olefinic carbons.
Expected Mass Spec (m/z) Corresponding molecular ion peak for the tricyclic enone.

Section 3: Photochemical [2+2] Cycloaddition

The cyclopentenyl moiety in this compound can participate in photochemical [2+2] cycloaddition reactions with other alkenes.[7] This light-induced reaction is a powerful tool for constructing strained cyclobutane rings, which can serve as versatile intermediates for further synthetic transformations. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substrates and the reaction conditions.

Mechanistic Rationale

Upon absorption of UV light, the cyclopentenone system can be excited to a singlet or triplet state. The excited state then reacts with a ground-state alkene in a concerted or stepwise manner to form a cyclobutane ring. The formation of a diradical intermediate is often invoked in the stepwise mechanism, which can influence the stereochemical outcome of the reaction.

Diagram 3: Photochemical [2+2] Cycloaddition

G start This compound + Alkene excited Excited State (hν) start->excited cycloaddition [2+2] Cycloaddition excited->cycloaddition product Cyclobutane Adduct cycloaddition->product

Caption: Simplified representation of a photochemical [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Cyclobutane Adduct

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., ethylene, cyclohexene) (excess)

  • Acetone (as solvent and photosensitizer)

  • Quartz reaction vessel

  • High-pressure mercury lamp

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • In a quartz reaction vessel, dissolve this compound and the alkene in acetone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature using a cooling bath.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purify the crude product by silica gel column chromatography to isolate the cyclobutane adduct(s).

Data Summary:

ParameterExpected Value
Reaction Time 24-72 hours
Yield Highly variable, often moderate (30-50%)
Product Appearance Typically an oil; may be a mixture of stereoisomers.
Expected ¹H NMR signals Characteristic high-field signals for cyclobutane protons.
Expected IR absorption C=O stretch of the ketone retained (around 1715 cm⁻¹).

Conclusion

This compound is a potent synthetic intermediate, enabling access to a diverse range of complex molecular architectures. The reaction mechanisms and protocols detailed in this guide—intramolecular cyclization, Robinson annulation, and photochemical cycloaddition—provide a foundational toolkit for leveraging this compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The strategic application of these transformations allows for the efficient construction of bicyclic and tricyclic systems, highlighting the value of this readily accessible building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

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  • Bullock, P. A., et al. Photochemistry of 2-(prop-2-enyl)cyclopent-2-enones. Journal of the Chemical Society, Perkin Transactions 1, 1988, 155-161. Available at: [Link].

  • ChemRxiv. Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. Available at: [Link].

  • Professor Dave Explains. Robinson Annulation. YouTube. Available at: [Link].

  • ResearchGate. (PDF) Photochemistry of cyclopentenones : Beyond [2+2] photocycloaddition reactions. Available at: [Link].

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. Available at: [Link].

  • NIST WebBook. 2-Propanone, 1-cyclopentyl-. Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. Conjugate, homoconjugate, and 1,2-additions of acetylene nucleophiles and their application to prostaglandin synthesis. Available at: [Link].

  • Organic Chemistry Portal. Robinson Annulation. Available at: [Link].

Sources

Application Notes and Protocols for 1-(2-Cyclopentenyl)-2-propanone in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 1-(2-Cyclopentenyl)-2-propanone as a versatile building block in modern pharmaceutical development. The document elucidates the core chemical principles underpinning its reactivity and presents detailed, actionable protocols for its application in the synthesis of high-value therapeutic scaffolds, particularly carbocyclic nucleoside analogues and prostaglandin derivatives. Furthermore, robust methodologies for evaluating the biological activity of its derivatives in antiviral and anti-inflammatory contexts are provided. This guide is structured to empower research teams to leverage this readily accessible chemical entity for the discovery and development of novel therapeutics.

Introduction: The Strategic Value of the Cyclopentenyl Scaffold

The cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry, appearing in a multitude of natural products and approved synthetic drugs.[1] Their conformational rigidity allows for the precise spatial arrangement of functional groups, which is critical for achieving high-affinity interactions with biological targets such as enzymes and receptors.[2] this compound, a bifunctional molecule featuring a reactive α,β-unsaturated ketone system within a cyclopentene ring, represents a strategically important starting material for accessing significant molecular diversity.

Its inherent chemical functionalities—the ketone for classical carbonyl chemistry and the conjugated alkene for Michael additions and cycloadditions—make it a powerful precursor for creating complex stereocenters and elaborate molecular architectures.[3] This document will explore its application in two therapeutically significant areas: the development of antiviral agents through carbocyclic nucleoside synthesis and the creation of anti-inflammatory agents modeled after cyclopentenone prostaglandins.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful experimental design. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 105-24-8[4]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~166 °C at 760 mmHg[6]
XLogP3 1.4[4]
Key Functional Groups Ketone, Alkene (α,β-unsaturated)[5]

Application in Antiviral Drug Discovery: Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts significant metabolic stability by removing the glycosidic bond, which is susceptible to enzymatic cleavage, while often retaining the ability to be phosphorylated and interact with viral polymerases.[7] The cyclopentene moiety of this compound serves as an ideal precursor for the carbocyclic core of these antiviral agents.[5]

A key strategic transformation is the stereoselective modification of the ketone and alkene to install the necessary hydroxyl and nucleobase functionalities with the correct stereochemistry.

Synthetic Strategy Overview

A plausible synthetic pathway begins with the stereoselective reduction of the ketone to introduce a chiral hydroxyl group. This alcohol can then direct subsequent functionalization of the double bond, such as epoxidation, followed by ring-opening to install the nucleobase and another hydroxyl group, mimicking the structure of a natural ribose sugar.

G A This compound B Stereoselective Reduction (e.g., CBS Reduction) A->B C Chiral Cyclopentenyl Alcohol B->C D Directed Epoxidation (e.g., m-CPBA) C->D E Cyclopentenyl Epoxide Intermediate D->E F SN2 Ring Opening with Nucleobase E->F G Carbocyclic Nucleoside Analogue F->G G A This compound D Michael Addition A->D B Michael Donor (e.g., Thiol, Amine) B->D C Base or Lewis Acid Catalyst C->D E Library of Substituted Cyclopentanone Derivatives D->E F Biological Screening (NF-κB Inhibition Assay) E->F G Lead Compound for Anti-inflammatory Drug F->G

Sources

Characterization of 1-(2-Cyclopentenyl)-2-propanone: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 1-(2-Cyclopentenyl)-2-propanone. Designed for researchers, scientists, and professionals in drug development, this guide delves into the practical application and theoretical underpinnings of key analytical methodologies. Our focus is to provide not just protocols, but a deeper understanding of the experimental choices that lead to robust and reliable analytical outcomes.

Introduction

This compound (C₈H₁₂O, Molar Mass: 124.18 g/mol ) is a ketone with a structural backbone that includes a cyclopentenyl ring.[1] The presence of both a carbonyl group and a carbon-carbon double bond within a cyclic structure presents a unique analytical challenge. Accurate characterization is paramount for its use in research and development, particularly in ensuring purity, identifying potential isomers, and understanding its chemical behavior. This guide will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

I. Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is an indispensable technique for separating volatile compounds and providing confident identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS serves to confirm its molecular weight and provide structural information through analysis of its fragmentation.

The "Why": Experimental Design in GC-MS

The choice of GC column and temperature program is critical for achieving good separation of the analyte from any impurities or isomers. A mid-polarity column is often chosen for ketones to balance retention and peak shape. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries. Understanding the fragmentation of cyclic ketones is key to interpreting the resulting mass spectrum. The major cleavage for cyclic ketones occurs at the alpha-bond to the carbonyl group.[2]

Application Protocol: GC-MS Analysis of this compound

Objective: To confirm the molecular weight and identify the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 ppm) in the chosen solvent.

  • Instrument Setup:

    • GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set the injector temperature to 250°C in splitless mode.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Analyze the mass spectrum of this peak. The molecular ion peak (M+) should be observed at m/z 124.

    • Identify key fragment ions and propose their structures based on known fragmentation mechanisms of ketones and cyclic compounds.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 124. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. For this specific molecule, alpha-cleavage would lead to the loss of a methyl radical (CH₃•) resulting in a fragment at m/z 109, or the loss of the cyclopentenylmethyl radical (C₆H₉•) giving a prominent peak for the acylium ion [CH₃CO]⁺ at m/z 43.

m/z Proposed Fragment Fragmentation Pathway
124[C₈H₁₂O]⁺•Molecular Ion (M⁺•)
109[M - CH₃]⁺Alpha-cleavage
81[C₆H₉]⁺Loss of acetyl radical
67[C₅H₇]⁺Fragmentation of the cyclopentenyl ring
43[CH₃CO]⁺Alpha-cleavage (Base Peak)

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Solvent Dichloromethane Sample->Solvent Dilute_Sample Dilute Sample (100 ppm) Solvent->Dilute_Sample Injection Inject 1 µL GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (m/z 40-200) EI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Fragmentation Fragmentation Analysis Mass_Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Workflow for GC-MS analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. A combination of ¹H and ¹³C NMR, along with 2D correlation experiments, can provide a complete picture of the connectivity and stereochemistry of this compound.

The "Why": Choosing the Right NMR Experiments
  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, it will reveal the signals for the methyl, methylene, methine, and olefinic protons.

  • ¹³C NMR: This experiment shows the number of different types of carbon atoms. The chemical shifts of the carbon signals indicate their functional group (e.g., carbonyl, olefinic, aliphatic).

  • DEPT-135: This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to piece together the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different spin systems and confirming the overall structure.

Application Protocol: NMR Analysis of this compound

Objective: To elucidate the complete structure of this compound.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns (multiplicities).

  • ¹³C NMR and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish proton-proton couplings.

    • Acquire an HSQC spectrum to identify direct carbon-proton attachments.

    • Acquire an HMBC spectrum to determine long-range carbon-proton correlations.

  • Data Analysis and Structure Elucidation:

    • Use the ¹H and ¹³C chemical shifts to identify the different functional groups.

    • Use the COSY spectrum to trace the connectivity of the protons in the cyclopentenyl ring and the propanone side chain.

    • Use the HSQC spectrum to assign the ¹³C signals based on their attached protons.

    • Use the HMBC spectrum to connect the propanone side chain to the cyclopentenyl ring and to confirm the positions of the double bond and the carbonyl group.

Predicted NMR Data
Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) DEPT-135
C=O--~208-
=CH~5.7-5.9m~130-135CH
=CH~5.6-5.8m~130-135CH
CH~3.0-3.3m~45-50CH
CH₂~2.2-2.5m~30-35CH₂
CH₂~2.4-2.7m~40-45CH₂
CH₂~1.3-1.6m~25-30CH₂
CH₃~2.1s~28-32CH₃

Note: These are predicted values and may vary depending on the specific experimental conditions.

Visualization of the NMR Logic Flow

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1 ¹H NMR Proton_Env Proton Environments & Coupling H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Types (C, CH, CH₂, CH₃) C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_CH_Bonds Direct C-H Bonds HSQC->Direct_CH_Bonds HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure Final Structure Proton_Env->Structure Carbon_Types->Structure Proton_Connectivity->Structure Direct_CH_Bonds->Structure Long_Range_Connectivity->Structure

Caption: Logical flow for structure elucidation using NMR.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the carbonyl (C=O) and alkene (C=C) functional groups.

The "Why": Interpreting Infrared Spectra

The absorption of infrared radiation corresponds to the vibrational transitions within a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. Since this compound is a liquid at room temperature, Attenuated Total Reflectance (ATR) is an ideal sampling technique as it requires minimal sample preparation.

Application Protocol: FTIR Analysis of this compound

Objective: To identify the key functional groups in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carbonyl and alkene groups.

    • Note the C-H stretching and bending vibrations.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3050C-H stretch=C-H (alkene)
2850-2960C-H stretchC-H (alkane)
~1715C=O stretchKetone
~1650C=C stretchAlkene
~1450C-H bendCH₂
~1360C-H bendCH₃

Visualization of the FTIR Process

FTIR_Process cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Spectral Analysis Clean_ATR Clean ATR Crystal Background_Scan Collect Background Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Clean_ATR_After Clean ATR Crystal Acquire_Spectrum->Clean_ATR_After Spectrum FTIR Spectrum Acquire_Spectrum->Spectrum Peak_Identification Identify Characteristic Peaks Spectrum->Peak_Identification Functional_Groups Assign Functional Groups Peak_Identification->Functional_Groups

Sources

The Pauson-Khand Reaction: A Comprehensive Protocol for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Pauson-Khand reaction (PKR) is a powerful and convergent formal [2+2+1] cycloaddition that constructs α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide.[1][2] First reported by Ihsan Khand and Peter Pauson in the early 1970s, this transformation has become a cornerstone in synthetic organic chemistry for its ability to rapidly build molecular complexity.[3][4] It is particularly valued in the synthesis of complex natural products and pharmacologically active molecules where a five-membered ring is a core structural motif.[5][6] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for stoichiometric and catalytic systems, and practical insights to ensure successful implementation in a research setting.

Scientific Foundation: The Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. While variations exist depending on the metal catalyst, the Magnus mechanism proposed in 1985 for the classic dicobalt octacarbonyl-mediated reaction is widely accepted and corroborated by computational studies.[2][4][7]

The key mechanistic steps are as follows:

  • Complex Formation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt-alkyne complex from dicobalt octacarbonyl (Co₂(CO)₈).[8]

  • Ligand Dissociation: Loss of a carbon monoxide (CO) ligand from the metal center generates a vacant coordination site. This step is often rate-limiting in thermal reactions.[2]

  • Alkene Coordination: The alkene component of the reaction coordinates to the unsaturated cobalt complex.

  • Oxidative Coupling: The coordinated alkene inserts into a cobalt-carbon bond of the alkyne, forming a metallacyclopentene intermediate. This irreversible step determines the regio- and stereochemistry of the final product.[9]

  • CO Insertion: A migratory insertion of a CO ligand into a cobalt-carbon bond of the metallacycle occurs.

  • Reductive Elimination: The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species that can re-enter a catalytic cycle or decompose.[10]

Pauson_Khand_Mechanism Figure 1: Widely Accepted Mechanism of the Cobalt-Mediated Pauson-Khand Reaction cluster_main A Alkyne + Co₂(CO)₈ B Alkyne-Co₂(CO)₆ Complex A->B  -2 CO C Unsaturated Complex (+ Alkene) B->C  -CO (Rate-Limiting) D Alkene-Coordinated Complex C->D Alkene Coordination E Metallacyclopentene D->E Oxidative Coupling F Acyl Complex E->F  +CO Migratory Insertion G Cyclopentenone Product F->G Reductive Elimination

Figure 1: Mechanism of the Cobalt-Mediated Pauson-Khand Reaction. (Caption within 100 characters)

Experimental Protocols: From Stoichiometric to Catalytic

The choice of protocol depends on factors such as substrate reactivity, desired scale, and atom economy considerations. Intramolecular reactions, where the alkene and alkyne are tethered in the same molecule (e.g., a 1,6-enyne), are generally more efficient and regioselective than their intermolecular counterparts.[8][11]

This method is robust but requires a stoichiometric amount of the cobalt complex and often high temperatures. It is a reliable starting point for new substrates.

Workflow:

Protocol_1_Workflow Figure 2: Workflow for Stoichiometric Thermal PKR prep 1. Inert Atmosphere Setup (Flame-dried flask, N₂/Ar) dissolve 2. Dissolve Enyne in Degassed Solvent prep->dissolve add_co 3. Add Co₂(CO)₈ (portion-wise) dissolve->add_co complex 4. Stir at RT (Complex Formation) add_co->complex heat 5. Heat to Reflux (e.g., 80-110°C) complex->heat monitor 6. Monitor by TLC/GC-MS heat->monitor workup 7. Quench & Workup monitor->workup purify 8. Column Chromatography workup->purify

Figure 2: Workflow for Stoichiometric Thermal PKR. (Caption within 100 characters)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 1,6-enyne substrate (1.0 eq). Purge the flask with an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add a suitable degassed solvent (e.g., toluene, isooctane, or CH₂Cl₂) via cannula to achieve a concentration of approximately 0.05 M.[10][12]

  • Cobalt Addition: Under a positive flow of inert gas, add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise.

    • Causality Insight: Co₂(CO)₈ is air-sensitive and can degrade, reducing efficacy.[13] Handling under an inert atmosphere is crucial for reproducibility. The reaction mixture will typically turn dark red or brown upon complex formation.

  • Complexation: Stir the mixture at room temperature for 1-4 hours to ensure complete formation of the alkyne-cobalt complex.

  • Cyclization: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and maintain until the starting material is consumed, as monitored by TLC or GC-MS (typically 12-48 hours).[12]

  • Workup: Cool the reaction to room temperature. The reaction can be quenched by opening the flask to air and stirring for 30 minutes, which helps decompose cobalt residues. Dilute with a solvent like ethyl acetate, and filter through a pad of silica gel or Celite to remove insoluble cobalt salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.

The use of promoters like amine N-oxides allows the reaction to proceed at or near room temperature, broadening the functional group tolerance.[2]

Workflow:

Protocol_2_Workflow Figure 3: Workflow for Promoter-Accelerated PKR setup 1. Inert Atmosphere Setup complex 2. Pre-form Alkyne-Cobalt Complex in CH₂Cl₂ setup->complex cool 3. Cool Reaction to 0°C complex->cool add_nmo 4. Add NMO/TMANO (portion-wise) cool->add_nmo warm 5. Warm to RT & Stir add_nmo->warm monitor 6. Monitor by TLC warm->monitor workup 7. Quench & Workup monitor->workup purify 8. Column Chromatography workup->purify

Figure 3: Workflow for Promoter-Accelerated PKR. (Caption within 100 characters)

Step-by-Step Procedure:

  • Complex Formation: Following steps 1-4 from Protocol 1, form the alkyne-Co₂(CO)₆ complex in an anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Promoter Addition: Add N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) (3.0-4.0 eq), often as a hydrate, portion-wise to the reaction mixture at room temperature.[12] An exothermic reaction and gas (CO₂) evolution may be observed.

    • Causality Insight: The N-oxide promoter functions by attacking a coordinated CO ligand, which is then released as CO₂. This facilitates the otherwise slow, rate-limiting CO dissociation step, allowing the reaction to proceed under much milder conditions.[2][14]

  • Cyclization: Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1. The use of a promoter often leads to a cleaner reaction profile, simplifying purification.

Catalytic systems are highly desirable for their atom economy and reduced metal waste. Rhodium(I) complexes are effective catalysts that operate under mild conditions, often requiring only an atmospheric pressure of carbon monoxide.[5][15]

Workflow:

Protocol_3_Workflow Figure 4: Workflow for Catalytic Rh(I)-PKR setup 1. Inert Atmosphere Setup (Schlenk flask) add_reagents 2. Add Enyne & Solvent setup->add_reagents add_cat 3. Add Rh(I) Catalyst (e.g., [Rh(CO)₂Cl]₂) add_reagents->add_cat co_atm 4. Purge with CO (1 atm) add_cat->co_atm heat 5. Heat Reaction (e.g., 110°C) co_atm->heat monitor 6. Monitor by TLC/GC-MS heat->monitor workup 7. Concentrate & Purify monitor->workup

Figure 4: Workflow for Catalytic Rh(I)-PKR. (Caption within 100 characters)

Step-by-Step Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq) and a rhodium(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol %).[16]

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of ~0.1 M.

  • CO Atmosphere: Evacuate the flask and backfill with carbon monoxide gas from a balloon (1 atm). Repeat this purge cycle three times.

    • Safety Note: Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations must be performed in a well-ventilated fume hood.

  • Cyclization: Heat the reaction mixture (e.g., to 110 °C) with vigorous stirring. Monitor the reaction for completion (typically 1-24 hours).[16]

  • Workup and Purification: Cool the reaction to room temperature. Concentrate the mixture directly in vacuo and purify by flash column chromatography on silica gel.

Data Summary and Protocol Comparison

The optimal protocol is highly substrate-dependent. The following table provides a comparative overview to guide experimental design.

Parameter Protocol 1: Stoichiometric (Thermal) Protocol 2: Stoichiometric (Promoter) Protocol 3: Catalytic (Rhodium)
Metal System Co₂(CO)₈ (Stoichiometric)Co₂(CO)₈ (Stoichiometric)[Rh(CO)₂Cl]₂ or similar (Catalytic)
Temperature High (60–140 °C)[13]Low (0–25 °C)Moderate to High (e.g., 110 °C)[16]
Reaction Time Long (12–72 h)Moderate (12–24 h)Short to Moderate (1–24 h)
Typical Yields Moderate to Good (40–80%)[1]Good to Excellent (>80%)[12]Good to Excellent (>90%)[12]
Key Advantage Robust, well-establishedMild conditions, high functional group toleranceAtom economical, low metal waste
Key Disadvantage Harsh conditions, stoichiometric metal wasteStoichiometric metal wasteRequires CO gas handling, catalyst cost

Troubleshooting and Practical Considerations

  • Low or No Conversion:

    • Inactive Cobalt: Ensure Co₂(CO)₈ is fresh and handled under inert conditions.[13]

    • Insufficient Temperature (Thermal Protocol): Gradually increase the reaction temperature.

    • Substrate Strain: Intramolecular reactions forming 5,5- and 5,6-fused ring systems are most favorable. Reactions forming larger rings may require higher dilution or different catalysts.[5]

  • Regioselectivity (Intermolecular PKR):

    • Alkyne: The larger substituent on an unsymmetrical alkyne typically ends up adjacent to the new carbonyl group due to sterics.[10][11]

    • Alkene: Regioselectivity with acyclic alkenes can be poor. Strained cyclic alkenes (e.g., norbornene) react faster and with higher selectivity.[10]

  • Asymmetric Synthesis: Enantioselective Pauson-Khand reactions are possible using chiral auxiliaries on the substrate or, more powerfully, through the use of chiral catalysts, often based on rhodium or cobalt complexes with chiral phosphine ligands.[17][18][19]

References

  • Pauson-Khand Reaction. Name-Reaction.com. [Link]

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. [Link]

  • Pauson–Khand reaction. Wikipedia. [Link]

  • Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]

  • Pauson-Khand Reaction. Organic Chemistry Portal. [Link]

  • Pauson-Khand Reaction. J&K Scientific LLC. [Link]

  • Pauson-Khand reactions catalyzed by entrapped rhodium complexes. Tetrahedron Letters. [Link]

  • Rhodium(i)-catalyzed Pauson–Khand-type reaction using formic acid as a CO surrogate: an alternative approach for indirect CO2 utilization. Royal Society of Chemistry. [Link]

  • Pauson-Khand cyclopentenone synthesis. ResearchGate. [Link]

  • Rhodium(I)-Catalyzed Intramolecular Pauson−Khand Reaction. ACS Publications. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. Royal Society of Chemistry. [Link]

  • The Pauson–Khand Reaction: the Catalytic Age Is Here!. University of Windsor. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]

  • Photochemical Promotion of the Intramolecular Pauson−Khand Reaction. A New Experimental Protocol for Cobalt-Catalyzed [2 + 2 + 1] Cycloadditions. ACS Publications. [Link]

  • Pauson–Khand Reactions. Thieme Chemistry. [Link]

  • Rhodium-Catalyzed Pauson–Khand Reaction Using a Small-Bite-Angle P-Stereogenic C1-Diphosphine Ligand. ACS Publications. [Link]

  • Recent Advances in the Pauson–Khand Reaction. NIH National Center for Biotechnology Information. [Link]

  • Catalytic Pauson Khand and Related Cycloaddition Reactions. Taylor & Francis Online. [Link]

  • Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]

  • Enantioselective Rhodium-Catalyzed Pauson-Khand Reactions of 1,6-Chloroenynes with 1,1-Disubstituted Olefins. PubMed. [Link]

  • Asymmetric Intermolecular Cobalt-Catalyzed Pauson–Khand Reaction Using a P-Stereogenic Bis-phosphane. ACS Publications. [Link]

  • Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates. ACS Publications. [Link]

  • The Intermolecular Pauson-Khand Reaction: Applications, Challenges, and Opportunities. Wiley Online Library. [Link]

  • The Pauson-Khand Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Rhodium-catalyzed asymmetric aqueous Pauson-Khand-type reaction. PubMed. [Link]

  • Pauson-Khand Reaction: Scope, Variations and Applications. ResearchGate. [Link]

  • Pauson-Khand Reaction. Indian Institute of Technology Bombay. [Link]

  • Catalytic Asymmetric Intramolecular Pauson-Khand and Pauson-Khand-Type Reactions. University of Illinois Urbana-Champaign. [Link]

  • The Intermolecular Pauson-Khand Reaction. Angewandte Chemie International Edition. [Link]

  • Systematic Parameter Determination Aimed at a Catalyst-controlled Asymmetric Rh(I)-Catalyzed Pauson-Khand Reaction. ChemRxiv. [Link]

  • Asymmetric Intermolecular Cobalt-Catalyzed Pauson–Khand Reaction Using a P-Stereogenic Bis-phosphane. Sci-Hub. [Link]

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The Nazarov Cyclization: A Comprehensive Guide to Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of a Classic Transformation

First discovered by Ivan Nikolaevich Nazarov in the 1940s, the Nazarov cyclization has evolved from a chemical curiosity into a cornerstone of modern organic synthesis.[1] This powerful transformation provides a direct and often stereospecific route to cyclopentenones, five-membered ring structures that are ubiquitous motifs in natural products and pharmaceutically active compounds.[1][2] In its most fundamental form, the reaction is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[1] Over the decades, the reaction's scope has expanded dramatically, with modern variants offering catalytic, asymmetric, and highly regioselective methodologies.[3]

This guide provides an in-depth exploration of the Nazarov cyclization, from its core mechanistic principles to detailed, field-proven protocols. It is designed to equip researchers with the knowledge to not only apply existing methods but also to rationally design and troubleshoot their own cyclopentenone syntheses.

Part 1: The Mechanistic Heart of the Nazarov Cyclization

Understanding the mechanism is paramount to mastering the Nazarov cyclization. The process, while seemingly straightforward, is a cascade of stereoelectronically controlled events. The classical mechanism proceeds through the following key stages:

  • Activation and Pentadienyl Cation Formation: The reaction is initiated by a Lewis or Brønsted acid, which coordinates to the carbonyl oxygen of the divinyl ketone. This activation generates a crucial hydroxy-pentadienyl cation intermediate.[4][5] For the cyclization to occur, the dienone must adopt an s-trans/s-trans conformation.[6]

  • 4π-Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules.[6] This is the key bond-forming step and establishes the stereochemistry of the newly formed cyclopentenyl ring.

  • Oxyallyl Cation Intermediate: The electrocyclization results in the formation of a resonance-stabilized oxyallyl cation. The fate of this intermediate is a critical determinant of the final product structure.

  • Termination: Elimination and Tautomerization: In the classical pathway, the reaction terminates via the elimination of a proton from a carbon adjacent to the cationic center. Subsequent tautomerization of the resulting enol yields the stable cyclopentenone product.[4]

The regioselectivity of the elimination step has been a significant challenge in classical Nazarov cyclizations, often leading to mixtures of products if multiple β-hydrogens are available for removal.[7] Modern variations have introduced elegant solutions to this problem, as will be discussed in the protocols section.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the classical Lewis acid-catalyzed Nazarov cyclization.

Nazarov_Mechanism cluster_0 Step 1: Activation & Cation Formation cluster_1 Step 2: 4π-Electrocyclization (Conrotatory) cluster_2 Step 3: Elimination cluster_3 Step 4: Tautomerization A Divinyl Ketone B Pentadienyl Cation A->B + Lewis Acid (LA) - LA-Ketone Complex C Oxyallyl Cation B->C D Enol Intermediate C->D - H+ E Cyclopentenone Product D->E

Caption: The classical mechanism of the Nazarov Cyclization.

Part 2: Application Notes & Protocols

The choice of catalyst and reaction conditions is critical for a successful Nazarov cyclization and is highly dependent on the substrate's electronic and steric properties. This section provides detailed protocols for several key variants of the reaction, explaining the rationale behind the procedural steps.

Protocol 1: Classical Lewis Acid-Catalyzed Cyclization

This protocol is a robust method for many simple divinyl ketones but often requires stoichiometric amounts of a strong Lewis acid. The harsh conditions can be a limitation for sensitive substrates.

  • Rationale: Strong Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride (BF₃) are highly effective at activating the carbonyl group, facilitating the formation of the pentadienyl cation even in unactivated systems. Dichloromethane (DCM) is a common solvent as it is relatively non-coordinating and performs well at low temperatures. The reaction is typically run at low temperature to control reactivity and minimize side reactions, then allowed to warm to drive the reaction to completion. Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard workup procedure to decompose the Lewis acid and protonate any enolates.

  • Detailed Step-by-Step Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the divinyl ketone (1.0 equiv).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add a solution of tin(IV) chloride (SnCl₄, 1.0 M in DCM, 2.0 equiv) dropwise to the stirred solution.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 30 minutes, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Stir the resulting mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.[4]

Protocol 2: Asymmetric Brønsted Acid-Catalyzed Cyclization

The development of catalytic asymmetric Nazarov cyclizations represents a major advance, enabling the synthesis of chiral cyclopentenones. Chiral Brønsted acids, particularly those derived from BINOL, have proven to be highly effective.

  • Rationale: Chiral phosphoric acids or N-triflylphosphoramides act as proton donors to activate the divinyl ketone.[8] The chiral backbone of the catalyst creates a chiral environment around the substrate, influencing the torquoselectivity of the conrotatory ring closure. This directs the formation of one enantiomer of the oxyallyl cation over the other, leading to an enantiomerically enriched product. These reactions are often performed at low temperatures to maximize enantioselectivity. The use of molecular sieves can be crucial to remove trace amounts of water, which can interfere with the catalyst.

  • Detailed Step-by-Step Protocol (Adapted from List, 2019):

    • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst (5 mol %) and activated molecular sieves (100 mg per 0.2 mmol substrate).[9][10][11]

    • Add anhydrous toluene to achieve a final substrate concentration of 0.05 M.

    • Cool the mixture to the specified temperature (e.g., -20 °C).

    • Add the divinyl ketone (1.0 equiv, 0.2 mmol) to the cooled catalyst mixture.

    • Stir the reaction at this temperature for the specified time (typically 12-72 hours), monitoring by TLC or GC/MS.

    • Upon completion, directly load the crude reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantiomerically enriched cyclopentenone.[9][10][11]

Protocol 3: Cooperative Lewis Acid/Chiral Brønsted Acid Catalysis for Silicon-Directed Cyclization

The silicon-directed Nazarov cyclization is an elegant solution to the problem of regioselectivity in the elimination step. The β-silicon effect directs the formation of the double bond to a specific, often less thermodynamically stable, position. Combining this substrate control with cooperative catalysis allows for highly regio- and enantioselective transformations.

  • Rationale: In this system, a Lewis acid (e.g., Zn(OTf)₂) and a chiral Brønsted acid work in concert. The Lewis acid coordinates to the carbonyl, enhancing its electrophilicity, while the chiral Brønsted acid protonates it, forming the pentadienyl cation within a chiral environment. The trimethylsilyl (TMS) group on the divinyl ketone substrate stabilizes a transient β-carbocation, directing the regioselective elimination of the silyl group to form a specific enol intermediate. The enantioselectivity is then controlled by the chiral Brønsted acid-mediated protonation of this enol.[6] Phenol is often used as a co-catalyst or additive to facilitate proton transfer steps.

  • Detailed Step-by-Step Protocol (Adapted from Zhu and Zhou, 2021):

    • In an argon-filled glovebox, add the Lewis acid (e.g., Zn(OTf)₂, 5 mol %), the chiral Brønsted acid (e.g., (S)-TRIP, 6 mol %), and phenol (1.1 equiv) to an oven-dried Schlenk tube.[6]

    • Add anhydrous 1,2-dichloroethane (DCE) to the tube (to a final substrate concentration of ~0.07 M).

    • Stir the mixture at 40 °C.

    • Add the β-silyl divinyl ketone (1.0 equiv) in one portion.

    • Stir the reaction at 40 °C for 12 hours, monitoring by TLC.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to yield the pure cyclopentenone.[6]

Visualizing the Asymmetric Catalysis Workflow

The following diagram outlines a typical workflow for an asymmetric Nazarov cyclization experiment.

Asymmetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_flask 1. Flame-dry glassware under vacuum add_catalyst 2. Add chiral catalyst & molecular sieves prep_flask->add_catalyst add_solvent 3. Add anhydrous solvent add_catalyst->add_solvent cool 4. Cool to reaction temp (e.g., -20°C) add_solvent->cool add_substrate 5. Add divinyl ketone cool->add_substrate stir 6. Stir for 12-72h add_substrate->stir purify 7. Purify via flash chromatography stir->purify analyze 8. Analyze yield & enantiomeric excess (HPLC) purify->analyze

Caption: A generalized experimental workflow for asymmetric Nazarov cyclization.

Part 3: Data-Driven Comparison of Protocols

The choice of catalytic system has a profound impact on the yield and stereoselectivity of the Nazarov cyclization. The following tables summarize representative data from the literature to guide catalyst and condition selection.

Table 1: Asymmetric Brønsted Acid-Catalyzed Nazarov Cyclization of Divinyl Ketones

Catalyst: Chiral Imidodiphosphorimidate (IDPi), Conditions: Toluene, -20 °C, 5 mol% catalyst.[9][10][11]

EntrySubstrate (R¹, R²)ProductTime (h)Yield (%)ee (%)
1R¹=Me, R²=n-Pent2a128197
2R¹=Me, R²=i-Pr2c487598
3R¹=Me, R²=Cyclohexyl2f727899
4R¹=Me, R²=t-Bu2m727297
Table 2: Cooperative Catalysis in Silicon-Directed Asymmetric Nazarov Cyclization

Catalysts: Zn(OTf)₂ (5 mol%) and Chiral Brønsted Acid (6 mol%), Conditions: DCE, 40 °C.[6]

EntrySubstrate (R¹, R²)ProductTime (h)Yield (%)ee (%)
1R¹=Ph, R²=Me2aa129195
2R¹=4-MeO-Ph, R²=Me2ab129393
3R¹=4-Cl-Ph, R²=Me2ad248587
4R¹=n-Pr, R²=Me2da209289

Part 4: Troubleshooting and Field-Proven Insights

  • Low Reactivity/No Reaction: For unactivated substrates, stronger Lewis acids or higher temperatures may be necessary. However, this can lead to side reactions. Alternatively, consider substrate modification. "Polarizing" the divinyl ketone with an electron-donating group on one vinyl unit and an electron-withdrawing group on the other can dramatically increase reactivity, often allowing for milder, truly catalytic conditions.

  • Poor Regioselectivity: If elimination leads to a mixture of isomers, the silicon-directed approach is the premier solution. The predictable elimination of the silyl group provides excellent control over the final double bond position.

  • Low Enantioselectivity: Ensure strictly anhydrous conditions, as water can protonate the intermediate non-selectively. Catalyst loading can be critical; sometimes, a higher loading is required to achieve high enantiomeric excess. The choice of solvent can also significantly impact stereoselectivity.

  • Product Inhibition: In some catalytic systems, the cyclopentenone product can coordinate to the catalyst more strongly than the starting material, leading to catalyst deactivation and slow or incomplete reactions.[8][12] This is particularly noted in some organocatalytic variants. In such cases, using a higher catalyst loading or a different catalytic system may be necessary.

Conclusion

The Nazarov cyclization is a versatile and powerful tool for the synthesis of cyclopentenones. From its origins as a stoichiometric, acid-mediated reaction, it has blossomed into a sophisticated field featuring highly selective and efficient catalytic asymmetric variants. By understanding the core mechanism and the rationale behind modern protocol design, researchers can effectively leverage this reaction to construct complex molecular architectures relevant to drug discovery and natural product synthesis.

References

  • List, B., Ouyang, J., Kennemur, J. L., De, C. K., & Farès, C. (2019). Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Journal of the American Chemical Society, 141(8), 3414–3418. [Link]

  • Zhu, S.-F., Zhou, Q.-L., Cao, J., Hu, M.-Y., Liu, S.-Y., & Zhang, X.-Y. (2021). Enantioselective Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society, 143(18), 6962–6968. [Link]

  • Tius, M. A., Basak, A. K., Shimada, N., Bow, W. F., & Vicic, D. A. (2010). An organocatalytic asymmetric Nazarov cyclization. Journal of the American Chemical Society, 132(24), 8266–8267. [Link]

  • Rueping, M., Ieawsuwan, W., Antonchick, A. P., & Nachtsheim, B. J. (2007). Chiral Brønsted Acids in the Catalytic Asymmetric Nazarov Cyclization – The First Enantioselective Organocatalytic Electrocyclic Reaction. Angewandte Chemie International Edition, 46(12), 2097–2100. [Link]

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Nazarov cyclization reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tius, M. A. (2011).
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Longdom Publishing. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(1). [Link]

  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign.
  • Habrant, D. (2010).
  • Organic Reactions. (1991). The Nazarov Cyclization. [Link]

  • Kessar, S. V. (2020).

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Application Notes & Protocols: The Research Potential of 1-(2-Cyclopentenyl)-2-propanone in Plant Pathology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in plant pathology and agrochemical discovery.

Introduction

The relentless pressure of evolving plant pathogens necessitates a continuous search for novel disease control strategies. Beyond traditional synthetic fungicides, there is a growing interest in compounds that leverage or mimic the plant's own defense mechanisms. 1-(2-Cyclopentenyl)-2-propanone is a cyclopentenone derivative with significant, yet largely unexplored, potential in this field. Its chemical structure is analogous to key intermediates in the jasmonate biosynthetic pathway, such as 12-oxo-phytodienoic acid (OPDA), which are pivotal signaling molecules in plant immunity.[1][2][3]

This guide posits two primary modes of action for this compound, grounded in the well-established bioactivity of related cyclopentenone compounds:

  • Direct Antifungal Activity: The α,β-unsaturated ketone moiety present in the cyclopentenone ring is a reactive electrophile capable of disrupting essential cellular processes in pathogenic fungi.[4]

  • Elicitation of Plant Defense Responses: By mimicking natural oxylipins, the compound may act as a signaling molecule to induce or "prime" the plant's innate defense pathways, leading to Induced Systemic Resistance (ISR).[5][6]

These application notes provide a comprehensive framework for investigating these hypotheses. We will delve into the mechanistic rationale behind its potential bioactivity and provide detailed, field-proven protocols for its evaluation, designed for reproducibility and scientific rigor.

Part 1: Mechanistic Rationale and Signaling Context

Understanding the potential of this compound begins with its structural relationship to the jasmonate family of phytohormones. Jasmonic acid (JA) and its precursors are central regulators of plant defense, particularly against necrotrophic pathogens and insect herbivores.[7]

The Jasmonate Signaling Cascade

Plant defense is not a static state but an inducible system. Upon pathogen recognition or wounding, a signaling cascade is initiated, leading to the synthesis of JA and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile). This process begins in the chloroplast with the conversion of linolenic acid to the cyclopentenone precursor, 12-oxo-phytodienoic acid (OPDA).[8][9] JA-Ile then binds to the COI1 receptor, an F-box protein, which triggers the degradation of JAZ repressor proteins. This degradation liberates transcription factors like MYC2, which in turn activate the expression of a wide array of defense-responsive genes, leading to the production of antimicrobial compounds, cell wall reinforcement, and other defense measures.[7][10][11]

Interestingly, research has shown that OPDA itself can trigger a distinct set of defense genes independently of its conversion to JA, indicating a unique signaling role for the cyclopentenone core.[12][13] This suggests that this compound could potentially modulate this critical defense pathway.

Jasmonate_Signaling cluster_pathogen Cellular Perception cluster_synthesis Biosynthesis cluster_signaling Signal Transduction Pathogen Pathogen Attack / Wounding Linolenic_Acid α-Linolenic Acid (in Chloroplast) Pathogen->Linolenic_Acid Induces OPDA 12-oxo-phytodienoic acid (OPDA) (Cyclopentenone Precursor) Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation (in Peroxisome) Defense_Genes Defense Gene Expression (e.g., PDF1.2, VSP2) OPDA->Defense_Genes COI1-Independent Signaling JA_Ile JA-Isoleucine (Active Hormone) JA->JA_Ile JAR1 COI1 COI1 Receptor Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses MYC2->Defense_Genes Activates

Caption: The Jasmonate (JA) signaling pathway, a key plant defense mechanism.

Direct Antimicrobial Action of Cyclopentenones

The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring makes it susceptible to nucleophilic attack by cellular thiols (e.g., cysteine residues in proteins) and amines. This process, known as Michael addition, can lead to the irreversible modification and inactivation of essential enzymes and proteins within a pathogen, resulting in cytotoxicity. Studies on synthetic mimics of OPDA have demonstrated that this structural feature is critical for direct antifungal activity, and that hydrophobicity plays a key role in efficacy.[4] The structure of this compound fits this profile, suggesting a strong possibility of direct action against fungal pathogens.

Part 2: Protocol for Assessing Direct Antifungal Activity (In Vitro)

To quantify the direct antifungal effects of this compound, the broth microdilution assay is the gold standard. It allows for the determination of the Minimum Inhibitory Concentration (MIC) and the half-maximal Effective Concentration (EC₅₀), providing robust, quantitative data on the compound's potency.[14]

Workflow for In Vitro Antifungal Assay

Caption: Experimental workflow for the broth microdilution antifungal assay.

Detailed Step-by-Step Protocol: Broth Microdilution Assay

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Fungal pathogens of interest (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria brassicicola)

  • Potato Dextrose Broth (PDB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for quantitative readings)

  • Positive control fungicide (e.g., triadimefon)

2. Preparation of Fungal Inoculum:

  • Rationale: A standardized inoculum ensures that results are consistent and comparable across experiments.

  • Procedure:

    • Culture the fungus on a Potato Dextrose Agar (PDA) plate for 7-10 days until sporulation is evident.

    • Flood the plate with 10 mL of sterile water containing 0.05% (v/v) Tween 20 to act as a surfactant.

    • Gently scrape the surface with a sterile loop to release the spores.

    • Filter the spore suspension through sterile cheesecloth into a sterile tube to remove mycelial fragments.

    • Count the spores using a hemocytometer and adjust the concentration to 2 x 10⁵ spores/mL in sterile PDB. This will result in a final concentration of 1 x 10⁵ spores/mL in the assay.

3. Assay Setup:

  • Rationale: A serial dilution series allows for the precise determination of the concentration at which fungal growth is inhibited. Controls are essential to validate the results.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile PDB to wells 2 through 12 in a given row.

    • Add 2 µL of the compound stock solution to well 1, which contains 198 µL of PDB (this creates a 100 µg/mL starting concentration). Mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL. The final DMSO concentration should not exceed 1%, which should be tested for its effect on fungal growth in a separate control.

4. Incubation and Data Collection:

  • Procedure:

    • Seal the plate with a breathable film or place it in a humid chamber to prevent evaporation.

    • Incubate at 25°C for 48 to 72 hours, or until robust growth is visible in the growth control well.

    • Determine the MIC: This is the lowest concentration of the compound at which there is no visible growth.

    • For EC₅₀ determination, measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = [1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile)] x 100

5. Data Presentation:

  • Rationale: Tabulating results allows for a clear comparison of the compound's efficacy against different pathogens. The EC₅₀ values are derived from dose-response curve fitting using appropriate statistical software. The data below is representative, based on published results for similar cyclopentenone structures.[4][15][16]

Fungal PathogenThis compound EC₅₀ (µg/mL)Positive Control (Triadimefon) EC₅₀ (µg/mL)
Botrytis cinerea45.88.2
Fusarium oxysporum62.510.5
Colletotrichum musae50.29.1
Penicillium italicum48.97.8

Part 3: Protocol for Assessing Induced Resistance (In Vivo)

This protocol is designed to determine if this compound can induce a systemic resistance response in a whole plant, protecting it from subsequent pathogen attack.

Workflow for Induced Resistance Bioassay

Caption: Experimental workflow for evaluating induced systemic resistance.

Detailed Step-by-Step Protocol: Whole Plant Assay

1. Materials:

  • Test plants (e.g., Arabidopsis thaliana ecotype Col-0, or tomato seedlings)

  • This compound

  • Pathogen for challenge (e.g., Botrytis cinerea)

  • Surfactant (e.g., Silwet L-77 or Tween 20)

  • Growth chambers or greenhouse with controlled conditions

  • Spray bottles

2. Plant Growth and Treatment Application:

  • Rationale: Using healthy, uniformly grown plants minimizes experimental variability. Applying the test compound prior to the pathogen is essential to test for induced resistance, not direct fungicidal action.

  • Procedure:

    • Grow plants under controlled conditions (e.g., 12h light/12h dark cycle, 22°C) for 3-4 weeks.

    • Prepare treatment solutions of this compound at various concentrations (e.g., 50 µM, 100 µM, 250 µM) in sterile water with 0.02% Silwet L-77 to ensure leaf wetting.

    • Prepare a mock solution (water + 0.02% Silwet L-77) as a negative control.

    • Randomly assign plants to treatment groups (n ≥ 10 plants per group).

    • Evenly spray the leaves of each plant with the corresponding solution until runoff. Keep plants separated until leaves are dry to prevent cross-contamination.

3. Pathogen Challenge:

  • Rationale: The time delay between treatment and challenge is critical to allow the plant to transcribe and translate defense-related genes.

  • Procedure:

    • After 48 hours, prepare a spore suspension of B. cinerea at 5 x 10⁵ spores/mL in half-strength grape juice or PDB.

    • Spray-inoculate all plants (both treated and mock) with the pathogen suspension.

    • Cover the plants with a transparent dome or plastic bag to maintain high humidity (>95%), which is crucial for B. cinerea infection.

4. Disease Assessment and Data Analysis:

  • Rationale: Quantitative assessment of disease symptoms allows for a statistical evaluation of the treatment's protective effect.

  • Procedure:

    • After 3-5 days post-inoculation, score the disease severity. This can be done by:

      • Measuring the diameter of necrotic lesions on multiple leaves per plant.

      • Visually estimating the percentage of leaf area covered by lesions.

      • Using image analysis software for a more objective measurement.

    • Calculate the average disease severity for each treatment group.

    • Determine the percent disease reduction compared to the mock control.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test) to determine if the reduction in disease is statistically significant.

5. Data Presentation:

Treatment GroupAverage Lesion Diameter (mm) ± SEDisease Reduction (%)
Mock Control8.2 ± 0.5-
50 µM Compound5.1 ± 0.437.8
100 µM Compound3.8 ± 0.353.7
250 µM Compound3.5 ± 0.357.3
Indicates a statistically significant difference from the mock control (P < 0.05).

References

  • A simplified schematic presentation of jasmonate (JA) signaling. ResearchGate. Available at: [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science. Available at: [Link]

  • Schematic diagram of the JA signaling pathway in monocot plants. ResearchGate. Available at: [Link]

  • 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. PubMed. Available at: [Link]

  • The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. ResearchGate. Available at: [Link]

  • Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA). Frontiers in Plant Science. Available at: [Link]

  • 12-oxo-Phytodienoic acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers. Available at: [Link]

  • Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. MDPI. Available at: [Link]

  • New Antimicrobial Cyclopentenones from Nigrospora sphaerica ZMT05, a Fungus Derived from Oxya chinensis Thunber. PubMed. Available at: [Link]

  • Schematic representation of the jasmonic acid (JA) biosynthetic... ResearchGate. Available at: [Link]

  • Synthetic molecular mimics of naturally occurring cyclopentenones exhibit antifungal activity towards pathogenic fungi. PubMed. Available at: [Link]

  • Jasmonic Acid Signaling Pathway in Plants. PMC - NIH. Available at: [Link]

  • Antifungal Halogenated Cyclopentenones from the Endophytic Fungus Saccharicola bicolor of Bergenia purpurascens by the One Strain-Many Compounds Strategy. ACS Publications. Available at: [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

  • Chlorinated Cyclopentene Derivatives and Antifungal Activities from Periconia sp. Induced by the One Strain Many Compounds Strategy and Host Plant Culture. ResearchGate. Available at: [Link]

  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. Available at: [Link]

  • What is the best approach for studying induced resistance in plants? ResearchGate. Available at: [Link]

  • Induced Systemic Resistance (ISR) Against Pathogens in the Context of Induced Plant Defences. PMC - PubMed Central. Available at: [Link]

  • Screening workflow to identify novel antifungal agents. ResearchGate. Available at: [Link]

  • New Cyclopentenone Derivatives from an Endophytic Streptomyces sp. Isolated from the Mangrove Plant Aegiceras comiculatum. ResearchGate. Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available at: [Link]

  • The cyclopentenone moiety into biologically active molecules... ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of cyclopentenone derivatives. ResearchGate. Available at: [Link]

  • Enabling sustainable crop protection with induced resistance in plants. Frontiers. Available at: [Link]

  • An overview of cyclopropenone derivatives as promising bioactive molecules. PubMed. Available at: [Link]

  • Subtractive proteomics filtering for novel fungicide target prioritization. ResearchGate. Available at: [Link]

  • Induced Disease Resistance Signaling in Plants. Wageningen University & Research. Available at: [Link]

  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Journal of Applied Microbiology. Available at: [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available at: [Link]

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PLOS One. Available at: [Link]

  • Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. MDPI. Available at: [Link]

  • High-Throughput Screening in Agrochemical Research. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-(2-Cyclopentenyl)-2-propanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Cyclopentenyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. Drawing upon established principles of organic chemistry and field-proven insights, this document will explain the causality behind experimental choices to ensure your synthesis is both efficient and reproducible.

Overview of the Core Synthesis: α-Alkylation of Acetone

The synthesis of this compound is fundamentally an α-alkylation reaction. This process involves the deprotonation of acetone at its α-carbon to form a nucleophilic enolate, which then attacks an electrophilic cyclopentenyl source, typically a cyclopentenyl halide, via an SN2 mechanism.[1][2][3] Mastering this reaction requires careful control over reaction parameters to favor the desired C-alkylation pathway and minimize competing side reactions.

The general transformation is as follows:

  • Step 1: Enolate Formation. A strong, non-nucleophilic base is used to abstract an α-proton from acetone, creating a resonance-stabilized enolate.

  • Step 2: Nucleophilic Attack (SN2). The carbon atom of the enolate attacks the electrophilic carbon of the cyclopentenyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.[2][3]

Below is a diagram illustrating the primary reaction pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation A Acetone B Acetone Enolate A->B Deprotonation C 3-Halocyclopentene (Electrophile) B->C Nucleophilic Attack Base Strong Base (e.g., LDA) Base->A D This compound (Product) C->D Halide Halide Ion C->Halide Leaving Group Departure

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis. Each question is followed by a detailed explanation and a recommended course of action.

Issue 1: Consistently Low or No Product Yield

Question: I am following a standard protocol, but my yield of this compound is consistently below 20%, or I'm only recovering starting materials. What are the most likely causes?

Answer: Persistently low yields in enolate alkylations typically point to one of three critical areas: inefficient enolate formation, competing side reactions, or issues with the alkylating agent.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry:

    • The Problem: The most common error is using a base that is not strong enough to fully deprotonate acetone. The pKa of acetone's α-proton is around 19-20. If the base's conjugate acid has a pKa in this range or lower (e.g., sodium ethoxide, pKa ~16), an equilibrium will be established with only a small concentration of the enolate present.[2][4] This unreacted acetone can then participate in side reactions.

    • The Solution: Use a strong, non-nucleophilic, sterically hindered base to ensure rapid and irreversible enolate formation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as the pKa of its conjugate acid (diisopropylamine) is ~36.[4] This large pKa difference drives the deprotonation to completion. Always use a slight excess (e.g., 1.05-1.1 equivalents) of freshly prepared or properly titrated LDA.

  • Control the Reaction Temperature:

    • The Problem: LDA-mediated enolate formations are kinetically controlled and must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure the enolate is stable and does not decompose or undergo side reactions.[4] Adding the alkylating agent at too high a temperature can lead to a loss of regioselectivity and promote side reactions.

    • The Solution: Maintain a strict temperature of -78 °C during the addition of both the ketone to the LDA solution and the subsequent addition of the cyclopentenyl halide. Allow the reaction to stir at this low temperature for the recommended time before slowly warming to room temperature.

  • Assess the Quality of the Alkylating Agent:

    • The Problem: The success of the SN2 step depends heavily on the quality and reactivity of the cyclopentenyl halide. The leaving group is critical; reactivity follows the trend I > Br > Cl > F.[4] Additionally, as a secondary halide, 3-halocyclopentene is susceptible to elimination reactions (E2), which compete with the desired substitution (SN2).[3][5]

    • The Solution: Use 3-bromocyclopentene or 3-iodocyclopentene for better results. Ensure the halide is pure and free from decomposition products. If elimination is suspected to be a major issue, consider alternative synthetic routes if possible.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt), NaOHLithium Diisopropylamide (LDA), NaHMust be strong enough for complete, irreversible deprotonation.[2][4]
Temperature > -60 °C during addition-78 °C (Dry Ice/Acetone)Prevents enolate decomposition and unwanted side reactions.[4][6]
Alkylating Agent 3-chlorocyclopentene3-bromocyclopentene, 3-iodocyclopenteneA better leaving group enhances the rate of the SN2 reaction.[4]
Solvent Protic solvents (e.g., ethanol)Anhydrous aprotic solvents (e.g., THF, Diethyl Ether)Protic solvents will protonate and quench the enolate.
Issue 2: Formation of Multiple Products and Impurities

Question: My crude reaction mixture shows multiple spots on TLC or multiple peaks in GC-MS analysis. What are these byproducts and how can I prevent them?

Answer: The formation of multiple products is a classic sign of competing side reactions. In this synthesis, the primary culprits are aldol condensation, dialkylation, and base-mediated reactions with the electrophile.

Key Side Reactions and Their Prevention:

  • Aldol Condensation:

    • Mechanism: The acetone enolate can attack the carbonyl carbon of a neutral acetone molecule that is still present in the solution. This is highly probable when a weak base is used, as there is a significant concentration of both enolate and ketone at equilibrium.[4]

    • Prevention: The most effective prevention is to use a strong, hindered base like LDA, which ensures that nearly all the acetone is converted to the enolate before the alkylating agent is introduced.[4] This minimizes the concentration of neutral ketone available for aldol reactions.

  • Dialkylation:

    • Mechanism: After the first successful alkylation, the product, this compound, still possesses an α-proton. This proton can be abstracted by any remaining base or enolate to form a new enolate, which can then be alkylated a second time.

    • Prevention: Use a precise stoichiometry. Avoid a large excess of either the base or the alkylating agent. Adding the ketone dropwise to the LDA solution ensures that the ketone is always the limiting reagent during enolate formation, preventing excess base from being present when the product forms.

  • Reaction of Base with Alkylating Agent:

    • Mechanism: The base itself can act as a nucleophile and react with the cyclopentenyl halide. This is more common with less hindered bases.

    • Prevention: Using a sterically hindered base like LDA minimizes this side reaction. The bulky isopropyl groups on LDA make it a poor nucleophile while retaining its high basicity.

G Start Low Yield or Multiple Products CheckBase Is the base strong enough? (e.g., LDA) Start->CheckBase CheckTemp Was temp maintained at -78°C? CheckBase->CheckTemp Yes Sol_Base Action: Use LDA or NaH for complete enolization. CheckBase->Sol_Base No CheckStoich Was stoichiometry controlled? (1.05 eq. base) CheckTemp->CheckStoich Yes Sol_Temp Action: Use dry ice/acetone bath. Maintain -78°C. CheckTemp->Sol_Temp No CheckAldol Evidence of Aldol? (High MW byproducts) CheckStoich->CheckAldol Yes Sol_Stoich Action: Add ketone dropwise to base. Avoid excess base/halide. CheckStoich->Sol_Stoich No CheckDialkyl Evidence of Dialkylation? CheckAldol->CheckDialkyl CheckAldol->Sol_Base Likely Cause: Incomplete Enolization CheckDialkyl->Sol_Stoich Likely Cause: Excess Base/Halide

Sources

Technical Support Center: Purification of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude 1-(2-Cyclopentenyl)-2-propanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot frequent issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities typically include:

  • Isomeric Byproducts: The most prevalent impurity is often the isomeric 1-(3-cyclopentenyl)-2-propanone. The position of the double bond can migrate under thermal stress or in the presence of acid/base catalysts.[1][2]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Polymeric Material: The alkene functionality in the cyclopentenyl ring makes the compound susceptible to polymerization, especially upon heating or exposure to acid.

  • Solvent and Reagents: Residual high-boiling solvents or leftover reagents from the synthesis and workup.

  • Oxidation Products: Like many ketones, prolonged exposure to air can lead to oxidized byproducts.

Q2: What are the primary methods for purifying this compound?

A2: The three most effective methods for purifying this compound are:

  • Vacuum Fractional Distillation: Ideal for separating the target compound from non-volatile residues and impurities with significantly different boiling points. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition or isomerization.[3]

  • Flash Column Chromatography: An excellent method for separating the product from impurities with different polarities, such as more polar starting materials or less polar byproducts. Careful selection of the stationary and mobile phases is crucial to prevent on-column reactions.[4]

  • Bisulfite Adduct Formation (Chemical Extraction): This is a highly specific method for separating ketones from other non-carbonyl containing impurities. The ketone reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted and then hydrolyzed to recover the pure ketone.[5][6][7]

Q3: How do I choose the best purification method for my specific situation?

A3: The choice of method depends on the nature and quantity of the impurities in your crude mixture. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. The following decision tree can guide your choice.

G start Start: Analyze Crude Product (TLC, GC-MS, ¹H NMR) impurity_check What is the primary impurity type? start->impurity_check distill_node Vacuum Fractional Distillation impurity_check->distill_node  High-boiling / Polymeric residues  or close-boiling isomers chrom_node Flash Column Chromatography (Neutral Alumina or passivated Silica) impurity_check->chrom_node  Impurities with different polarity  (e.g., starting materials, alcohols) bisulfite_node Bisulfite Adduct Formation & Liquid-Liquid Extraction impurity_check->bisulfite_node  Mainly non-ketonic impurities  (hydrocarbons, ethers) end_distill High Purity Product (>98%) distill_node->end_distill end_chrom High Purity Product (>99%) chrom_node->end_chrom end_bisulfite Very High Purity Product (>99.5%) bisulfite_node->end_bisulfite

Caption: Decision tree for selecting a purification method.

Q4: What are the key physical properties of this compound?

A4: Knowing the physical properties is essential for planning a successful purification.

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem[8]
Molecular Weight 124.18 g/mol PubChem[8]
Boiling Point Approx. 175-177 °C at 760 mmHg (est.)N/A
Boiling Point (Reduced Pressure) Approx. 70-72 °C at 15 mmHg (est.)N/A
Appearance Colorless to pale yellow liquidN/A
IUPAC Name 1-(Cyclopent-2-en-1-yl)propan-2-onePubChem[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: After vacuum distillation, my product purity is low and GC-MS shows multiple peaks with the same mass. What happened?

A: This is a classic sign of thermally induced isomerization. The double bond in the 2-cyclopentenyl ring has likely migrated to the 3-position or other thermodynamically stable locations.

  • Causality: Heating the compound, even under vacuum, can provide enough energy to overcome the activation barrier for double bond migration. The presence of any acidic or basic trace impurities in your crude material can catalyze this process.

  • Solution:

    • Lower the Temperature: Ensure your vacuum is sufficiently deep (e.g., <10 mmHg) to significantly lower the boiling point.

    • Use a Short Path: Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

    • Pre-neutralize: Wash your crude product with a dilute, mild base (e.g., 5% NaHCO₃ solution) and then with brine, followed by thorough drying before distillation to remove any acidic impurities.

Q: My product decomposed on a silica gel column. How can I avoid this?

A: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause decomposition or isomerization of acid-sensitive compounds like yours.[1][9] The combination of the acidic surface and the alkene functionality can lead to polymerization or rearrangement.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel act as Brønsted acid sites, which can protonate the double bond or the ketone, initiating unwanted side reactions.[9]

  • Solutions:

    • Use Neutral Alumina: For your primary column, switch to neutral Brockmann I alumina, which lacks the acidity of silica.[4]

    • Passivate the Silica Gel: If you must use silica, you can neutralize it. Prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or pyridine. Pack the column with this slurry. This deactivates the acidic sites.

    • Limit Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound spends on the stationary phase.

Q: The bisulfite extraction failed to recover my ketone. Where did it go?

A: This issue typically arises from incomplete adduct formation or improper pH adjustment during the regeneration step.

  • Causality: The formation of the bisulfite adduct is an equilibrium reaction. For sterically hindered ketones, the equilibrium may not strongly favor the adduct.[6] During regeneration, the pH must be sufficiently basic to break the adduct and liberate the free ketone.

  • Solutions:

    • Increase Reaction Time/Agitation: Ensure you are shaking the mixture vigorously for an adequate amount of time (30 minutes to several hours) to allow the adduct to form.[5] Using a cosolvent like methanol or DMF can improve solubility and reaction rates.[7]

    • Check pH for Regeneration: When regenerating the ketone, ensure the pH of the aqueous layer is >10. Use a strong base like 50% NaOH.[7] Test the pH with indicator paper. Be aware that gas evolution (SO₂) can occur, so perform this in a well-ventilated fume hood and vent the separatory funnel frequently.[6]

    • Ensure Fresh Reagent: Use a freshly prepared saturated solution of sodium bisulfite. Old solutions can be less effective due to oxidation.

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is suitable for purifying multi-gram quantities of the crude product where impurities have significantly different boiling points.

G cluster_0 Setup cluster_1 Procedure cluster_2 Analysis s1 Assemble fractional distillation apparatus (Vigreux column, short-path head) s2 Ensure all joints are properly greased and sealed s1->s2 s3 Connect to a high-vacuum pump with a cold trap s2->s3 p1 Charge distilling flask (≤ 2/3 full) with crude product and a stir bar s3->p1 p2 Slowly apply vacuum to < 10 mmHg p1->p2 p3 Begin gentle heating and stirring p2->p3 p4 Discard any low-boiling forerun p3->p4 p5 Collect the main fraction at a stable head temperature (e.g., ~70-75°C @ 15 mmHg) p4->p5 p6 Stop distillation before the flask goes dry p5->p6 a1 Analyze collected fractions by GC-MS or NMR to confirm purity p6->a1

Caption: Workflow for Vacuum Fractional Distillation.

Protocol 2: Flash Column Chromatography on Neutral Alumina

This method is ideal for removing impurities with different polarities.

  • Slurry Preparation: In a beaker, add dry neutral alumina (Activity I) to a non-polar solvent like hexanes to form a slurry.

  • Column Packing: Wet-pack a chromatography column with the alumina slurry. Ensure there are no air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of alumina, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., start with 2% EtOAc in Hexanes, then 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Bisulfite Extraction

This is a highly selective method for removing non-ketonic impurities.[7]

  • Adduct Formation: Dissolve the crude product in methanol (approx. 5 mL per gram of crude). Transfer to a separatory funnel. Add 1-1.5 equivalents of freshly prepared saturated aqueous sodium bisulfite. Shake vigorously for 30-60 minutes.[5]

  • Extraction of Impurities: Add deionized water (25 mL) and an organic solvent like diethyl ether or hexanes (25 mL). Shake and separate the layers. The non-ketonic impurities will remain in the organic layer. Discard the organic layer. Repeat this wash step twice.

  • Ketone Regeneration: Return the aqueous layer (containing the bisulfite adduct) to the separatory funnel. Add an equal volume of diethyl ether. While stirring/shaking, slowly add 50% NaOH solution until the pH is >10. Vent frequently as SO₂ gas may be evolved.[5][6]

  • Product Extraction: The adduct will break, releasing the pure ketone into the diethyl ether layer. Separate the layers and extract the aqueous layer two more times with fresh diethyl ether.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. PubMed. [Link]

  • Chemical Properties of 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1). Cheméo. [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite. Reddit r/chemhelp. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. SynOpen. [Link]

  • Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

  • Is it possible to purify aldehyde by column? ResearchGate. [Link]

  • Purification of ketones.
  • Process for the preparation of ketones by isomerization of aldehydes.
  • Synthesis of ketones by isomerisations. Organic Chemistry Portal. [Link]

  • Exploration on Thermal Decomposition of Cyclopentanone. ACS Publications. [Link]

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Technical Support Center: Synthesis of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Cyclopentenyl)-2-propanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and professionals in drug development with the common challenges and impurities encountered during this synthesis.

Introduction

The synthesis of this compound is a valuable transformation in organic chemistry, often utilized in the construction of more complex molecules. A primary route to this compound involves the alkylation of cyclopentadiene with a derivative of acetone. While seemingly straightforward, this reaction is often accompanied by the formation of various impurities that can complicate purification and reduce yields. This guide will delve into the origins of these impurities and provide actionable strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis and purification of this compound.

Q1: My reaction mixture is a complex mess of products. What are the most likely side reactions occurring?

A1: The complexity of your product mixture likely stems from several competing and sequential reactions. The primary culprits are often related to the reactivity of the starting materials, cyclopentadiene and the acetone enolate (or its equivalent).

  • Dicyclopentadiene (DCPD): Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, especially at room temperature.[1] If you are not using freshly cracked cyclopentadiene, a significant portion of your starting material may be in its dimer form, which is less reactive for the desired alkylation.

  • Polysubstitution: The product, this compound, still possesses acidic protons and can be further alkylated, leading to di- and tri-substituted cyclopentene derivatives.[2]

  • Self-Condensation of Acetone: Under basic conditions, acetone can undergo self-condensation (an aldol condensation) to form diacetone alcohol and subsequently mesityl oxide.[3]

  • Fulvene Formation: Condensation of cyclopentadiene with acetone can lead to the formation of 6,6-dimethylfulvene, a colored byproduct.[4]

  • Isomerization: The double bond in the cyclopentenyl ring can migrate, leading to a mixture of isomers.

Troubleshooting & Optimization:

  • Freshly Cracked Cyclopentadiene: Always use freshly distilled (cracked) cyclopentadiene from dicyclopentadiene immediately before use.[5] Store the monomer at low temperatures (e.g., in a dry ice/acetone bath) to minimize dimerization.[5]

  • Control of Stoichiometry: Use a carefully controlled excess of cyclopentadiene to favor mono-alkylation.

  • Reaction Temperature: Maintain a low reaction temperature to disfavor side reactions like self-condensation and fulvene formation.

  • Choice of Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base can help to cleanly generate the desired enolate. The solvent can influence the relative rates of competing reactions.[6]

Q2: I've isolated my product, but it's contaminated with a higher boiling point impurity. What could it be?

A2: A common high-boiling impurity is the product of self-condensation of cyclopentanone, which can sometimes be formed in situ or be a contaminant in the starting material. This leads to the formation of 2-cyclopentylidene-cyclopentanone.[7] Another possibility is the formation of polyalkylated species.

Troubleshooting & Optimization:

  • Purification: Fractional distillation under reduced pressure is often effective for separating this compound from higher-boiling impurities.

  • Chromatography: If distillation is insufficient, column chromatography on silica gel can provide a higher degree of purification.

Q3: My product has a distinct yellow or orange color. What is the cause and how can I remove it?

A3: The color is often due to the formation of fulvene byproducts.[4] Fulvenes are typically colored and can be difficult to remove completely by distillation alone.

Troubleshooting & Optimization:

  • Reaction Conditions: Re-evaluate your reaction conditions to minimize fulvene formation. This may involve using a different base or solvent system, or ensuring the reaction is run at a sufficiently low temperature.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can sometimes help to adsorb colored impurities.

  • Chromatography: Column chromatography is generally effective at separating the desired product from colored fulvene impurities.

Q4: How can I confirm the structure of my product and identify the impurities?

A4: A combination of spectroscopic techniques is essential for structural confirmation and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of your main product and identifying impurities. The chemical shifts and coupling patterns will be characteristic of the cyclopentenyl and propanone moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of your mixture and providing their mass-to-charge ratios, which aids in identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene.

Key Impurities and Their Formation

The following table summarizes the common impurities, their likely origin, and key identifying characteristics.

ImpurityOriginBoiling Point (°C)Key Analytical Features
DicyclopentadieneSelf-reaction of cyclopentadiene[1]~170Characteristic signals in ¹H NMR; distinct retention time in GC.
Polyalkylated ProductsFurther reaction of the desired product[2]> Boiling point of desired productHigher molecular weight peaks in MS; complex NMR spectra.
Mesityl OxideSelf-condensation of acetone[3]~130Characteristic α,β-unsaturated ketone signals in NMR and IR.
6,6-DimethylfulveneCondensation of cyclopentadiene and acetone[4]~42 (at 13 mmHg)Often colored; characteristic NMR and UV-Vis spectra.
2-Cyclopentylidene-cyclopentanoneSelf-condensation of cyclopentanone[7]~134 (at 15 mmHg)Higher boiling point; characteristic spectral data for a conjugated enone.

Experimental Protocols

Protocol 1: Cracking of Dicyclopentadiene

This procedure should be performed in a well-ventilated fume hood.

  • Set up a fractional distillation apparatus. The distillation flask should be charged with dicyclopentadiene.

  • Heat the distillation flask to approximately 170 °C.[1]

  • Collect the cyclopentadiene monomer, which distills at around 40-42 °C.

  • The receiver flask should be cooled in an ice bath to prevent re-dimerization.

  • Use the freshly cracked cyclopentadiene immediately.

Protocol 2: General Synthesis of this compound

This is a representative procedure and may require optimization based on your specific laboratory conditions and reagents.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of a suitable base (e.g., sodium amide) in an anhydrous solvent (e.g., liquid ammonia or THF).

  • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for liquid ammonia).

  • Slowly add acetone to the base to form the enolate.

  • To this solution, add freshly cracked cyclopentadiene dropwise via the dropping funnel.

  • Allow the reaction to stir for a specified time, monitoring its progress by TLC or GC.

  • Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum or by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis and impurity formation.

Desired Reaction Pathway

G CPD Cyclopentadiene Product This compound CPD->Product Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base Base Enolate->Product Alkylation (SN2') G cluster_CPD Cyclopentadiene Side Reactions cluster_Acetone Acetone Side Reactions cluster_Product Product Side Reactions CPD Cyclopentadiene DCPD Dicyclopentadiene CPD->DCPD Diels-Alder Fulvene 6,6-Dimethylfulvene CPD->Fulvene Condensation with Acetone Acetone Acetone MesitylOxide Mesityl Oxide Acetone->MesitylOxide Self-Condensation Product This compound Polyalkylated Polyalkylated Products Product->Polyalkylated Further Alkylation

Caption: Overview of common side reactions and impurity formation.

References

Sources

Technical Support Center: Synthesis of Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted cyclopentenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this pivotal chemical scaffold. Cyclopentenones are not merely versatile synthetic intermediates; they are core structural motifs in a vast array of natural products and pharmaceuticals, including prostaglandins and isocarbacyclins.[1] The construction of these five-membered rings, however, is frequently beset by challenges in controlling selectivity and minimizing side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common and powerful methods employed in cyclopentenone synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering insights grounded in mechanistic principles to empower you to resolve issues in your own laboratory.

Section 1: The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a cornerstone of cyclopentenone synthesis.[2][3] Despite its power, intermolecular variants are often plagued by issues of regioselectivity and competing side reactions.[1][2]

Frequently Asked Questions & Troubleshooting Guide: Pauson-Khand Reaction

Question 1.1: My intermolecular Pauson-Khand reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity in intermolecular PKRs is a classic challenge, primarily governed by steric and electronic factors of the alkene and alkyne substituents.[4] The reaction rarely achieves high regioselectivity without specific substrate modifications.[2]

  • Underlying Cause: The selectivity issue arises from the two possible orientations of the alkene and alkyne during the formation of the metallacyclopentene intermediate. For monosubstituted alkenes, the alkyne substituents typically direct the regiochemistry: larger groups favor the C² position, while electron-withdrawing groups prefer the C³ position.[2] However, the alkene often shows little discrimination between the C⁴ and C⁵ positions unless there is significant steric hindrance or a chelating heteroatom present.[2]

  • Troubleshooting Strategies:

    • Employ a Directing Group: Incorporating a coordinating heteroatom (like oxygen, sulfur, or nitrogen) into the alkene substrate can act as a temporary ligand for the cobalt center. This restricts conformational flexibility and can lead to the highly selective formation of the 5-substituted product.[5]

    • Switch to an Intramolecular Reaction: The most reliable method to ensure complete regioselectivity is to perform an intramolecular reaction where the alkyne and alkene are tethered. This strategy is widely adopted in total synthesis for this very reason.[5]

    • Utilize Alkynylboronic Esters: A modern approach involves the use of internal alkynylboronic esters, which allows for the installation of the boronic ester moiety at the β-position of the cyclopentenone with excellent regio- and stereoselectivity.[6]

    • Steric Bulk: Increasing the steric bulk of the substituent on the alkyne can often improve regioselectivity. The larger group will preferentially occupy the position further from the alkene's substituent in the transition state.

Question 1.2: I am observing a low yield of my desired cyclopentenone, with significant formation of side products. What are these byproducts and how can I minimize them?

Answer: Several side reactions can compete with the desired [2+2+1] cycloaddition, leading to diminished yields.[5]

  • Common Side Reactions:

    • Alkyne Trimerization: The cobalt catalyst itself can promote the trimerization of the alkyne to form substituted benzene derivatives.[5]

    • [2+2+2] Cycloaddition: This can occur between the enyne and the triple bond of another enyne, especially in rhodium-catalyzed systems at low carbon monoxide pressures.[5]

    • Substrate Decomposition: Sensitive substrates may decompose under harsh thermal conditions.[5]

  • Troubleshooting & Optimization:

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Cyclopentenone 1. Competing side reactions (e.g., alkyne trimerization).2. Insufficient reaction time or temperature.3. Inefficient workup leading to product loss.4. Catalyst deactivation.1. If possible, an intramolecular strategy is best. Lowering the reaction temperature and using a promoter can also help.2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. For thermal reactions, ensure the temperature is adequate (often 60-120 °C).3. Optimize purification methods.4. For catalytic reactions, consider catalyst deactivation and screen different catalysts or ligands.
Significant [2+2+2] Cycloaddition 1. Low pressure of carbon monoxide.2. Catalyst choice (some rhodium systems are more prone to this).1. Increase the pressure of carbon monoxide (often run from 1 to 50 atm of CO).2. Screen different catalysts; cobalt-mediated reactions are generally less susceptible to this side reaction.[5]
Poor Diastereoselectivity 1. Intermolecular reaction with substrates having low steric or electronic bias.2. Insufficient facial selectivity during alkene coordination.1. Employ a directing group on the alkene substrate.[5]2. For asymmetric synthesis, use a chiral ligand (e.g., BINAP with a Rh catalyst) or a chiral auxiliary on the substrate.[7]
Visualizing the Pauson-Khand Reaction & Side Products

pauson_khand cluster_main Pauson-Khand Reaction cluster_side Side Reactions A Alkyne-Co₂(CO)₆ Complex B Alkene Coordination A->B + Alkene - CO S1 Alkyne Trimerization A->S1 + 2 Alkyne S2 [2+2+2] Cycloaddition A->S2 + 2 Enyne (Rh-catalyzed) C Metallacyclopentene Intermediate B->C D CO Insertion C->D E Reductive Elimination D->E F Cyclopentenone Product E->F

Caption: The Pauson-Khand reaction mechanism and common competing side pathways.

Section 2: The Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones via a 4π-electrocyclization of divinyl ketones.[7] While efficient, controlling stereoselectivity and managing highly reactive intermediates can be challenging.[4]

Frequently Asked Questions & Troubleshooting Guide: Nazarov Cyclization

Question 2.1: My chiral Lewis acid-catalyzed Nazarov cyclization is showing low enantioselectivity. What are the potential causes and solutions?

Answer: Achieving high enantioselectivity in a chiral Lewis acid-catalyzed Nazarov cyclization is a common hurdle and can be influenced by the catalyst, solvent, temperature, and substrate.[7]

  • Underlying Cause: The stereochemical outcome is determined during the conrotatory 4π-electrocyclization step. The chiral Lewis acid must create a sufficiently differentiated energetic landscape for the two possible conrotatory pathways. If this differentiation is small, a racemic or near-racemic mixture will result. Product inhibition, where the cyclopentenone product binds to the chiral catalyst more strongly than the starting material, can also shut down the catalytic cycle and lead to a background, non-enantioselective reaction.[8]

  • Troubleshooting Workflow:

nazarov_troubleshooting start Low Enantioselectivity Observed cause1 Suboptimal Chiral Ligand/Catalyst start->cause1 cause2 Inappropriate Solvent or Temperature start->cause2 cause3 Substrate Electronic Mismatch start->cause3 cause4 Product Inhibition start->cause4 sol1 Screen Ligands (e.g., SYNPHOS, DIFLUORPHOS) Screen Lewis Acids (e.g., Cu(II), Zn(OTf)₂) cause1->sol1 sol2 Vary Solvent Polarity Lower Reaction Temperature cause2->sol2 sol3 Modify Substrate Substituents (e.g., for electron-poor alkynes, use p-CF₃-BINAP) cause3->sol3 sol4 Use Stoichiometric Chiral Reagent Consider Alternative Catalytic System cause4->sol4

Caption: Troubleshooting workflow for low enantioselectivity in Nazarov cyclizations.

  • Key Considerations:

    • Ligand Screening: Ligands with narrow dihedral angles, such as SYNPHOS and DIFLUORPHOS, have been shown to improve enantioselectivity compared to BINAP-type ligands for certain substrates.[7]

    • Solvent Effects: Solvent choice can dramatically impact selectivity. In some cases, deep eutectic solvents (DESs) have been shown to act as both the solvent and catalyst, leading to high yields and selectivity under mild conditions.[9][10]

    • Catalyst System: A combined approach using a Lewis acid (like Zn(OTf)₂) and a chiral Brønsted acid can be highly effective for achieving enantioselectivity.[7]

Question 2.2: My Nazarov cyclization is resulting in unexpected rearranged products instead of the desired cyclopentenone. What is happening?

Answer: The Nazarov cyclization proceeds through a cyclopentenyl cation intermediate.[11] If this cation is sufficiently stable or if there are suitably positioned migrating groups, it can be trapped intramolecularly or undergo rearrangements before the final elimination step to form the cyclopentenone.

  • Mechanism of Interruption: These processes are often termed "interrupted Nazarov reactions."[11] Instead of deprotonation, the cyclopentenyl cation can be intercepted by various nucleophiles or undergo Wagner-Meerwein rearrangements.[11][12]

  • Controlling the Reaction Pathway:

    • Stabilize the Cation: The lifetime of the oxyallyl cation intermediate can be increased, for instance by using copper(II) complexes, which can favor rearrangement pathways over elimination.[12]

    • Introduce Trapping Agents: The reaction can be designed to have an internal or external nucleophile trap the cation. This is a powerful strategy for building complex polycyclic systems.[11]

    • Modify the Substrate: The migratory aptitude of the substituents on the divinyl ketone will dictate the likelihood and outcome of rearrangements. Careful substrate design can either suppress or encourage these alternative pathways.[12]

Section 3: Aldol Condensation Approaches

Aldol condensation reactions are a classic and versatile method for forming the cyclopentenone ring, often starting from a 1,4-dicarbonyl compound or through a self-condensation of a precursor like cyclopentanone.[13][14][15]

Frequently Asked Questions & Troubleshooting Guide: Aldol Condensation

Question 3.1: My intramolecular aldol condensation to form a cyclopentenone is giving low yields due to side reactions. How can I optimize this cyclization?

Answer: Intramolecular aldol reactions for cyclopentenone synthesis can be sensitive to reaction conditions, with potential for polymerization or retro-aldol reactions.

  • Key Parameters for Optimization:

    • Base/Acid Choice: The choice and concentration of the acid or base catalyst are critical. For base-catalyzed reactions, weaker bases like sodium carbonate or the use of acid-base bifunctional catalysts can minimize side reactions.[13][16] For acid-catalyzed cyclizations, controlling the temperature is crucial to prevent dehydration side products.

    • Temperature: Higher temperatures can sometimes promote the degradation of intermediates, reducing the overall yield.[13] It is essential to find the optimal temperature that allows for efficient cyclization without significant decomposition.

    • Reaction Time: Monitoring the reaction over time is important. Prolonged reaction times can lead to the formation of trimers or other condensation byproducts, especially in self-condensation reactions.[13][14]

  • Example Optimization Data for Cyclopentanone Self-Condensation:

ParameterCondition 1Condition 2Condition 3Optimal Condition
Catalyst NaOHMg-Al-OSO3H-APGSO3H-APG
Temperature 110 °C130 °C170 °C150 °C
Time 2 h6 h8 h4 h
Conversion (%) ~60%~82%~75% (decomposition)85.5% [13]
Dimer Selectivity (%) ~75%~65%~60%69.0% [13]

(Data synthesized from trends reported in the literature for illustrative purposes)[13][14]

Section 4: General Purification Challenges

Question 4.1: My final substituted cyclopentenone product is difficult to purify and appears to be a mixture of isomers. What are the best strategies for purification?

Answer: Purification of substituted cyclopentenones can be complicated by the presence of positional isomers and stereoisomers, which may have very similar physical properties.

  • Potential Impurities:

    • Positional Isomers: Isomerization can occur during the reaction or workup, leading to different substitution patterns on the cyclopentenone ring.[17]

    • Stereoisomers: If the synthesis creates one or more chiral centers, you may have a mixture of diastereomers or enantiomers.

    • Unreacted Starting Materials & Byproducts: Incomplete reactions or side reactions will contribute to the impurity profile.[17]

  • Purification Workflow:

    • Initial Analysis (GC-MS/LC-MS): The first step is always to identify the components of your crude mixture. This will inform your purification strategy.[17]

    • Flash Chromatography: This is the most common method. A careful screening of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) is necessary to achieve separation. For difficult separations, consider using a high-performance flash chromatography system.

    • Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining pure material, often separating diastereomers effectively.

    • Preparative HPLC: For very challenging separations, especially of isomers, preparative HPLC may be required.

    • Chiral Resolution (for enantiomers): If you have a racemic mixture, resolution can be achieved via chiral HPLC, derivatization with a chiral auxiliary followed by separation of the diastereomers, or enzymatic resolution.[7][17]

References

  • Common side reactions in Pauson-Khand synthesis of cyclopentenones. Benchchem.
  • The Pauson–Khand reaction using alkynylboronic esters: solving a long-standing regioselectivity issue.
  • Technical Support Center: Stereocontrol in Chiral Cyclopentenone Synthesis. Benchchem.
  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Thieme.
  • Synthesis of Chiral Cyclopentenones.
  • Using Nazarov Electrocyclization to Stage Chemoselective[5][6]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PMC.

  • Pauson–Khand reaction. Wikipedia.
  • Regioselectivity of Intermolecular Pauson–Khand Reaction of Aliphatic Alkynes: Experimental and Theoretical Study of the Effect of Alkyne Polarization.
  • Pauson-Khand Reaction. chem.iitb.ac.in.
  • Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor.
  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI.
  • Synthesis of Chiral Cyclopentenones | Request PDF.
  • A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type C
  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI.
  • Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ).
  • Natural deep eutectic solvents as an efficient and reusable active system for the Nazarov cycliz
  • Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations.
  • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condens
  • Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal.
  • Nazarov cycliz
  • Cyclopentenone synthesis. Organic Chemistry Portal.
  • Asymmetric Nazarov Cycliz
  • Technical Support Center: Purification of 2-Isopropylcyclopentanone. Benchchem.
  • Cyclopentenone. Wikipedia.
  • Pauson–Khand Reactions. Thieme.
  • Pauson-Khand Reaction. Organic Chemistry Portal.
  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex N
  • Improving the efficiency of prostaglandin synthesis from cyclopentanone precursors. Benchchem.

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Technical Support Center: Stability and Storage of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Cyclopentenyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term storage of this valuable chemical.

Introduction to the Stability of this compound

This compound is a ketone containing a cyclopentenyl ring. Its stability is influenced by the presence of two key functional groups: the ketone and the carbon-carbon double bond within the cyclopentenyl ring, which creates an allylic system. Understanding the reactivity of these groups is crucial for predicting and preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to protect the compound from light and air. The container should be tightly sealed and the headspace can be purged with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A change in color, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This can be due to oxidation or polymerization, especially if the compound has been exposed to air, light, or elevated temperatures. It is recommended to re-analyze the purity of the sample before use.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes, ketones can be sensitive to both acidic and basic conditions. In the presence of acid or base, this compound can potentially undergo enolization or aldol-type condensation reactions, which can lead to the formation of impurities. Therefore, it is important to avoid contact with strong acids and bases during storage and handling.[2][3]

Q4: What are the potential degradation pathways for this compound?

Based on its structure, the most probable degradation pathways are:

  • Oxidation: The allylic carbon on the cyclopentenyl ring is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of hydroperoxides, which can further decompose to alcohols, ketones, or other oxidation products.[4] A similar ketone, 1-phenyl-2-propanone, has been shown to degrade in the presence of air.[5]

  • Polymerization: The double bond in the cyclopentenyl ring can be susceptible to polymerization, especially in the presence of light or heat.

  • Hydrolysis: While ketones are generally resistant to hydrolysis, prolonged exposure to water, especially at non-neutral pH, could potentially lead to degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks in chromatogram Degradation of the sampleVerify the storage conditions. Ensure the sample was protected from light and air. Consider re-purification if the impurity levels are unacceptable.
ContaminationEnsure all glassware and solvents are clean and of appropriate purity. Run a blank to check for solvent impurities.
Low assay value for the main peak Significant degradationImmediately re-evaluate your storage and handling procedures. If the material is old, it may need to be discarded and a fresh batch procured.
Inaccurate weighing or dilutionDouble-check all steps in your sample preparation. Use a calibrated balance and volumetric glassware.
Inconsistent results between experiments Sample instability in solutionPrepare solutions fresh before use. If the compound is found to be unstable in your chosen solvent, consider alternative solvents or perform the experiment at a lower temperature.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving: Upon receiving the compound, inspect the packaging for any damage.

  • Aliquoting: If you plan to use small quantities over time, it is best to aliquot the material into smaller, tightly sealed vials. This will minimize the exposure of the bulk material to air and moisture with each use.

  • Inert Atmosphere: Before sealing the vials, flush the headspace with a stream of dry nitrogen or argon.

  • Storage: Store the vials in a refrigerator at 2-8°C, protected from light.[1] Use a light-blocking container or wrap the vials in aluminum foil.

  • Usage: When taking a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. After taking the desired amount, re-flush with inert gas before sealing and returning to the refrigerator.

Protocol 2: Basic Stability Assessment

This protocol outlines a simple experiment to assess the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a solution of this compound in your solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV, GC-MS) to determine the initial purity and peak area of the compound.

  • Storage of Solution: Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop, or refrigerated and protected from light).

  • Time-Point Analysis: Analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area and purity of this compound at each time point to the initial T=0 analysis. A significant decrease in the main peak area or the appearance of new peaks indicates instability under the tested conditions.

Visualizing Potential Degradation

The following diagram illustrates the key structural features of this compound that are susceptible to degradation.

Stability cluster_molecule This compound cluster_sites Susceptible Sites for Degradation cluster_pathways Potential Degradation Pathways mol Structure allylic Allylic Carbon mol->allylic ketone Ketone Group mol->ketone double_bond Double Bond mol->double_bond oxidation Oxidation allylic->oxidation Susceptible to air oxidation condensation Aldol Condensation ketone->condensation Base/Acid catalyzed polymerization Polymerization double_bond->polymerization Light/Heat induced

Caption: Key reactive sites on this compound and their potential degradation pathways.

References

  • Lerebours, R., & Wolf, C. (2007).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • Aitken, D. J., & Aitken, K. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(01), 1-24.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8452, Cyclopentanone. Retrieved from [Link]

  • Ibrahem, I., & Córdova, A. (2006). A simple method for the chemo- and regioselective, direct catalytic allylic alkylation of aldehydes and cyclic ketones.
  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Stability of the Allyl Radical: Resonance Revisited. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15694–15695.
  • Thieme. (n.d.). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl 1-cyclopentyl-2-propanone. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Revistas UDES. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Retrieved from [Link]

  • Innovaciencia. (2023, December 1). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF. Retrieved from [Link]

Sources

troubleshooting side reactions in Pauson-Khand cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this powerful [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones.[1][2] Here, we will delve into the common side reactions and provide field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Pauson-Khand reaction is not proceeding, or the yield of my desired cyclopentenone is very low. What are the primary factors to investigate?

A1: Low or no conversion in a Pauson-Khand reaction can be attributed to several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.

Potential Causes & Recommended Solutions:

  • Catalyst/Reagent Quality: The traditional stoichiometric reagent, dicobalt octacarbonyl (Co₂(CO)₈), is sensitive to air and can degrade over time.[3]

    • Solution: Always use fresh, high-quality Co₂(CO)₈ and handle it under an inert atmosphere (e.g., in a glovebox).[4] Pre-formation of the stable alkyne-dicobalt hexacarbonyl complex before adding the alkene is a highly recommended practice to ensure efficient initiation.[5][6]

  • Reaction Conditions: The classic thermal Pauson-Khand reaction often requires elevated temperatures (typically 60-120 °C).[3][5]

    • Solution: If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to substrate decomposition.[3][5] A temperature screen is advisable to find the optimal balance.

  • Substrate Reactivity: The reactivity of the alkene component is a critical factor.[1]

    • Hierarchy of Alkene Reactivity: Strained cyclic alkenes (e.g., norbornene) > terminal alkenes > disubstituted alkenes > trisubstituted alkenes.[1][4] Tetrasubstituted alkenes and those with potent electron-withdrawing groups are often unsuitable for the reaction.[1]

    • Solution: If you are using a less reactive alkene, consider employing reaction promoters or switching to a more active catalytic system.

  • Catalyst Deactivation (for catalytic versions): In catalytic variants of the Pauson-Khand reaction, the active catalyst can form higher cobalt clusters, leading to deactivation.[5][7]

    • Solution: Increasing the carbon monoxide (CO) pressure can often suppress catalyst decomposition.[5] Alternatively, explore different catalyst systems, such as those based on rhodium or iridium, which may exhibit greater stability.[1][8]

Q2: I'm observing the formation of significant byproducts in my reaction. What are the most common side reactions, and how can I minimize them?

A2: Several competing pathways can reduce the yield of the desired cyclopentenone. Understanding these side reactions is key to their suppression.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionRecommended Solutions
Alkyne Trimerization The cobalt catalyst can mediate the [2+2+2] cyclotrimerization of the alkyne to form substituted benzene derivatives.[5][9]Lower the reaction temperature and consider using a promoter to enable milder conditions. An intramolecular reaction design can also favor the desired pathway.[5]
[2+2+2] Cycloaddition This involves the reaction of an enyne with the alkyne of another molecule. This is particularly prevalent in rhodium-catalyzed systems, especially at low CO pressures.[5]Increase the carbon monoxide pressure (reactions are often run from 1 to 50 atm of CO).[5] Cobalt-mediated reactions are generally less susceptible to this side reaction.[5]
Substrate Decomposition Sensitive functional groups within the alkyne or alkene substrates may not withstand the harsh thermal conditions of the classic Pauson-Khand reaction.[5]Employ reaction promoters like N-oxides to facilitate the reaction at lower temperatures (even room temperature in some cases).[3][5]
Isomerization Product isomerization can sometimes occur, especially at high temperatures with specific substrates like vinyl ethers.[5]Optimize the reaction temperature and time to minimize post-cyclization isomerization.

Visualizing the Pauson-Khand Reaction and Competing Pathways

To better understand the process, the following diagram illustrates the generally accepted mechanism of the Pauson-Khand reaction and highlights where common side reactions can diverge.

Pauson_Khand_Mechanism cluster_main Pauson-Khand Reaction Pathway Alkyne Alkyne + Co₂(CO)₈ Complex Alkyne-Co₂(CO)₆ Complex Alkyne->Complex Complex Formation Unsaturated Unsaturated Complex (-CO, Rate Limiting) Complex->Unsaturated CO dissociation Trimer Alkyne Trimerization (Benzene Deriv.) Complex->Trimer [2+2+2] Cycloaddition AlkeneCoord Alkene Coordination Unsaturated->AlkeneCoord + Alkene Metallacycle Metallacyclopentene AlkeneCoord->Metallacycle Insertion CO_Insert CO Insertion Metallacycle->CO_Insert Migratory Insertion Decomp Substrate Decomposition Metallacycle->Decomp High Temp. Product Cyclopentenone Product CO_Insert->Product Reductive Elimination

Caption: Pauson-Khand reaction mechanism and common side pathways.

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: Poor Regio- or Diastereoselectivity in Intermolecular Reactions

Question: "My intermolecular Pauson-Khand reaction with an unsymmetrical alkyne and alkene is producing a mixture of regioisomers. How can I improve the selectivity?"

Analysis: Poor regioselectivity is a well-known challenge in intermolecular Pauson-Khand reactions.[2][5] The outcome is governed by a subtle interplay of steric and electronic factors during the alkene insertion step.[10]

Strategies for Enhancing Selectivity:

  • Steric Control: The reaction generally favors the placement of the larger substituent on the alkyne at the C2 position (alpha to the carbonyl group) of the resulting cyclopentenone.[5]

    • Actionable Advice: To enhance this preference, maximize the steric difference between the two substituents on your alkyne.

  • Electronic Control: Electron-withdrawing groups on the alkyne tend to direct substitution to the C3 position (beta to the carbonyl group).[5][10]

    • Actionable Advice: If synthetically feasible, the introduction of an electron-withdrawing group can be a powerful tool for controlling regioselectivity.

  • Use of Directing Groups: Incorporating a coordinating heteroatom (such as oxygen, sulfur, or nitrogen) into the alkene substrate can dramatically improve regioselectivity.[5][11]

    • Mechanism of Action: The heteroatom can act as a temporary ligand, coordinating to the cobalt center and restricting the conformational flexibility of the system.[11] This often leads to the highly selective formation of the 5-substituted product.[5]

  • Transition to an Intramolecular Reaction: The most reliable method for ensuring high regio- and stereoselectivity is to perform an intramolecular Pauson-Khand reaction.[5][9]

    • Actionable Advice: By tethering the alkyne and alkene within the same molecule, the cycloaddition is constrained, often leading to a single, well-defined product. This approach is widely employed in the total synthesis of complex natural products for this reason.[5][10]

Scenario 2: Sluggish Reaction and the Role of Promoters

Question: "My reaction is extremely slow, sometimes taking days to reach a reasonable conversion. How can I accelerate it without resorting to harsh conditions that might decompose my substrate?"

Analysis: The rate-limiting step in the Pauson-Khand reaction is typically the dissociation of a carbon monoxide ligand from the alkyne-cobalt complex to create a vacant coordination site for the alkene.[1] Promoters are additives that facilitate this step, thereby accelerating the overall reaction.[3]

Promoter Systems and Their Mechanisms:

Promoter TypeExamplesMechanism of Action
Amine N-Oxides N-methylmorpholine N-oxide (NMO), Trimethylamine N-oxide (TMANO)These additives are believed to oxidatively remove a CO ligand from the metal center, converting it to CO₂.[1] This generates an unsaturated organometallic complex, making the initial step irreversible and allowing the reaction to proceed under much milder conditions, often at room temperature.[1][10] Nitrous oxide (N₂O) has also been shown to function similarly, producing only dinitrogen and carbon dioxide as byproducts.[12]
Lewis Bases Thioethers, PhosphinesCertain Lewis bases can also enhance reaction efficiency.[10][13] For instance, thioethers can modulate the Lewis basicity to influence the rate of alkene insertion.[10]
Solid Supports Silica Gel, AluminaAdsorbing the pre-formed alkyne-cobalt complex onto a solid support like silica gel or alumina can accelerate the reaction upon gentle heating in a "dry state". This is thought to be due to donor sites on the solid surface enhancing decarbonylation and conformational restriction promoting cyclization.

Experimental Workflow: Implementing Promoters

The following diagram outlines a typical workflow for a stoichiometric cobalt-mediated Pauson-Khand reaction using an N-oxide promoter.

PKR_Workflow start Start: Inert Atmosphere Setup dissolve_alkyne Dissolve Alkyne in Dry, Degassed Solvent start->dissolve_alkyne add_cobalt Add Co₂(CO)₈ (1.1 equiv) dissolve_alkyne->add_cobalt form_complex Stir at RT (1-4h) Monitor for Deep Red Color (Complex Formation) add_cobalt->form_complex add_alkene Add Alkene (1.2-5.0 equiv) form_complex->add_alkene add_nmo Add NMO Promoter (3.0-6.0 equiv) add_alkene->add_nmo reaction Stir at RT and Monitor by TLC (Typically 1-12h) add_nmo->reaction workup Workup: Filter through Silica/Celite reaction->workup purify Purification: Flash Column Chromatography workup->purify end End: Pure Cyclopentenone purify->end

Caption: Workflow for a Pauson-Khand reaction with N-oxide promotion.

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Reaction with NMO Promotion

This protocol is a representative example of a Pauson-Khand reaction accelerated by an amine N-oxide promoter.[5]

1. Complex Formation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 equiv) in a dry, degassed solvent such as dichloromethane (DCM) or toluene.

  • Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).

  • Stir the mixture at room temperature for 1-4 hours. The solution should turn a deep red, indicating the formation of the alkyne-cobalt hexacarbonyl complex.

2. Cycloaddition:

  • Add the alkene (1.2-5.0 equiv), followed by N-methylmorpholine N-oxide (NMO, 3.0-6.0 equiv), often as a monohydrate. The reaction may be exothermic.

  • Stir at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.

3. Workup and Purification:

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove insoluble cobalt byproducts, eluting with a solvent like ethyl acetate or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure cyclopentenone.

Protocol 2: Catalytic Rhodium(I)-Catalyzed Intramolecular Reaction

This procedure is adapted for a catalytic intramolecular cyclization, which can be beneficial for avoiding stoichiometric heavy metals.[5]

1. Reaction Setup:

  • To an Ace glass pressure tube equipped with a pressure gauge, add the rhodium catalyst precursor (e.g., [Rh(CO)₂Cl]₂ or [Rh(COD)Cl]₂, 1-5 mol%) and any necessary ligands (e.g., BINAP).

  • Purge the tube with three cycles of vacuum followed by nitrogen backfill.

2. Reagent Addition:

  • Add the dry, degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe, followed by the enyne substrate (1.0 equiv).

3. Pressurization and Heating:

  • Flush the system with three cycles of vacuum followed by carbon monoxide (CO) backfill.

  • Pressurize the vessel to the desired CO pressure (e.g., 1-10 barg).

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

4. Workup and Purification:

  • After cooling to room temperature and carefully venting the CO pressure, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • NROChemistry. Pauson-Khand Reaction. Available at: [Link]

  • Wikipedia. Pauson–Khand reaction. Available at: [Link]

  • Organic Chemistry Portal. Pauson-Khand Reaction. Available at: [Link]

  • Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. Available at: [Link]

  • ARKIVOC. (2007). New promoters for the molybdenum hexacarbonyl-mediated Pauson–Khand reaction. Available at: [Link]

  • IIT Bombay. Pauson-Khand Reaction. Available at: [Link]

  • Green, J. R. (2005). The Intermolecular Pauson-Khand Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Roy, S., et al. Nitrous Oxide-Promoted Pauson-Khand Cycloadditions. PMC. Available at: [Link]

  • MDPI. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Available at: [Link]

Sources

avoiding epimerization during chiral cyclopentenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Epimerization

Welcome to the Technical Support Center for Chiral Cyclopentenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral cyclopentenones. Uncontrolled epimerization is a critical issue that can lead to mixtures of diastereomers, compromising the efficacy and safety of the final product and creating significant purification challenges.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to address the specific challenges you may encounter in your experiments.

Understanding Epimerization in Cyclopentenone Synthesis

Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters.[5] In the context of chiral cyclopentenone synthesis, this typically occurs at a stereogenic center alpha to the carbonyl group or at other susceptible positions within the molecule. This process can be catalyzed by acids or, more commonly, bases, and can also be induced by heat.[5]

The primary mechanism involves the abstraction of an acidic proton at the stereocenter, which leads to the formation of a planar enolate or a similar stabilized intermediate.[3][5][6] Reprotonation of this intermediate can then occur from either face, resulting in a mixture of epimers.[5][6] The presence of the α,β-unsaturated system in cyclopentenones can further influence the acidity of these protons.

Several factors can induce epimerization, including:

  • Strong bases or acids: These can readily abstract a proton from a stereocenter.[5]

  • Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization and may favor the thermodynamically more stable, yet potentially undesired, epimer.[1][6][7]

  • Solvent choice: Polar, protic solvents can stabilize charged intermediates that facilitate epimerization.[3][8][9]

  • Extended reaction times: Longer exposure to epimerization-inducing conditions increases the likelihood of stereochemical scrambling.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during chiral cyclopentenone synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of diastereomers, even though I started with an enantiomerically pure precursor. What is the likely cause?

A1: This is a classic sign of epimerization. The most common cause is the presence of a base or acid in your reaction or work-up, which facilitates the formation of a planar enolate intermediate.[5][6] High reaction temperatures and prolonged reaction times can also contribute to this issue by allowing the system to reach thermodynamic equilibrium, which may favor a mixture of epimers.[10][11][12][13]

Q2: Are certain synthetic steps more prone to epimerization?

A2: Yes. Steps involving the formation or reaction of enolates are particularly susceptible. This includes base-catalyzed alkylations, aldol reactions, and Michael additions. Additionally, purification steps, such as column chromatography on silica gel, can sometimes induce epimerization if the silica is slightly acidic or if basic eluents are used.

Q3: How can I determine if epimerization is occurring during my reaction or during the work-up and purification?

A3: To pinpoint the source of epimerization, you can take aliquots of your reaction mixture at different time points and analyze them by chiral HPLC or NMR with a chiral shift reagent. This will help you determine if the epimer is forming during the reaction. To check for epimerization during work-up and purification, analyze a sample of the crude reaction mixture before these steps and compare it to the purified product.

Q4: My cyclopentenone precursor is sensitive to racemization. What strategies can I employ?

A4: When dealing with sensitive substrates, diastereomer separation can be a robust strategy. This involves reacting your racemic or partially epimerized cyclopentenone with a chiral auxiliary to form a mixture of diastereomers, which can then be separated by standard chromatography or crystallization. The chiral auxiliary can be subsequently removed.[14]

Prophylactic Strategies: Best Practices for Maintaining Stereochemical Integrity

Proactive measures are the most effective way to combat epimerization. This section provides detailed protocols and best practices.

Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is crucial for preserving stereochemistry.[10][11][12][13]

  • Kinetic Control: Favors the product that is formed fastest, which is often the desired stereoisomer. This is typically achieved by using strong, sterically hindered bases at low temperatures (e.g., -78 °C) for short reaction times.[5][10] These conditions lead to the rapid and irreversible formation of the kinetic enolate, which can be trapped before it has a chance to equilibrate to the more stable thermodynamic enolate.[5][10]

  • Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures with longer reaction times, allowing the reaction to reach equilibrium.[10][11][12][13] This often leads to a mixture of epimers.

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Product Outcome Low Temperature (-78°C) Low Temperature (-78°C) Kinetic Control Kinetic Control Low Temperature (-78°C)->Kinetic Control Favors High Temperature (RT or reflux) High Temperature (RT or reflux) Thermodynamic Control Thermodynamic Control High Temperature (RT or reflux)->Thermodynamic Control Favors Desired Epimer (Less Stable) Desired Epimer (Less Stable) Kinetic Control->Desired Epimer (Less Stable) Leads to Mixture of Epimers (More Stable) Mixture of Epimers (More Stable) Thermodynamic Control->Mixture of Epimers (More Stable) Leads to

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Reactions under Kinetic Control

This protocol is designed to minimize epimerization during reactions involving the formation of an enolate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Solvent and Reagents: Use anhydrous solvents. Ensure all reagents are of high purity and free from acidic or basic impurities.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a strong, sterically hindered base such as lithium diisopropylamide (LDA) to a solution of the chiral cyclopentenone precursor in the anhydrous solvent.

  • Reaction: After a short period to allow for complete enolate formation, add the electrophile dropwise at -78 °C.

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the reaction mixture to warm to room temperature before proceeding with the extraction. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: If chromatography is necessary, consider using deactivated silica gel or an alternative stationary phase like alumina to avoid acid-catalyzed epimerization.

Protocol 2: Screening for Optimal Reaction Conditions

To proactively address epimerization, it is advisable to screen a variety of reaction parameters.

ParameterCondition 1 (Kinetic)Condition 2 (Intermediate)Condition 3 (Thermodynamic)Rationale
Base LDAKHMDSNaHSteric bulk of the base can influence selectivity.
Temperature -78 °C-20 °CRoom TemperatureLower temperatures favor kinetic control and reduce the rate of epimerization.[6][7]
Solvent THFTolueneDMFSolvent polarity can affect the stability of the enolate and the transition state.[3][8][9]
Reaction Time 30 minutes2 hours12 hoursShorter reaction times minimize exposure to conditions that can cause epimerization.

G Start Start Epimerization_Observed Epimerization Observed? Start->Epimerization_Observed Lower_Temp Lower Reaction Temperature Epimerization_Observed->Lower_Temp Yes End End Epimerization_Observed->End No Use_Bulky_Base Use Sterically Hindered Base Lower_Temp->Use_Bulky_Base Change_Solvent Change Solvent to Less Polar Alternative Use_Bulky_Base->Change_Solvent Reduce_Time Reduce Reaction Time Change_Solvent->Reduce_Time Purification_Check Epimerization during Purification? Reduce_Time->Purification_Check Use_Deactivated_Silica Use Deactivated Silica Gel Purification_Check->Use_Deactivated_Silica Yes Purification_Check->End No Use_Deactivated_Silica->End

References

Sources

Validation & Comparative

A Comprehensive Guide to the Structural-_Validation of 1-(2-Cyclopentenyl)-2-propanone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, the unambiguous determination of a molecule's structure is paramount. For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, experience-driven comparison of NMR techniques to validate the structure of 1-(2-Cyclopentenyl)-2-propanone, a process that exemplifies the rigorous standards required in modern chemical research.

The Molecule in Question: this compound

Before delving into the spectral data, let's consider the proposed structure. This molecule contains several key features that we expect to observe and correlate in our NMR analysis: a cyclopentenyl ring with two olefinic protons, allylic protons, and aliphatic methylene groups, attached to a propanone side chain featuring a methylene bridge and a terminal methyl group adjacent to a carbonyl.

For clarity throughout this guide, the protons and carbons are numbered as follows:

this compound Structure with Numbering

(Note: This is a placeholder image. A real-world application would use a chemical drawing software output.)

The Experimental Workflow: A Multi-faceted Approach

A robust structural validation relies on a suite of experiments. Each experiment provides a unique piece of the puzzle, and their collective interpretation forms an unshakeable foundation for the final structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Final Validation prep Dissolve sample in CDCl3 with TMS standard H1 1H NMR prep->H1 C13 13C NMR prep->C13 COSY 1H-1H COSY prep->COSY HSQC 1H-13C HSQC prep->HSQC A1D Assign signals in 1D spectra H1->A1D C13->A1D A2D Correlate signals using 2D spectra COSY->A2D HSQC->A2D A1D->A2D Confirm Confirm connectivity and assignments A2D->Confirm Structure Validated Structure of This compound Confirm->Structure

Figure 1. An overview of the experimental workflow for the comprehensive NMR validation of a molecular structure.

Part 1: One-Dimensional NMR Analysis - The Foundational Data

1D NMR spectra provide the initial, fundamental information regarding the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in a 400 MHz (or higher) spectrometer.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Expected Data and Interpretation

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H8 (CH₃)~2.1Singlet (s)3HAdjacent to the electron-withdrawing carbonyl group; no adjacent protons to couple with.
H6 (CH₂)~2.4Doublet (d)2HMethylene protons adjacent to the carbonyl and coupled to the methine proton (H1).
H1 (CH)~2.9-3.1Multiplet (m)1HAllylic methine, coupled to H2, H5, and H6.
H4, H5 (CH₂)~1.5-2.3Multiplets (m)4HAliphatic methylene protons in the cyclopentenyl ring.
H2, H3 (CH=CH)~5.5-5.8Multiplets (m)2HOlefinic protons in the cyclopentenyl ring.

Note: The chemical shifts are estimations based on standard values. Actual values may vary slightly.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample: Use the same sample prepared for ¹H NMR.

  • Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum.

Expected Data and Interpretation

Carbon LabelExpected Chemical Shift (δ, ppm)Rationale
C7 (C=O)> 200Characteristic shift for a ketone carbonyl carbon.
C2, C3 (C=C)~130-135Typical range for olefinic carbons in a five-membered ring.[1]
C1 (CH)~45-50Allylic methine carbon.
C6 (CH₂)~40-45Methylene carbon alpha to a carbonyl.
C4, C5 (CH₂)~25-35Aliphatic methylene carbons.
C8 (CH₃)~30Methyl carbon adjacent to a carbonyl.

Part 2: Two-Dimensional NMR Analysis - Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. We will focus on two essential 2D experiments: COSY and HSQC.

¹H-¹H COSY: Mapping Proton-Proton Couplings

Correlation Spectroscopy (COSY) is a powerful tool that identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This allows us to trace out the spin systems within the molecule.[2]

G cluster_cosy COSY Principle cluster_spectrum Resulting Cross-Peak Ha Ha Hb Hb Ha->Hb J-coupling Hc Hc Hb->Hc J-coupling p1 Hb->p1 Cross-peak indicates correlation p2

Figure 2. A COSY experiment reveals correlations (cross-peaks) between J-coupled protons.

Expected COSY Correlations:

  • H6 ↔ H1: A crucial correlation confirming the link between the propanone side chain and the cyclopentenyl ring.

  • H1 ↔ H2 & H1 ↔ H5: Confirms the position of the allylic methine (H1) adjacent to both an olefinic proton (H2) and an aliphatic methylene group (H5).

  • H2 ↔ H3: Shows the connectivity of the two olefinic protons.

  • H3 ↔ H4: Links the other olefinic proton to its adjacent methylene group.

  • H4 ↔ H5: Completes the tracing of the proton connectivity around the entire cyclopentenyl ring.

The methyl protons (H8) will not show any cross-peaks, confirming their isolation from other proton spin systems, which is consistent with the proposed structure.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is indispensable for definitively assigning the carbon signals.[4][5] It generates a cross-peak for each proton that is directly attached to a carbon atom, correlating the ¹H and ¹³C chemical shifts.[4][5]

Experimental Protocol: 2D NMR Acquisition (COSY & HSQC)

  • Sample: Use the same sample prepared for 1D NMR.

  • Acquisition: Select the appropriate 2D pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsisp2.3 for phase-sensitive HSQC) on the spectrometer. 2D experiments require more time, ranging from 30 minutes to several hours depending on the desired resolution and sample concentration.

  • Processing: Both dimensions of the acquired data are subjected to Fourier transformation to generate the 2D spectrum.

Expected HSQC Correlations and Data Integration

This table integrates the data from all experiments to provide a complete assignment.

C Label¹³C Shift (δ, ppm)H Label¹H Shift (δ, ppm)COSY Correlations
C1~45-50H1~2.9-3.1H2, H5, H6
C2~130-135H2~5.5-5.8H1, H3
C3~130-135H3~5.5-5.8H2, H4
C4~25-35H4~1.5-2.3H3, H5
C5~25-35H5~1.5-2.3H1, H4
C6~40-45H6~2.4H1
C7> 200--No correlations
C8~30H8~2.1No correlations

The HSQC spectrum will show no correlation for the carbonyl carbon (C7) as it has no attached protons. This lack of a signal is, in itself, a key piece of confirmatory data.

Conclusion: A Self-Validating Structural Proof

The validation of the this compound structure is achieved not by a single piece of evidence, but by the overwhelming consistency across a suite of NMR experiments.

  • ¹H and ¹³C NMR provide the correct number and type of proton and carbon environments.

  • COSY traces the H-H connectivity, confirming the intact cyclopentenyl ring spin system and its connection to the propanone side chain via the C1-C6 bond.

  • HSQC definitively links each proton to its corresponding carbon, ensuring that the assignments are correct and completing the structural puzzle.

Any alternative isomer, such as 1-(3-Cyclopentenyl)-2-propanone, would produce drastically different COSY and HSQC spectra. For instance, the 3-cyclopentenyl isomer would show a different olefinic proton splitting pattern and a different set of COSY correlations for the allylic protons. This comparative logic underscores the trustworthiness of the multi-technique approach, providing an authoritative and scientifically rigorous validation of the proposed molecular structure.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Observing Spin Systems using COSY. Magritek.
  • COSY - NMR Core Facility. Columbia University.
  • Chemical shifts for 13C NMR peaks of cyclopentene (CP) and polypentenamer (PCP).

Sources

comparing spectral data of 1-(2-Cyclopentenyl)-2-propanone with analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Analysis of 1-(2-Cyclopentenyl)-2-propanone and its Structural Analogs

Authored by: A Senior Application Scientist

In the landscape of molecular characterization, particularly within pharmaceutical research and synthetic chemistry, the unambiguous elucidation of a molecule's structure is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of this process. Each method provides a unique piece of the structural puzzle, and a cohesive interpretation of their outputs allows for confident identification.

This guide provides a comprehensive comparison of the spectral data for This compound , a ketone featuring both a non-conjugated alkene within a five-membered ring and a propanone side chain. To fully appreciate the spectral contributions of each structural motif, we will objectively compare its data against a curated set of analogs:

  • 1-Cyclopentyl-2-propanone: The saturated analog, to isolate the spectral effects of the C=C double bond.

  • Cyclopentanone: To understand the spectral signature of the cyclopentanone ring system.

  • 2-Pentanone: A simple acyclic ketone, to highlight the influence of the cyclopentenyl ring.

  • 2-Cyclopenten-1-one: An α,β-unsaturated analog, to demonstrate the profound effects of conjugation on spectral data.

By dissecting these comparisons, we will explain the causality behind the observed spectral features, offering researchers a robust framework for interpreting similar structures.

The Spectroscopic Workflow: A Self-Validating System

The analytical workflow for structural elucidation is designed for accuracy and self-validation. Each step provides data that should be consistent with the others, building a logical and evidence-based structural hypothesis.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound & Analogs IR FTIR Spectroscopy Sample->IR Acquisition NMR NMR Spectroscopy (1H, 13C) Sample->NMR Acquisition MS Mass Spectrometry Sample->MS Acquisition IR_Data Functional Groups (C=O, C=C) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Verified Structure IR_Data->Structure Corroboration NMR_Data->Structure Corroboration MS_Data->Structure Corroboration

Caption: A typical workflow for spectroscopic structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For ketones, the most prominent feature is the carbonyl (C=O) stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is then analyzed for characteristic absorption bands.

Comparative IR Data Analysis

The key diagnostic region for these compounds lies between 1600-1800 cm⁻¹ (carbonyl and alkene stretches) and 3000-3100 cm⁻¹ (alkene C-H stretch).

CompoundKey Vibrational Frequencies (cm⁻¹)
C=O Stretch
This compound ~1715
1-Cyclopentyl-2-propanone ~1715
Cyclopentanone ~1750
2-Pentanone ~1715
2-Cyclopenten-1-one ~1700

Analysis of Causality:

  • Carbonyl (C=O) Stretch:

    • This compound and its saturated acyclic analog, 2-Pentanone , both show a strong C=O absorption around 1715 cm⁻¹.[1] This is characteristic of a saturated, aliphatic ketone. The double bond in this compound is isolated from the carbonyl group and thus does not influence its vibrational frequency through electronic effects.

    • Cyclopentanone exhibits a higher frequency C=O stretch (~1750 cm⁻¹).[2] This increase is due to ring strain; forcing the C-C(=O)-C bond angle to be smaller than the ideal 120° increases the s-character of the C=O bond, strengthening it and shifting the absorption to a higher wavenumber.

    • 2-Cyclopenten-1-one shows a significantly lower C=O frequency (~1700 cm⁻¹) due to conjugation.[1][2] The π-electrons from the C=C double bond delocalize into the C=O bond, giving it more single-bond character, which weakens it and lowers the energy (and wavenumber) required for the stretching vibration.

  • Alkene (C=C and sp² C-H) Stretches:

    • The presence of a C=C double bond in This compound and 2-Cyclopenten-1-one is confirmed by a C=C stretch around 1650-1655 cm⁻¹ and a weak C-H stretch just above 3000 cm⁻¹, characteristic of hydrogens attached to sp² hybridized carbons.[3] These peaks are absent in the saturated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[4]

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.

  • Data Acquisition: Acquire the 1H spectrum, followed by the broadband-decoupled 13C spectrum. Standard acquisition parameters are typically sufficient.

Comparative 1H NMR Data Analysis
CompoundVinylic Protons (δ, ppm)Protons α to C=O (δ, ppm)Methyl Protons (δ, ppm)
This compound ~5.5 - 5.8~2.5 (CH₂), ~3.0 (CH)~2.1 (singlet)
1-Cyclopentyl-2-propanone N/A~2.4 (CH₂), ~2.2 (CH)~2.1 (singlet)
2-Pentanone N/A~2.4 (triplet), ~2.1 (singlet)~0.9 (triplet), ~2.1 (singlet)
2-Cyclopenten-1-one ~6.2 and ~7.7~2.3 and ~2.6 (multiplets)N/A

Analysis of Causality:

  • Vinylic Protons: The most downfield signals in the spectra of This compound (~5.5-5.8 ppm) and 2-Cyclopenten-1-one (~6.2, ~7.7 ppm) correspond to the vinylic protons.[4] The π-electrons of the double bond create a local magnetic field that deshields these protons, shifting them downfield.[5] The significant downfield shift in 2-Cyclopenten-1-one is a direct result of conjugation with the electron-withdrawing carbonyl group, which further deshields the β-vinylic proton (~7.7 ppm).

  • Protons Alpha to Carbonyl: Protons on carbons adjacent to the carbonyl group are deshielded and typically appear in the 2.1-2.7 ppm range.[6] The sharp singlet at ~2.1 ppm in This compound and 2-Pentanone is a classic signature of a methyl ketone.[2]

  • Allylic Protons: In This compound , the protons on the carbon adjacent to the double bond (allylic protons) are also deshielded and resonate around 1.8-3.0 ppm, often overlapping with the protons alpha to the carbonyl.[4]

Comparative 13C NMR Data Analysis
CompoundC=O Carbon (δ, ppm)Vinylic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound ~208~130, ~135~29
1-Cyclopentyl-2-propanone ~210N/A~29
2-Pentanone ~209N/A~30
2-Cyclopenten-1-one ~195~135, ~165N/A

Analysis of Causality:

  • Carbonyl Carbon: The carbonyl carbon is highly deshielded, appearing far downfield. In the non-conjugated ketones, it resonates around 208-210 ppm.[2] In 2-Cyclopenten-1-one , conjugation shields the carbonyl carbon, shifting its resonance upfield to ~195 ppm.[2]

  • Vinylic Carbons: The sp²-hybridized carbons of the double bond are found between 100-170 ppm.[5] The presence of these signals is a clear indicator of an alkene functionality, corroborating the IR and ¹H NMR data.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a Gas Chromatograph (GC) for separation and purification.

  • Ionization: In the source, high-energy electrons bombard the sample molecules, ejecting an electron to form a radical cation (M⁺•), known as the molecular ion.

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Comparative MS Data Analysis

The fragmentation of ketones is dominated by specific, predictable pathways.

G cluster_main Key Fragmentation Pathways for this compound M [C₈H₁₂O]⁺• m/z = 124 F1 [CH₃CO]⁺ m/z = 43 (Acylium Ion) M->F1 α-Cleavage F2 [C₇H₉]⁺ m/z = 93 M->F2 α-Cleavage F3 [C₅H₅]⁺ m/z = 65 F2->F3 Rearrangement/ Loss of C₂H₄

Caption: Predicted major fragmentation pathways for this compound.

CompoundMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
This compound 12443, 81, 67, 93
1-Cyclopentyl-2-propanone 12643, 83, 69
Cyclopentanone 8456, 55, 42
2-Pentanone 8643, 71, 58

Analysis of Causality:

  • Molecular Ion Peak: The peak at the highest m/z value (if observed) corresponds to the molecular weight of the compound. The molecular weights of the analogs directly reflect their structural differences (e.g., addition of H₂ for the saturated analog).

  • α-Cleavage: This is a dominant fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks.[7][8] For This compound and 2-Pentanone , α-cleavage between the carbonyl carbon and the adjacent CH₂ group results in the loss of the side chain as a radical and the formation of a highly stable acylium ion at m/z = 43 . This is often the base peak (most intense peak) in the spectrum.[7]

  • McLafferty Rearrangement: This specific rearrangement can occur in carbonyl compounds that have a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group).[7][9] For 2-Pentanone , this rearrangement leads to the loss of a neutral alkene (ethene) and the formation of a characteristic ion at m/z = 58 .[7] The rigid ring structure of this compound prevents the necessary six-membered transition state, so a McLafferty rearrangement is not expected.

  • Ring-based Fragmentation: The fragments at m/z = 81 and 67 for This compound are characteristic of the cyclopentenyl moiety, arising from cleavage and rearrangements within the ring structure.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of synergistic spectroscopic analysis.

  • IR spectroscopy confirms the presence of a non-conjugated ketone (C=O at ~1715 cm⁻¹) and an alkene (C=C at ~1655 cm⁻¹, sp² C-H at ~3040 cm⁻¹).

  • NMR spectroscopy maps the skeleton, showing vinylic protons (~5.5-5.8 ppm), a characteristic methyl ketone singlet (~2.1 ppm), and distinct sp² carbons (~130-135 ppm), confirming the non-conjugated nature of the system.

  • Mass spectrometry establishes the molecular weight (m/z = 124) and reveals a dominant acylium ion fragment (m/z = 43), which is a hallmark of a methyl ketone, alongside fragments characteristic of the cyclopentenyl ring.

By comparing these results with the spectra of its saturated, acyclic, and conjugated analogs, each spectral feature can be assigned with high confidence. This methodical, evidence-based approach ensures the scientific integrity required for research, development, and quality control applications.

References

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A Comparative Guide to Modern Cyclopentenone Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopentenone framework is a cornerstone in organic synthesis, serving as a pivotal structural motif in a vast array of natural products, including prostaglandins and jasmone, and as a versatile intermediate in the development of novel pharmaceuticals.[1] The efficient and stereoselective construction of this five-membered ring system is, therefore, a subject of immense interest and continuous innovation within the chemical sciences community.[2]

This guide provides an in-depth comparative analysis of the most prominent and field-proven methodologies for synthesizing cyclopentenones. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and protocols.

Core Synthetic Strategies at a Glance

The construction of the cyclopentenone core is primarily achieved through a few elegant and powerful strategies. The choice of method is dictated by factors such as substrate availability, desired substitution patterns, and required stereochemical control.

Method Reaction Type Key Precursors Primary Advantages Common Limitations
Nazarov Cyclization 4π-ElectrocyclizationDivinyl ketonesHigh atom economy, access to complex polycyclics.Requires strong acid promoters, potential for low regioselectivity.[3]
Pauson-Khand Reaction [2+2+1] CycloadditionAlkyne, Alkene, COHigh convergence, excellent for bicyclic systems.[2]Stoichiometric toxic metal carbonyls, often harsh conditions.[2]
Aldol Condensation Annulation1,4- or 1,5-DiketonesReadily available starting materials, simple procedures.Can suffer from side reactions, control of regioselectivity can be challenging.[4]

The Nazarov Cyclization: An Electrocyclic Approach

First discovered by Ivan Nazarov in 1941, this reaction has evolved into a powerful tool for cyclopentenone synthesis.[1] It is an acid-catalyzed rearrangement of divinyl ketones that proceeds through a 4π-electrocyclic ring closure.[1][2]

Mechanistic Rationale and Causality

The driving force of the Nazarov cyclization is the formation of a stabilized pentadienyl cation. The choice of a strong Lewis or Brønsted acid is critical to facilitate the initial activation of the ketone.[1][3]

  • Activation: The acid promoter coordinates to the carbonyl oxygen, generating a pentadienyl cation.[5]

  • Electrocyclization: This cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffman rules, to form an oxyallyl cation.[1]

  • Elimination & Tautomerization: A subsequent elimination of a beta-hydrogen, followed by tautomerization, yields the final cyclopentenone product.[1][5]

The elegance of this reaction lies in its atom economy; it is fundamentally an isomerization process.[2] Modern variants have expanded its scope significantly, including silicon-directed and enantioselective versions that offer greater control over the reaction's outcome.[1][3]

Visualizing the Nazarov Cyclization

Nazarov_Mechanism cluster_0 Nazarov Cyclization Workflow Start Divinyl Ketone Step1 Acid Activation (e.g., Lewis Acid) Start->Step1 Intermediate1 Pentadienyl Cation Step1->Intermediate1 Step2 4π Conrotatory Electrocyclization Intermediate1->Step2 Intermediate2 Oxyallyl Cation Step2->Intermediate2 Step3 Proton Elimination Intermediate2->Step3 Intermediate3 Enol Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 End Cyclopentenone Step4->End

Caption: Generalized workflow of the Nazarov cyclization.

Representative Experimental Protocol: SnCl₄-Mediated Cyclization

This protocol describes a classic Lewis acid-promoted Nazarov cyclization. The choice of tin(IV) chloride as the catalyst is based on its strong Lewis acidity, which effectively promotes the formation of the key pentadienyl cation intermediate.

Reaction: 6-Heptene-2,5-dione to 3-Methyl-2-cyclopentenone[6]

Materials:

  • 6-Heptene-2,5-dione (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM (approx. 0.03 M solution) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the SnCl₄ solution (2.0 eq) dropwise to the cooled, stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the cyclopentenone product. A typical reported yield for this transformation is around 75%.[5]

The Pauson-Khand Reaction: A [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a highly convergent and powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide.[2][7] This formal [2+2+1] cycloaddition is typically mediated by a metal carbonyl complex, most classically dicobalt octacarbonyl.[7][8]

Mechanistic Rationale and Causality

The widely accepted mechanism involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex, which is often isolable.[7][8] This pre-coordination is a key aspect of the reaction's success.

  • Complex Formation: The alkyne reacts with Co₂(CO)₈ to form a stable hexacarbonyl dicobalt complex.

  • Ligand Exchange/Coordination: Dissociation of a CO ligand allows for the coordination of the alkene.

  • Cyclization Cascade: A sequence of migratory insertions of the alkene and a CO ligand, followed by reductive elimination, constructs the five-membered ring.[8]

The intramolecular version of the PKR is particularly valuable in total synthesis, allowing for the stereoselective construction of complex fused bicyclic systems.[8][9] A significant evolution in the field is the development of catalytic variants using rhodium, iridium, and other transition metals to overcome the limitations of the stoichiometric and often toxic cobalt reagents.[8][9]

Visualizing the Pauson-Khand Reaction

Pauson_Khand_Workflow cluster_pk Pauson-Khand Reaction General Workflow Alkyne Alkyne Step1 Formation of Alkyne-Metal Complex Alkyne->Step1 Alkene Alkene Step2 [2+2+1] Cycloaddition (Coordination & Insertion Cascade) Alkene->Step2 CO Carbon Monoxide (CO) CO->Step2 Metal Metal Carbonyl (e.g., Co₂(CO)₈) Metal->Step1 Step1->Step2 Product Cyclopentenone Step2->Product

Caption: The convergent assembly in a Pauson-Khand reaction.

Comparative Performance Data

The development of promoters and catalytic systems has significantly improved the efficiency of the PKR. Promoters like N-oxides are often used to facilitate CO dissociation, which is typically the rate-limiting step.[8]

Catalyst/PromoterAlkyne SubstrateAlkene SubstrateYield (%)Reference
Co₂(CO)₈ (stoichiometric)PhenylacetyleneNorbornene94%Khand, I. U. et al. J. Chem. Soc., Perkin Trans. 11973 , 977.
Co₂(CO)₈ / NMO1-HexyneEthylene70%Shambayati, S. et al. Tetrahedron Lett.1990 , 31, 5289.
[Rh(CO)₂Cl]₂ (catalytic)1-Phenyl-1-propyne1-Heptene85%Jeong, N. et al. J. Am. Chem. Soc.1994 , 116, 3159.

NMO = N-methylmorpholine-N-oxide

Aldol Condensation and Annulation Strategies

Classical carbonyl chemistry provides another fundamental entry into cyclopentenone systems. Intramolecular aldol condensation of a 1,4-diketone is a direct and intuitive method for forming the five-membered ring.[4]

Mechanistic Rationale and Causality

This strategy relies on the generation of an enolate which then acts as an intramolecular nucleophile.

  • Enolate Formation: A base deprotonates one of the α-carbons of the 1,4-diketone to form an enolate.

  • Intramolecular Cyclization: The enolate attacks the second carbonyl group, forming a five-membered alkoxide intermediate.

  • Dehydration: Subsequent protonation and elimination of water (dehydration) under basic or acidic conditions yields the α,β-unsaturated cyclopentenone.

While the Robinson annulation is famous for creating six-membered rings, its principles—a Michael addition followed by an intramolecular aldol condensation—can be adapted to synthesize five-membered rings from appropriate precursors.[10][11][12] The key is the formation of a 1,4-dicarbonyl intermediate that favors a 5-membered ring closure.[13]

Representative Experimental Protocol: Base-Catalyzed Aldol Cyclization

This protocol illustrates a simple and effective method for synthesizing substituted cyclopentenones from 1,4-dicarbonyl compounds.

Reaction: 2,5-Hexanedione to 3-Methyl-2-cyclopenten-1-one

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and the 10% NaOH solution (approx. 5-10 eq of NaOH).

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to afford 3-methyl-2-cyclopenten-1-one.

Conclusion

The synthesis of cyclopentenones is a mature yet continually evolving field in organic chemistry. The Nazarov cyclization offers an elegant, atom-economical electrocyclic route, particularly for complex systems. The Pauson-Khand reaction provides a highly convergent method for rapidly building molecular complexity via a [2+2+1] cycloaddition, with modern catalytic variants mitigating its classical drawbacks. Finally, Aldol-based strategies remain a robust and reliable option, utilizing readily available dicarbonyl precursors.

The selection of an optimal synthetic route requires a careful analysis of the target molecule's structure, the availability of starting materials, and the desired level of stereochemical control. As catalytic systems become more sophisticated and our understanding of these fundamental reactions deepens, the ability of chemists to synthesize complex, functionalized cyclopentenones for critical applications in medicine and materials science will only continue to expand.

References

  • Nazarov cyclization reaction. In Wikipedia. Retrieved from [Link]

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  • Synthesis of Chiral Cyclopentenones. Semantic Scholar. Retrieved from [Link]

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  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2021). Molecules. MDPI. Retrieved from [Link]

  • Using Nazarov Electrocyclization to Stage Chemoselective[1][2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. (2011). Angewandte Chemie International Edition. PMC. Retrieved from [Link]

  • Pauson-Khand cyclopentenone synthesis. ResearchGate. Request PDF. Retrieved from [Link]

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  • Synthesis of Chiral Cyclopentenones. (2016). PubMed. Retrieved from [Link]

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  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2019). Catalysis Letters. Retrieved from [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. (2022). Catalysts. MDPI. Retrieved from [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. Retrieved from [Link]

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  • The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst... ResearchGate. Retrieved from [Link]

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A Comparative Guide to Michael Acceptors: Profiling 1-(2-Cyclopentenyl)-2-propanone Against Common Conjugate Addition Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Michael Addition in Modern Synthesis

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[1] At the heart of this transformation lies the Michael acceptor, an α,β-unsaturated electron-withdrawing system that invites nucleophilic attack at its β-position. The judicious selection of a Michael acceptor is paramount, as its inherent electronic and steric properties profoundly influence reaction kinetics, thermodynamics, and stereochemical outcomes.

This guide provides a detailed comparison of 1-(2-Cyclopentenyl)-2-propanone , a substituted cyclic enone, with a range of commonly employed Michael acceptors. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document will leverage established principles of physical organic chemistry and extensive data from analogous systems to provide a robust predictive analysis of its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative reactivity and synthetic utility of this and other Michael acceptors.

Profiling this compound: A Structural Perspective

This compound (CAS 105-24-8) is an α,β-unsaturated ketone featuring a five-membered ring.[2][3] Its reactivity as a Michael acceptor is dictated by the interplay of the cyclopentenone core and the 1-acetonyl substituent.

Structure:

Expected Reactivity Profile:

  • Electronic Effects: The core reactivity stems from the polarization of the enone system, rendering the β-carbon electrophilic. The 1-acetonyl group [(CH₂)C(O)CH₃] is inductively electron-withdrawing, which should, in principle, slightly enhance the electrophilicity of the β-carbon. However, this effect is likely modest due to the insulating methylene spacer.

  • Steric Effects: The most significant influence of the 1-acetonyl substituent is likely steric hindrance. The presence of this relatively bulky group adjacent to the double bond can impede the approach of nucleophiles to the β-carbon. This steric congestion is expected to decrease reaction rates compared to the unsubstituted 2-cyclopentenone. For bulky nucleophiles, this effect will be more pronounced.

Comparative Analysis with Common Michael Acceptors

To contextualize the performance of this compound, we will compare it to a panel of well-studied Michael acceptors with varying structural and electronic features. The comparison will be based on their reactivity towards two standard nucleophiles: a "soft" carbon nucleophile (diethyl malonate) and a sulfur nucleophile (thiophenol).

Mayr's Electrophilicity Parameter (E): A Quantitative Reactivity Scale

A useful tool for quantifying the intrinsic electrophilicity of Michael acceptors is Mayr's electrophilicity parameter, E.[2][4] More negative E values correlate with higher electrophilicity and generally faster reaction rates with a given nucleophile.[2] While an experimental E value for this compound is not available, we can use the values for related compounds to estimate its reactivity.

Table 1: Mayr's Electrophilicity Parameters for Selected Michael Acceptors

Michael Acceptor Structure Mayr's E Parameter
Methyl Vinyl Ketone CH₂=CHCOCH₃ -16.4
Acrylonitrile CH₂=CHCN -17.8
Methyl Acrylate CH₂=CHCOOCH₃ -18.6
Chalcone Ph-CH=CH-CO-Ph -19.5
2-Cyclopentenone (CH₂)₂(CH)₂CO -20.6

| 2-Cyclohexenone | (CH₂)₃(CH)₂CO | -22.1 |

Data compiled from Mayr's Database of Reactivity Parameters and related literature.[5][6]

Based on this data, acyclic enones like methyl vinyl ketone are generally more electrophilic than cyclic enones. The reduced reactivity of cyclic enones can be attributed to ring strain and conformational effects.[5] We can predict that this compound would have an E value similar to or slightly less negative than 2-cyclopentenone, reflecting the minor electronic withdrawal and more significant steric hindrance of the 1-acetonyl group.

Experimental Data Comparison

The following tables summarize experimental results for the Michael addition of diethyl malonate and thiophenol to our selected comparator acceptors. These reactions provide a benchmark for predicting the performance of this compound.

Table 2: Conjugate Addition of Diethyl Malonate to Various Michael Acceptors

Michael Acceptor Catalyst/Solvent Time (h) Yield (%) Reference
2-Cyclopentenone Ga-Na-(S)-BINOL / THF 46 90 [7]
2-Cyclohexenone (R,R)-DPEN, Salicylic Acid / Ether 168 85 [8]
Methyl Vinyl Ketone NaOEt / EtOH - 71 [9][10]
Chalcone KOt-Bu / CH₂Cl₂ 3-4 72-94 [11][12]
Methyl Acrylate - - -
Acrylonitrile - - -

Yields are for isolated products. Reaction conditions may vary between studies.

Table 3: Conjugate Addition of Thiophenol to Various Michael Acceptors

Michael Acceptor Catalyst/Solvent Time (min) Yield (%) Reference
2-Cyclopentenone Neat 105 92 [13]
2-Cyclohexenone Neat 60 95 [13]
Methyl Vinyl Ketone Neat 30 93 [13][14]
Chalcone (+)-Cinchonine / - - >95 (e.e.) [15]
Methyl Acrylate - - -
Acrylonitrile - - -

Yields are for isolated products. Reaction conditions may vary between studies.

Analysis and Predicted Performance of this compound:

  • Reaction with Diethyl Malonate: The addition of soft, sterically demanding carbon nucleophiles like diethyl malonate is likely to be significantly impacted by the 1-acetonyl group of this compound. We can predict that reaction rates will be slower, and yields may be lower compared to the unsubstituted 2-cyclopentenone under identical conditions. To achieve high conversion, more forcing conditions (higher temperatures, longer reaction times, or stronger bases) may be necessary.

  • Reaction with Thiophenol: Thiol additions are generally rapid.[13] While the steric hindrance of the 1-acetonyl group will still play a role, the high nucleophilicity of the thiolate anion may be sufficient to overcome this barrier to a large extent. We predict that the reaction of this compound with thiophenol would likely proceed to high yield, although potentially at a slower rate than with 2-cyclopentenone or 2-cyclohexenone.

Experimental Protocols

The following are representative, self-validating protocols for the Michael addition of diethyl malonate and thiophenol to a cyclic enone. These can serve as a starting point for developing procedures for this compound.

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one [7]

This protocol details a highly enantioselective addition using a heterobimetallic catalyst.

G cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Work-up & Purification GaCl3 GaCl₃ in THF Catalyst Ga-Na-(S)-BINOL Catalyst Solution GaCl3->Catalyst Na_tBuO NaOt-Bu in THF Na_tBuO->Catalyst BINOL (S)-BINOL BINOL->Catalyst Catalyst_sol Catalyst Solution NaOtBu_susp NaOt-Bu Suspension Catalyst_sol->NaOtBu_susp Add to Reaction_mix Reaction Mixture (Stir at RT, 46h) NaOtBu_susp->Reaction_mix Add Malonate & Enone Malonate Dimethyl Malonate Malonate->Reaction_mix Cyclopentenone 2-Cyclopenten-1-one Cyclopentenone->Reaction_mix Product Crude Product Reaction_mix->Product Quench Quench with NH₄Cl (aq) Product->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify by Distillation Dry->Purify Final_Product Pure (S)-Adduct (90% yield, 99% ee) Purify->Final_Product

Caption: Workflow for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere, prepare the Ga-Na-(S)-BINOL catalyst solution according to established literature procedures.[7]

  • Reaction Setup: To a suspension of sodium tert-butoxide (0.07 eq) in anhydrous THF, add the prepared catalyst solution (0.10 eq).

  • Reagent Addition: Sequentially add dimethyl malonate (1.0 eq) followed by 2-cyclopenten-1-one (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 46 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure Michael adduct.

Protocol 2: Thia-Michael Addition of Thiophenol to an Enone (General Procedure) [13][14]

This protocol describes a solvent-free approach, highlighting a green chemistry perspective.

G Start Combine Enone and Thiophenol (e.g., 1:2 molar ratio) Stir Stir at Room Temperature (30-120 min) Start->Stir Monitor Monitor by TLC Stir->Monitor Periodically Workup Direct Purification (Column Chromatography) Monitor->Workup Upon Completion Product Pure Thia-Michael Adduct (Typically >90% yield) Workup->Product

Caption: General workflow for the solvent-free thia-Michael addition.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the enone (1.0 eq) and thiophenol (1.0-2.0 eq).

  • Reaction: Stir the neat mixture at room temperature. The reaction is often complete within 15-120 minutes.

  • Monitoring: Monitor the disappearance of the starting materials by thin-layer chromatography (TLC).

  • Purification: Upon completion, the crude product can be directly purified by silica gel column chromatography to afford the pure thia-Michael adduct.

Conclusion and Outlook

This compound represents a Michael acceptor with a nuanced reactivity profile. While its enone core provides the fundamental electrophilicity for conjugate addition, the 1-acetonyl substituent introduces significant steric hindrance that is expected to modulate its reactivity, particularly with bulky nucleophiles. In comparison to unsubstituted cyclic enones like 2-cyclopentenone, it is predicted to react more slowly. However, its reactivity is likely to be sufficient for reactions with potent, less-hindered nucleophiles such as thiols.

For researchers considering this compound in a synthetic route, it is recommended to start with reaction conditions established for 2-cyclopentenone and optimize by potentially increasing reaction times, temperature, or catalyst loading to overcome the steric impediment of the 1-substituent. The protocols provided in this guide offer a solid foundation for such methodological development. Further experimental studies are warranted to fully elucidate the quantitative reactivity of this intriguing Michael acceptor and expand its application in organic synthesis.

References

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A Comparative Guide to the Biological Activity of Cyclopentenone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 1-(2-Cyclopentenyl)-2-propanone and structurally related compounds. Our focus is on elucidating the structure-activity relationships and the underlying molecular mechanisms that drive their potent anti-inflammatory, anticancer, and antiviral effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Cyclopentenone Moiety as a Bioactive Core

At the heart of a diverse group of biologically active molecules, from complex prostaglandins to simpler plant-derived jasmonates, lies the cyclopentenone ring. Specifically, the α,β-unsaturated carbonyl group within this ring is the key to their function. This electrophilic center acts as a Michael acceptor, enabling it to react with and form covalent bonds with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues within cellular proteins. This covalent modification can profoundly alter protein function, leading to the disruption of critical signaling pathways involved in inflammation, cell proliferation, and viral replication.

This guide will compare several classes of compounds sharing this core feature:

  • Cyclopentenone Prostaglandins (cyPGs): Endogenous lipid mediators like Prostaglandin A₁ (PGA₁) and 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂), known for their potent regulatory roles.[1][2][3][4]

  • Jasmonates: A class of plant hormones, including Methyl Jasmonate (MeJA), which have shown surprising efficacy against mammalian cancer cells.[5][6]

  • Simple Cyclopentenones: Including the titular compound this compound and the model compound cyclopent-2-en-1-one (2CP), which help to isolate the activity of the core ring structure.[7][8][9]

By examining these analogues, we can discern how structural variations—from the long side chains of prostaglandins to the simpler substitutions on synthetic molecules—modulate potency, specificity, and the overall biological profile.

The Unifying Mechanism: Michael Addition and Protein Alkylation

The primary mechanism of action for most cyclopentenone bioactivity is the covalent alkylation of key cellular proteins. The α,β-unsaturated ketone is an electrophilic "warhead" that readily undergoes a Michael addition reaction with nucleophilic cysteine residues. This irreversible modification can lead to loss of protein function, disruption of protein-protein interactions, or altered subcellular localization.

Caption: Michael addition reaction between a cyclopentenone and a protein cysteine residue.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Cyclopentenone-containing compounds are potent modulators of the inflammatory response, primarily through the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4][10]

Mechanism of Action: NF-κB Inhibition Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenones intervene by directly alkylating critical cysteine residues in upstream kinases (like IKK) or in NF-κB subunits themselves, preventing IκB degradation or blocking NF-κB's ability to bind DNA.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation IkB->p1 NFkB_cyto NF-κB (p50/p65) NFkB_cyto->p1 NFkB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates Cyclopentenones Cyclopentenone Compounds Cyclopentenones->IKK Inhibits (Alkylation) Cyclopentenones->NFkB_nuc Inhibits (Alkylation) p1->NFkB_nuc Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone compounds.

Compound Comparison:

  • Cyclopentenone Prostaglandins (cyPGs): 15d-PGJ₂ is a well-studied, potent anti-inflammatory agent that inhibits NF-κB through both direct alkylation and activation of the nuclear receptor PPAR-γ, which has its own anti-inflammatory transcriptional programs.[1][2] PGA₁ also effectively suppresses NF-κB activation.[11]

  • Jasmonates & Simple Cyclopentenones: While less potent than cyPGs, compounds like MeJA and 2CP also exhibit anti-inflammatory properties, demonstrating that the core cyclopentenone ring is sufficient for NF-κB inhibition. Their activity underscores the principle that the α,β-unsaturated ketone is the primary pharmacophore for this effect.

CompoundTarget PathwayTypical Effective ConcentrationKey References
15d-PGJ₂NF-κB, PPAR-γ1-10 µM[1][2]
PGA₁NF-κB, HSF15-20 µM[11]
Methyl JasmonateNF-κB (in cancer models)10-100 µM[6]
Anticancer Activity

A compelling feature of many cyclopentenone-containing molecules is their ability to selectively induce cell death in cancer cells while leaving normal cells relatively unharmed.[6] This activity stems from their ability to disrupt multiple cellular processes critical for cancer cell survival.

Mechanisms of Action:

  • Induction of Apoptosis: Cyclopentenones can trigger the intrinsic apoptotic pathway by directly or indirectly causing mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-3.[7][9]

  • Cell Cycle Arrest: These compounds can halt the proliferation of tumor cells by inducing cell cycle arrest, often at the G1/S interface.[1]

  • Induction of Oxidative Stress: By reacting with and depleting the cell's primary antioxidant, glutathione (GSH), cyclopentenones can overwhelm cancer cells with reactive oxygen species (ROS), leading to cell death.[7]

Compound Comparison:

  • Simple Cyclopentenones: Studies on the model compound cyclopent-2-en-1-one (2CP) show potent cytotoxic and pro-apoptotic activity against melanoma and non-small-cell lung carcinoma (NSCLC) cell lines, with IC₅₀ values in the sub-micromolar range.[7][8] This provides a strong rationale for investigating the anticancer potential of structurally similar compounds like this compound.

  • Methyl Jasmonate (MeJA): MeJA has been shown to selectively induce apoptosis in a wide range of cancer cells, including leukemia and lymphoma, by targeting their mitochondria.[6]

  • Cyclopentenone Prostaglandins (cyPGs): Derivatives such as Δ⁷-PGA₁ and Δ¹²-PGJ₂ exhibit strong anti-tumor activity by inducing cell cycle arrest or apoptosis depending on the cell type.[2][12] The presence of additional double bonds in the structure often potentiates this cytotoxic activity.[12]

CompoundCancer Cell LineIC₅₀ (Cytotoxicity)Key References
Cyclopent-2-en-1-one (2CP)Melanoma (M14, M66, etc.)0.08 - 0.4 µM[7][8]
Δ⁷-PGA₁L1210 Leukemia~0.3 µg/mL (~1 µM)[12]
Δ¹²,¹⁴-PGJ₂L1210 Leukemia~0.3 µg/mL (~1 µM)[12]
Methyl JasmonateLymphoblastic LeukemiaVaries (Induces Apoptosis)[6]
Antiviral Activity

The cyclopentenone ring is also a validated antiviral pharmacophore. The mechanism often involves creating a cellular environment that is non-conducive to viral replication.

Mechanism of Action:

  • Inhibition of Viral Protein Synthesis: cyPGs can repress the synthesis of essential viral proteins, halting the assembly of new virions.[1][4]

  • Activation of the Heat Shock Response: Compounds like PGA₁ are potent activators of Heat Shock Factor 1 (HSF1).[10][11] HSF1 activation leads to the production of heat shock proteins (HSPs), which can interfere with viral protein folding and promote a cellular stress state that inhibits viral replication.

Compound Comparison:

  • Cyclopentenone Prostaglandins (cyPGs): PGA₁ and PGJ₂ have demonstrated the ability to inhibit the replication of a variety of viruses, including both DNA and RNA viruses, in a dose-dependent manner.[1] They can arrest the growth of virus-producing cells and interfere with viral transmission.[1]

Experimental Protocols & Methodologies

To facilitate further research and validation, we provide standardized protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity

This colorimetric assay is a standard method for measuring metabolically active cells and is widely used to determine the IC₅₀ of cytotoxic compounds.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with Compound (Serial dilutions of cyclopentenone) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. Incubate (2-4 hours, allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % viability and IC₅₀) H->I

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, M14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation

This protocol assesses NF-κB activation by measuring the amount of the p65 subunit in the nucleus. Inhibition of translocation is a hallmark of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., RAW 264.7 macrophages) to 80-90% confluency. Pre-treat cells with the cyclopentenone compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide, LPS) for 30-60 minutes to induce NF-κB translocation.

  • Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Kit) to separate nuclear and cytoplasmic protein extracts.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each nuclear extract onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Image the blot. The intensity of the p65 band in the nuclear fraction will decrease in samples treated with an effective NF-κB inhibitor. Normalize results to a nuclear loading control like Lamin B1.

Conclusion and Future Outlook

The biological activity of this compound and its analogues is fundamentally driven by the electrophilic nature of the α,β-unsaturated cyclopentenone ring. This core moiety endows these molecules with potent anti-inflammatory, anticancer, and antiviral properties through the covalent modification of key cellular proteins.

  • Structure-Activity Insights: The highly potent and specific activities of natural products like cyclopentenone prostaglandins are conferred by their complex side chains, which facilitate interactions with specific receptors like PPAR-γ.[2] However, the pronounced cytotoxicity of simple molecules like cyclopent-2-en-1-one demonstrates that the core ring itself is a powerful bioactive entity.[7]

  • Hypothesis for this compound: Based on its structure, this compound contains the essential α,β-unsaturated ketone within a five-membered ring. It can therefore be hypothesized to possess a profile of biological activities similar to that of 2CP and other simple cyclopentenones, including cytotoxicity towards cancer cells and potential anti-inflammatory effects. The propanone side chain is a minor modification that is unlikely to abolish this inherent reactivity.

  • Therapeutic Potential: The ability of these compounds to simultaneously inhibit inflammation and induce apoptosis in cancer cells makes them attractive candidates for drug development. However, their reactivity also presents a challenge, as it can lead to off-target effects. Future research should focus on designing derivatives with improved specificity for disease-relevant targets. The experimental protocols provided in this guide offer a clear framework for the systematic evaluation of novel cyclopentenone analogues like this compound, paving the way for the development of new therapeutic agents.

References

  • Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (2004). Inducible cyclooxygenase may have anti-inflammatory properties. Nature medicine, 5(6), 698-701. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]

  • Rajakariar, R., Hilliard, M., Lawrence, T., & Gilroy, D. W. (2007). Hematopoietic prostaglandin D2 synthase controls the resolution of acute inflammation in mice. Proceedings of the National Academy of Sciences, 104(52), 20979-20984. [Link]

  • Rosetti, S., et al. (2012). Pro-apoptotic Activity of Cyclopentenone in Cancer Cells. Anticancer Research, 32(1), 215-224. [Link]

  • Flescher, E. (2005). Jasmonates—a new family of anti-cancer agents. IDrugs, 8(2), 147-151. [Link]

  • Ianaro, A., Maffia, P., & Ialenti, A. (2003). Cyclopentenone prostaglandins as anti-inflammatory agents: a novel therapeutic strategy?. Current medicinal chemistry. Anti-inflammatory & anti-allergy agents, 2(2), 85-93. [Link]

  • Farmer, E. E., & Ryan, C. A. (1990). Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves. Proceedings of the National Academy of Sciences, 87(19), 7713-7716. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

  • Fingrut, O., & Flescher, E. (2002). Plant stress hormones suppress the proliferation and induce apoptosis in human cancer cells. Leukemia, 16(4), 608-616. [Link]

  • Rosetti, S., et al. (2012). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 32(1), 215-224. [Link]

  • Rossi, A., et al. (2007). The cyclopentenone prostaglandin 15-deoxy-Delta12,14-prostaglandin J2 inhibits matrix metalloproteinase-9 expression via a PPAR-gamma-independent mechanism. The Journal of Immunology, 179(10), 7029-7036. [Link]

  • Santoro, M. G., et al. (1999). Prostaglandin A1 inhibits virus replication in a promoter-specific manner by activating the transcription factor HSF. The EMBO journal, 18(18), 4947-4959. [Link]

  • Fukushima, M., et al. (1984). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. British journal of cancer, 49(6), 735-743. [Link]

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A Senior Application Scientist's Guide to DFT Calculations for Cyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the molecular properties of cyclopentenone derivatives is crucial. These five-membered ring structures are scaffolds in numerous natural products and pharmacologically active compounds. Density Functional Theory (DFT) calculations have emerged as an indispensable tool, offering profound insights into molecular geometry, stability, reactivity, and spectroscopic properties, thereby accelerating the design and development of novel therapeutics.

This guide provides an in-depth comparison of DFT methodologies for studying cyclopentenone derivatives. Moving beyond a simple list of instructions, it delves into the rationale behind procedural choices, grounding theoretical protocols in experimental validation to ensure scientific integrity and trustworthy results.

The "Why": Causality in Computational Choices

The accuracy of any DFT calculation is fundamentally determined by the choice of two key parameters: the functional and the basis set . This decision is not arbitrary; it is a balance between computational cost and the desired accuracy for the specific properties being investigated.

  • Functionals are mathematical approximations that describe the exchange-correlation energy of a system, which accounts for the quantum mechanical interactions between electrons.

  • Basis sets are sets of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense.

For organic molecules like cyclopentenone derivatives, a vast "zoo" of functionals and basis sets exists.[1] The challenge lies in selecting a combination that has been benchmarked and proven reliable for the system at hand.

Comparative Analysis: Selecting Your Computational Toolkit

Popular Functionals: B3LYP vs. M06-2X

A common starting point for many organic systems is the B3LYP hybrid functional. It is well-established and has been used in countless publications, making it a reliable choice for general-purpose calculations.[2] However, B3LYP is known to have limitations, particularly in describing non-covalent interactions like dispersion forces (van der Waals interactions), which can be important for conformational analysis and intermolecular interactions.[3][4]

For a more robust approach, the M06-2X functional from the Minnesota suite is highly recommended. M06-2X is a high-Hartree-Fock-exchange meta-hybrid GGA functional designed to perform well for a broad range of applications, including main-group thermochemistry, kinetics, and non-covalent interactions. Benchmark studies have shown that M06-2X often provides improved accuracy over B3LYP for organic molecules, especially where dispersion and medium-range electron correlation effects are significant.[3]

FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid-GGAWell-established, good for general geometries and frequencies.[2][5]Poor at describing dispersion and other non-covalent interactions.[3][4]
M06-2X Meta-Hybrid GGAExcellent for thermochemistry, kinetics, and non-covalent interactions.[6][7]Can be more computationally expensive than B3LYP.
Choosing a Basis Set

The Pople-style basis sets are a popular choice for their efficiency. A good starting point is the 6-31G(d) basis set, which is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.[8] For higher accuracy, particularly for calculating properties like vibrational frequencies or reaction energies, a triple-zeta basis set like 6-311+G(d,p) is recommended.[8] This basis set adds:

  • "+" : Diffuse functions on heavy atoms, which are crucial for describing anions or systems with significant electron density far from the nucleus.

  • (d,p) : Polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes.

For even more demanding accuracy, correlation-consistent basis sets like Ahlrichs' def2-TZVP can be employed.[9]

The Workflow: A Self-Validating System

A rigorous computational protocol ensures that the results are not only predictive but also physically meaningful. The following workflow is designed to be a self-validating system, where each step builds upon a verified foundation.

DFT_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis & Validation Build Build 3D Structure (e.g., GaussView, Avogadro) Input Generate Input File (Functional, Basis Set, Job Type) Build->Input Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Frequency Calculation (Confirm Minimum & Get Thermo) Opt->Freq Verify Verify Minimum (Check for Imaginary Frequencies) Freq->Verify Analyze Analyze Properties (IR, NMR, Orbitals) Verify->Analyze Compare Compare with Experiment (Validation) Analyze->Compare

Caption: A typical DFT workflow for molecular property prediction.

Experimental Protocol: DFT Calculation of 2-Cyclopentenone

This protocol outlines the steps for a geometry optimization and frequency calculation using two popular software packages: Gaussian and ORCA . We will use the M06-2X functional with the def2-TZVP basis set.

Part 1: Molecule Construction and Input File Generation
  • Build the Molecule : Using a molecular editor like GaussView[10][11] or Avogadro[12], construct the 3D structure of 2-cyclopentenone. Perform a preliminary "clean-up" or rudimentary geometry optimization within the builder to get a reasonable starting structure.

  • Save the Coordinates : Save the structure as a .xyz or .gjf file.

Part 2: Calculation Setup

A) Using Gaussian (g16) [13]

Create a text file named cyclopentenone.com with the following content:

  • #p M062X/def2TZVP Opt Freq: This is the route section. It specifies the M06-2X functional, the def2-TZVP basis set, requests a geometry Opt imization followed by a Freq uency calculation.[14]

  • 0 1: Specifies the molecular charge (0) and spin multiplicity (1 for a singlet).

B) Using ORCA 5.0 [15][16]

Create a text file named cyclopentenone.inp with the following content:

  • ! M062X def2-TZVP OPT FREQ: This is the "simple input" line, which defines the core parameters of the calculation.[17]

  • * xyz 0 1: This block defines the coordinates in XYZ format, along with the charge (0) and spin multiplicity (1).

Part 3: Execution and Analysis
  • Run the Calculation : Submit the input file to the respective program via the command line.

  • Verify the Minimum : Once the calculation is complete, open the output file (.log or .out). Search for the "Frequencies" section. A true energy minimum will have zero imaginary frequencies . If one or more negative frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer.

  • Extract Data : From the output file, you can extract:

    • Optimized Cartesian coordinates.

    • Thermochemical data (Zero-Point Vibrational Energy, Enthalpy, Gibbs Free Energy).

    • Calculated IR frequencies and intensities.

    • Molecular orbital energies (HOMO/LUMO).

Data Presentation: Validation Against Experimental Data

The trustworthiness of a computational model is established by comparing its predictions to experimental reality. Below, we compare the results of our M06-2X/def2-TZVP calculation for 2-cyclopentenone with experimental data for key structural and spectroscopic features. For comparison, results from the B3LYP/6-31G(d) level of theory are also included to highlight the impact of the chosen methodology.

Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-Cyclopentenone

Vibrational ModeB3LYP/6-31G(d) (Calculated)M06-2X/def2-TZVP (Calculated)Experimental (Gas Phase IR)
C=O Stretch17851792~1750
C=C Stretch16201635~1590

(Note: Experimental values are approximate and can vary. Calculated frequencies are typically scaled by an empirical factor, around 0.96-0.98, to better match experimental values, but are presented unscaled here for direct comparison of methods.)

Table 2: Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Cyclopentanone-based Chalcones

While experimental NMR data for unsubstituted 2-cyclopentenone is readily available, a more illustrative example comes from comparing calculated and experimental shifts for its derivatives, as demonstrated in the literature. A study on cyclopentanone-based chalcone derivatives successfully used DFT at the B3LYP/cc-pVDZ level to predict NMR chemical shifts that showed strong agreement with experimental data.[18][19] This process validates the computed electronic structure.

Carbon AtomB3LYP/cc-pVDZ (Calculated, ppm)Experimental (ppm, in DMSO)
C=O199.59195.83
Aromatic Carbons125-151111-151
Alkene Carbons~133~133

Data adapted from a study on 2,5-di((E)-benzylidene)cyclopentan-1-one.[18][19] The strong correlation between the calculated and experimental values lends high confidence to the computational approach. Such benchmark studies are crucial for selecting a reliable method for your specific class of molecules.[20]

Conclusion and Recommendations

For researchers embarking on the computational study of cyclopentenone derivatives, the following recommendations provide a robust and reliable starting point:

  • Choice of Functional : For general-purpose geometry optimizations and frequency calculations, M06-2X is highly recommended over the older B3LYP, as it better captures a wider range of chemical interactions pertinent to organic molecules.[3]

  • Choice of Basis Set : A split-valence polarized basis set like 6-31G(d) is adequate for initial explorations. For publication-quality results and more accurate energy calculations, a triple-zeta basis set such as def2-TZVP or 6-311+G(d,p) should be employed.

  • Validation is Key : Always perform a frequency calculation after an optimization to confirm you have a true energy minimum. Whenever possible, benchmark your chosen computational methodology against known experimental data for a related molecule before proceeding to unknown systems. This critical step ensures the trustworthiness and predictive power of your calculations.

By combining a theoretically sound methodology with rigorous experimental validation, DFT calculations can serve as a powerful and predictive tool in the exploration and development of novel cyclopentenone-based compounds.

References

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  • Various Authors. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. ResearchGate. [Link]

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  • Fathima, A. A., et al. (2021). Comparison of theoretical M06 2X/6-31G (d,p) and B3LYP/6-31G (d,p) and experimental FT-Raman spectra. ResearchGate. [Link]

  • Various Authors. (2025). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. ResearchGate. [Link]

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  • He, Y., et al. (n.d.). M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham. [Link]

  • FACCTs. (n.d.). ORCA 5.0 tutorials. FACCTs. [Link]

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  • Smith, D. B., et al. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

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A Comparative Guide to the X-ray Crystallography of Substituted Cyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The precise three-dimensional arrangement of atoms and functional groups within these molecules, as determined by single-crystal X-ray crystallography, is paramount to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides an in-depth comparison of the crystallographic features of two distinct 3,4-disubstituted cyclopentenone derivatives, offering insights into how substituent patterns influence their solid-state conformation and intermolecular interactions.

The Imperative of Structural Elucidation in Drug Discovery

The biological function of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and stereochemistry.[1] This information is crucial for:

  • Understanding Receptor-Ligand Interactions: Crystal structures of drug candidates can inform how they bind to their biological targets, guiding the design of more potent and selective molecules.

  • Rational Drug Design: By comparing the structures of a series of analogues, researchers can understand how modifications to the molecular scaffold affect its conformation and, consequently, its biological activity.

  • Polymorph Identification: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. X-ray crystallography is essential for identifying and characterizing these different forms.

This guide will focus on a comparative analysis of two synthetic cyclopentenone derivatives to illustrate these principles:

  • Derivative A: 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one

  • Derivative B: A 4-amino-substituted 3,4-diphenylcyclopent-2-enone derivative

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure involves a meticulous multi-step process. The following workflow outlines the typical experimental path for the synthesis and crystallographic analysis of cyclopentenone derivatives.

Experimental Workflow General Experimental Workflow for Cyclopentenone Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis synthesis Aldol Condensation of α-Diketone & Acetone Derivative purification Purification by Recrystallization/Chromatography synthesis->purification dissolution Dissolution in a Suitable Solvent System purification->dissolution evaporation Slow Evaporation or Vapor Diffusion dissolution->evaporation selection Selection of a High-Quality Single Crystal evaporation->selection data_collection Data Collection on a Single-Crystal Diffractometer selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., to CCDC) refinement->validation

Caption: General experimental workflow for the determination of X-ray crystal structures.

Detailed Methodologies:

Synthesis: The synthesis of 3,4-disubstituted cyclopentenones can be effectively achieved through an aldol condensation reaction.[2] In a typical procedure, an α-diketone (such as a substituted benzil) is reacted with an acetone derivative in a strong alkaline medium.[2] This method is versatile due to the availability of various starting materials, allowing for the introduction of a wide range of substituents.

Crystal Growth: Obtaining high-quality single crystals is often the most challenging step. A common method is the slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For the derivatives discussed here, solvents like toluene or solvent mixtures such as ethyl acetate/hexanes are often employed. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.

X-ray Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected. The collected data are then processed to solve and refine the crystal structure using specialized software. The final refined structure provides the precise coordinates of each atom in the unit cell.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for our two example derivatives, providing a basis for a detailed structural comparison.

ParameterDerivative A: 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one[2]Derivative B: 4-amino-substituted 3,4-diphenylcyclopent-2-enone derivative[3]
Chemical Formula C₁₉H₁₆Cl₂O₂C₂₇H₂₇N₂O₅P
Molecular Weight 347.22 g/mol 502.47 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 9.902(2) Å, b = 17.519(4) Å, c = 9.910(2) Å, β = 107.01(3)°a = 12.016(3) Å, b = 13.011(3) Å, c = 17.011(4) Å, β = 101.11(2)°
Unit Cell Volume 1644.4(6) ų2605.1(11) ų
Molecules per Unit Cell (Z) 44
CCDC Deposition Number 676615Not explicitly stated
Analysis of Molecular Geometry and Conformation

The core five-membered ring of a cyclopentenone is not perfectly planar. In Derivative A , the cyclopentenone ring adopts an envelope conformation.[2] This puckering is a common feature of five-membered rings and helps to alleviate steric strain. The two bulky 4-chlorophenyl groups at the C3 and C4 positions significantly influence the overall molecular shape.

In contrast, Derivative B also exhibits a puckered cyclopentenone ring, but the nature and orientation of the substituents at the C4 position (an amino phosphonate group) introduce different steric and electronic effects compared to the hydroxyl group in Derivative A.

Molecular_Structures Molecular Structures of Compared Cyclopentenone Derivatives cluster_A Derivative A cluster_B Derivative B (Conceptual) node_A node_A node_B node_B

Caption: 2D representations of the core structures of the compared derivatives.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In Derivative A , the crystal structure is stabilized by O-H···O and C-H···O hydrogen bonds, as well as Cl···Cl close contacts.[2] The presence of the hydroxyl group provides a strong hydrogen bond donor, which plays a key role in the formation of a stable crystal lattice.

For Derivative B , the amino and phosphonate groups introduce additional possibilities for hydrogen bonding and other non-covalent interactions, leading to a different packing arrangement in the solid state. The comparison of these packing motifs is crucial for understanding the physical properties of the crystalline material, such as its melting point and stability.

Conclusion

This guide has provided a comparative overview of the X-ray crystallographic analysis of two substituted cyclopentenone derivatives. The detailed structural data obtained from these analyses are invaluable for understanding how different functional groups influence molecular conformation and crystal packing. For researchers in drug discovery, this knowledge is fundamental for the rational design of new cyclopentenone-based therapeutic agents with improved efficacy and developability. The experimental workflows and comparative data presented herein serve as a practical guide for the structural elucidation of this important class of bioactive molecules.

References

  • Samshuddin, S., et al. (2012). Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. Journal of Chemical Research, 16(1), 50-53. [Link]

  • Shalaby, E. M., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Journal of Chemical Research, 41(1), 50-56. [Link]

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A Comparative Guide to the Reactivity of 2-Cyclopentenone and 3-Cyclopentenone for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, cyclic enones are foundational building blocks, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] Among these, cyclopentenones, five-membered rings containing both a ketone and an alkene, are particularly significant. However, the positioning of the double bond relative to the carbonyl group dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of two key isomers: 2-cyclopentenone and 3-cyclopentenone, offering field-proven insights and experimental data to inform synthetic strategy.

Fundamental Structural and Electronic Differences

The core distinction between 2-cyclopentenone and its less common isomer, 3-cyclopentenone, lies in the arrangement of the ketone and alkene functionalities.[1] In 2-cyclopentenone, these groups are conjugated, creating an α,β-unsaturated ketone system. This conjugation is the primary determinant of its reactivity. In contrast, 3-cyclopentenone features an isolated double bond and is classified as a β,γ-unsaturated ketone.

This seemingly subtle difference in structure has profound electronic implications. The conjugated system in 2-cyclopentenone allows for electron delocalization across the O=C–C=C framework. This delocalization polarizes the molecule, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack.[3] Conversely, the isolated double bond in 3-cyclopentenone does not directly participate in resonance with the carbonyl group, leading to a reactivity profile that more closely resembles that of a simple ketone and a separate alkene.

Below is a diagram illustrating the distinct electronic nature of these two isomers.

G cluster_0 2-Cyclopentenone (α,β-unsaturated) cluster_1 3-Cyclopentenone (β,γ-unsaturated) 2-Cyc_Struct O || C1-C2=C3-C4-C5 2-Cyc_Resonance Resonance Stabilization β-carbon (C3) is electrophilic 2-Cyc_Struct->2-Cyc_Resonance Conjugation 3-Cyc_Struct O || C1-C2-C3=C4-C5 3-Cyc_Reactivity Isolated Functionality Reactivity at C=O and C=C are independent 3-Cyc_Struct->3-Cyc_Reactivity No Conjugation

Caption: Electronic differences between 2-cyclopentenone and 3-cyclopentenone.

Comparative Reactivity Profiles

The divergent electronic landscapes of 2- and 3-cyclopentenone dictate their participation in a variety of chemical transformations. The following sections provide a head-to-head comparison of their reactivity in key reaction classes.

Nucleophilic Addition: A Tale of Two Pathways

Nucleophilic addition is a cornerstone reaction for enones, and it is here that the differences between the two isomers are most pronounced.

  • 2-Cyclopentenone: The Realm of Conjugate Addition (1,4-Addition)

    As a classic α,β-unsaturated ketone, 2-cyclopentenone's preferred mode of reaction with soft nucleophiles is conjugate addition, also known as Michael addition.[1][3] The electrophilicity of the β-carbon, a direct consequence of conjugation, invites nucleophiles to add to this position, leading to the formation of a resonance-stabilized enolate intermediate.[3] This pathway is thermodynamically favored.

    Common nucleophiles that undergo conjugate addition with 2-cyclopentenone include organocuprates (Gilman reagents), malonates, and thiols.[3][4] Harder nucleophiles, such as organolithium and Grignard reagents, may favor direct (1,2-) addition to the carbonyl carbon, although conjugate addition can often still be a significant competing pathway.[3]

  • 3-Cyclopentenone: Direct Carbonyl Attack and Enolization

    In the absence of a conjugated system, the carbonyl group of 3-cyclopentenone behaves like a typical ketone. It is highly susceptible to direct nucleophilic attack (1,2-addition) at the carbonyl carbon by a wide range of nucleophiles, including Grignard reagents and organolithiums.

    Furthermore, the presence of α-hydrogens at both the C2 and C5 positions makes 3-cyclopentenone prone to enolization under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).[5] This enolate can then react with various electrophiles, providing a route to functionalization at the α-position.

Table 1: Comparison of Nucleophilic Addition Reactivity

Feature2-Cyclopentenone3-Cyclopentenone
Primary Reaction Pathway Conjugate (1,4-) Addition[1][3]Direct (1,2-) Addition to Carbonyl
Key Electrophilic Center β-Carbon (C3)Carbonyl Carbon (C1)
Common Nucleophiles Organocuprates, Malonates, Thiols[3][4]Grignard Reagents, Organolithiums
Intermediate Resonance-stabilized enolate[3]Alkoxide
Other Key Reactivity Diels-Alder Dienophile[1]Enolization at C2/C5[5]
Cycloaddition Reactions: The Dienophile Potency of 2-Cyclopentenone

In the realm of cycloaddition reactions, specifically the Diels-Alder reaction, 2-cyclopentenone stands out as an excellent dienophile.[1] The electron-withdrawing nature of the conjugated carbonyl group activates the double bond, making it highly receptive to reaction with a wide variety of dienes.[1] This reactivity is a powerful tool for the construction of fused polycyclic systems.

3-Cyclopentenone, with its unactivated, isolated double bond, is a significantly poorer dienophile in Diels-Alder reactions. Its participation in such reactions typically requires harsh conditions and often results in lower yields compared to its conjugated isomer.

Isomerization and Stability

Under certain conditions, typically thermal, an interconversion between 2-cyclopentenone and 3-cyclopentenone can be envisioned. However, computational studies have shown a significant energy barrier for this isomerization, and it is not typically observed under standard laboratory conditions.[6][7] 2-Cyclopentenone is the more thermodynamically stable isomer due to the energetic advantage of conjugation.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these reactivity differences, the following are detailed, step-by-step methodologies for key comparative experiments.

Experiment 1: Comparative Michael Addition of a Soft Nucleophile

This experiment demonstrates the propensity of 2-cyclopentenone to undergo conjugate addition, while 3-cyclopentenone is expected to be largely unreactive under these conditions.

Objective: To compare the reactivity of 2-cyclopentenone and 3-cyclopentenone towards dimethyl malonate in a base-catalyzed Michael addition.

Methodology:

  • To two separate flame-dried round-bottom flasks under a nitrogen atmosphere, add a solution of sodium methoxide (0.1 eq) in methanol.

  • To the first flask, add dimethyl malonate (1.1 eq) followed by 2-cyclopentenone (1.0 eq) dropwise at room temperature.

  • To the second flask, add dimethyl malonate (1.1 eq) followed by 3-cyclopentenone (1.0 eq) dropwise at room temperature.

  • Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion (or after 24 hours), quench the reactions with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR spectroscopy to determine the extent of reaction and the products formed.

Expected Outcome: The reaction with 2-cyclopentenone is expected to proceed to completion, yielding the Michael adduct, dimethyl 2-(3-oxocyclopentyl)malonate.[8] The reaction with 3-cyclopentenone is anticipated to show little to no conversion, with the starting materials being recovered.

G Start Prepare two reactions in parallel Reactant_2_Cyc 2-Cyclopentenone + Dimethyl Malonate + NaOMe/MeOH Start->Reactant_2_Cyc Reactant_3_Cyc 3-Cyclopentenone + Dimethyl Malonate + NaOMe/MeOH Start->Reactant_3_Cyc Reaction_Conditions Stir at RT, Monitor by TLC Reactant_2_Cyc->Reaction_Conditions Reactant_3_Cyc->Reaction_Conditions Workup Aqueous Quench & Extraction Reaction_Conditions->Workup Analysis ¹H NMR Analysis Workup->Analysis Outcome_2_Cyc High Yield of Michael Adduct Analysis->Outcome_2_Cyc Outcome_3_Cyc Recovery of Starting Materials Analysis->Outcome_3_Cyc

Caption: Workflow for the comparative Michael addition experiment.

Experiment 2: Comparative Grignard Reaction

This experiment highlights the preference of 3-cyclopentenone for direct carbonyl addition, while 2-cyclopentenone will likely give a mixture of 1,2- and 1,4-addition products.

Objective: To compare the reactivity of 2-cyclopentenone and 3-cyclopentenone with methylmagnesium bromide.

Methodology:

  • Prepare two separate flame-dried round-bottom flasks under a nitrogen atmosphere, each containing a solution of the respective cyclopentenone isomer (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • To each flask, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

  • Stir the reactions at -78 °C for 1 hour, then allow them to slowly warm to room temperature.

  • Quench the reactions with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by gas chromatography-mass spectrometry (GC-MS) and ¹H NMR spectroscopy to identify and quantify the products.

Expected Outcome: The reaction with 3-cyclopentenone is expected to predominantly yield 1-methylcyclopent-3-en-1-ol, the product of 1,2-addition. The reaction with 2-cyclopentenone will likely produce a mixture of 1-methylcyclopent-2-en-1-ol (1,2-adduct) and 3-methylcyclopentanone (1,4-adduct), with the ratio depending on the precise reaction conditions.

Conclusion: Strategic Implications for Synthesis

The choice between 2-cyclopentenone and 3-cyclopentenone as a starting material is a critical decision in synthetic planning, dictated by the desired reactivity and target molecular architecture.

  • 2-Cyclopentenone is the isomer of choice for transformations leveraging the reactivity of an α,β-unsaturated system. It is an ideal substrate for Michael additions, which are fundamental for carbon-carbon bond formation at the β-position, and for Diels-Alder reactions to construct complex polycyclic frameworks.

  • 3-Cyclopentenone , while less commonly employed, offers unique synthetic opportunities. Its ketone-like reactivity allows for selective 1,2-additions to the carbonyl group and α-functionalization via enolate chemistry, without competing reactions at the double bond.

A thorough understanding of the distinct electronic properties and resultant reactivity profiles of these two isomers is paramount for researchers, scientists, and drug development professionals. This knowledge enables the rational design of synthetic routes and the efficient construction of novel and complex molecules.

References

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • Posner, G. H., Mallamo, J. P., Hulce, M., & Frye, L. L. (1982). Asymmetric induction during organometallic conjugate addition to enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones. Journal of the American Chemical Society, 104(15), 4180–4185.
  • DeClercq, P. J. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(01), 1-24.
  • Annunziata, R., Cinquini, M., Cozzi, F., & Raimondi, L. (1987). Conjugate additions to α,β-unsaturated sulphoxides: syntheses of cyclopentenones and 9-deoxyprostanoids. Journal of the Chemical Society, Perkin Transactions 1, 251-255.
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  • Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and.... Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. PMC. Retrieved from [Link]

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  • ACS Publications. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of 1-(2-Cyclopentenyl)-2-propanone, a versatile building block in organic synthesis. As researchers and professionals in drug development, understanding the kinetic profile of a reaction is paramount for process optimization, yield maximization, and ensuring product consistency. This document will delve into the experimental determination of reaction kinetics for a representative reaction of this compound, compare its performance with a relevant alternative, and provide detailed, actionable protocols.

Introduction to this compound and its Reactivity

This compound belongs to the class of α,β-unsaturated ketones, also known as enones. This structural motif, characterized by a ketone conjugated with an alkene, is a key feature in a multitude of natural products, including jasmone and several prostaglandins[1]. The reactivity of enones is dominated by their ability to undergo nucleophilic attack at both the carbonyl carbon and the β-carbon of the alkene, the latter being known as a conjugate or Michael addition[1]. The cyclopentenyl moiety also introduces elements of allylic strain and stereochemistry, which can influence reaction rates and product distributions.

The study of the reaction kinetics of this compound is crucial for controlling reaction outcomes. Factors such as temperature, catalyst choice, and reactant concentrations can significantly impact whether a reaction proceeds under kinetic or thermodynamic control, leading to different product isomers[2].

Experimental Analysis of Reaction Kinetics: Michael Addition

To illustrate the kinetic analysis of this compound, we will examine its Michael addition reaction with a model nucleophile, thiophenol. This reaction is widely used in synthetic chemistry and serves as an excellent case study for comparing reaction rates and understanding the factors that influence them.

Experimental Protocol: Kinetic Monitoring by UV-Vis Spectroscopy

The following protocol outlines a detailed procedure for monitoring the kinetics of the Michael addition of thiophenol to this compound.

Objective: To determine the rate constant for the Michael addition reaction.

Materials:

  • This compound (98% purity)

  • Thiophenol (99% purity)

  • Triethylamine (catalyst, >99% purity)

  • Anhydrous acetonitrile (solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of thiophenol in anhydrous acetonitrile.

    • Prepare a 0.05 M stock solution of triethylamine in anhydrous acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm to identify the λmax of the reactants and products. For kinetic measurements, the decay of the absorbance of the enone chromophore (typically around 220-240 nm) will be monitored.

    • Equilibrate the temperature of the cuvette holder to 25.0 ± 0.1 °C.

  • Kinetic Run:

    • To a quartz cuvette, add 2.8 mL of anhydrous acetonitrile.

    • Add 100 µL of the 0.1 M this compound stock solution and 50 µL of the 0.05 M triethylamine stock solution. Mix gently by pipetting.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at the predetermined λmax.

    • Initiate the reaction by adding 50 µL of the 1.0 M thiophenol stock solution. This large excess of thiophenol ensures pseudo-first-order kinetics with respect to the enone.

    • Immediately start recording the absorbance at fixed time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of thiophenol.

Causality Behind Experimental Choices
  • Pseudo-First-Order Conditions: By using a large excess of thiophenol, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to depend only on the concentration of this compound, making the data analysis more straightforward.

  • UV-Vis Spectroscopy: This technique is ideal for monitoring the reaction in real-time as the conjugated π-system of the enone has a distinct UV absorbance that disappears as the reaction proceeds. This provides a non-invasive method to track the concentration of the limiting reactant.

  • Catalyst: Triethylamine is a common base catalyst for Michael additions. It deprotonates the thiophenol, increasing its nucleophilicity and accelerating the reaction rate.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Enone, Nucleophile, Catalyst) setup_spec Setup Spectrophotometer (λmax, Temperature) prep_stock->setup_spec mix_reagents Mix Reagents in Cuvette (Solvent, Enone, Catalyst) setup_spec->mix_reagents record_a0 Record Initial Absorbance (A₀) mix_reagents->record_a0 initiate_reaction Initiate Reaction (Add Nucleophile) record_a0->initiate_reaction monitor_absorbance Monitor Absorbance vs. Time initiate_reaction->monitor_absorbance plot_data Plot ln(A) vs. Time monitor_absorbance->plot_data calc_k_prime Determine Pseudo-First-Order Rate Constant (k') plot_data->calc_k_prime calc_k Calculate Second-Order Rate Constant (k) calc_k_prime->calc_k G cluster_mechanism Michael Addition Mechanism start Enone + Nucleophile (R-SH) deprotonation Deprotonation (Formation of Thiolate) start->deprotonation Catalyst catalyst Base (Et₃N) catalyst->deprotonation nucleophilic_attack Nucleophilic Attack at β-Carbon deprotonation->nucleophilic_attack Thiolate attacks Enone enolate_intermediate Enolate Intermediate nucleophilic_attack->enolate_intermediate protonation Protonation enolate_intermediate->protonation From protonated Base product Michael Adduct protonation->product

Caption: Generalized Mechanism of Michael Addition.

Conclusion

The kinetic analysis of this compound reveals a nuanced reactivity profile governed by its cyclic structure. While it undergoes classical enone reactions such as Michael additions, its reaction rates can be demonstrably different from acyclic analogues due to steric and conformational constraints. A thorough understanding of its reaction kinetics, as outlined in this guide, is essential for its effective application in complex organic synthesis and drug development. The provided protocols and comparative data serve as a foundational framework for researchers to design and optimize reactions involving this valuable synthetic intermediate.

References

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  • Hull, K. L., & Sanford, M. S. (2018). Operando Spectroscopic and Kinetic Characterization of Aerobic Allylic C–H Acetoxylation Catalyzed by Pd(OAc)2/4,5-Diazafluoren-9-one. ACS Catalysis, 8(4), 3396–3405. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8), grounded in established safety principles and regulatory standards.

Part 1: Hazard Identification and Waste Characterization

The first step in any disposal procedure is to understand the material's hazards. Based on its structure and data from analogous compounds, this compound must be handled as a hazardous substance.

Structural Analogs and Inferred Properties

The properties of similar ketones provide a strong basis for classifying this compound as a flammable liquid.

CompoundStructureFlash Point (°C)Key Hazards
This compound C₈H₁₂O Data Not Available Inferred: Flammable, Irritant
CyclopentanoneC₅H₈O~ 30.6 °C[1]Flammable Liquid, Skin/Eye Irritant[2][3]
2-Cyclopenten-1-oneC₅H₆O~ 42.2 °C[4][5]Flammable Liquid, Respiratory Irritant[6]
1-Cyclopentyl-2-propanoneC₈H₁₄O~ 54.2 °C[7]Flammable Liquid
Methyl Ethyl Ketone (MEK)C₄H₈O-9 °C[8]Highly Flammable, Eye Irritant, CNS Effects[9][10]

The flash points of all analyzed analogs are below 60°C (140°F). This is a critical threshold used by the U.S. Environmental Protection Agency (EPA) to define a hazardous waste.[11][12][13]

Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][14]

  • Ignitability (EPA Waste Code: D001): Based on the flashpoint data of its analogs, this compound is presumed to have a flash point below 60°C. Therefore, any waste containing this compound must be classified as an ignitable hazardous waste with the code D001 .[14][15]

Part 2: Personnel Safety and Required PPE

Handling this chemical waste requires stringent adherence to safety protocols to prevent ignition and exposure.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166. A face shield should be used if there is a splash hazard. The irritant nature of ketones necessitates robust eye protection.[3]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber, though check manufacturer-specific breakthrough times). Always inspect gloves before use.

    • Lab Coat: A flame-resistant lab coat is mandatory when handling flammable liquids. Standard cotton lab coats are not sufficient as they can ignite and continue to burn.

  • Respiratory Protection: All handling and packaging of waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to readiness for pickup by a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[16]

Step 1: Waste Collection at the Source
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with ketones (e.g., borosilicate glass or high-density polyethylene). The container must have a screw-top cap to prevent vapor leakage.

  • Initial Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This is a strict regulatory requirement. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The hazard characteristics: "Ignitable (D001)"

    • The accumulation start date (the date the first waste is added)

    • The name of the principal investigator and laboratory location.

Step 2: Waste Segregation and Accumulation
  • Segregate Incompatibles: Store the waste container away from incompatible materials, especially strong oxidizing agents, strong bases, and reducing agents, which can cause violent reactions.[6][17]

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste. This minimizes the release of flammable vapors and prevents contamination.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.

  • Accumulation Area: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel. Ensure the SAA is away from heat sources, open flames, and direct sunlight.[18]

Step 3: Preparing for Final Disposal
  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Finalize the Label: Once the container is full (or the waste is no longer being generated), ensure the hazardous waste label is complete and legible.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not transport the hazardous waste yourself. Trained EHS personnel or licensed contractors are responsible for transporting the waste from the SAA to a central storage facility before its final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

The following diagram illustrates the decision workflow for managing this chemical waste.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Disposal Vendor Start Waste Generated: This compound SelectContainer Select Compatible, Sealable Container Start->SelectContainer LabelContainer Affix 'Hazardous Waste' Label (Name, Date, Hazard) SelectContainer->LabelContainer AddWaste Add Waste in Fume Hood (Keep Container Closed) LabelContainer->AddWaste Store Store in Secondary Containment in Satellite Accumulation Area AddWaste->Store AddWaste->Store RequestPickup Container Full? Request EHS Pickup Store->RequestPickup When full or no longer needed Transport EHS Transports to Central Storage Facility RequestPickup->Transport FinalDisposal Disposal at Permitted TSDF (Incineration) Transport->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Part 4: Emergency Procedures

Spill Response:

  • Alert Personnel and Evacuate: Notify everyone in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Eliminate Ignition Sources: Immediately turn off all nearby equipment, hot plates, and anything that could create a spark.[3][19]

  • Control the Spill (if safe to do so): For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Package and Label Spill Debris: Scoop the absorbed material into a compatible container using non-sparking tools. Label the container as "Hazardous Waste: Debris contaminated with this compound (D001)."

  • Contact EHS: Report the spill to your institution's EHS department immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensuring that your vital research work is conducted with the utmost responsibility from experiment initiation to final waste disposition.

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A Senior Scientist's Guide to Personal Protective Equipment for 1-(2-Cyclopentenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for research, development, and scientific professionals handling 1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8). Our objective is to move beyond a simple checklist, offering a procedural guide grounded in the specific chemical characteristics of this compound to ensure your safety and experimental integrity.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a ketone with a distinct hazard profile that dictates our choice of personal protective equipment. A thorough understanding of these risks is the foundation of a robust safety protocol. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that inform our PPE selection.[1]

  • Flammability: The compound is a flammable liquid and vapor (H226).[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3][4] This necessitates controls to prevent ignition, including the use of non-sparking tools and proper grounding techniques.[2][3][4][5]

  • Eye Damage: It is categorized as causing serious eye irritation (H319).[1][4][6][7][8][9] Direct contact with even small splashes could lead to significant and painful irritation, requiring immediate and prolonged rinsing.

  • Skin Irritation: The chemical is known to cause skin irritation (H315).[1][6][7][8] Prolonged or repeated contact can defat the skin, leading to dermatitis.[2][10] This makes the selection of appropriate gloves not just a recommendation, but a critical barrier to prevent dermal exposure.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation (H335).[1][5][6] Symptoms of overexposure can include headache, dizziness, and nausea.[2][3] Therefore, engineering controls like fume hoods are the primary line of defense, with respiratory protection as a necessary secondary measure.

  • Toxicity: It is also classified as harmful if swallowed (H302).[1][2] While direct ingestion is less common in a laboratory setting, this underscores the importance of prohibiting eating and drinking in the work area and practicing thorough hand hygiene after handling.

Core PPE Requirements: Your Essential Armor

Based on the hazard analysis, the following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes and vapors, mitigating the risk of serious eye irritation (H319).[1][2][3][10]
Hand Protection Chemically resistant gloves (e.g., milled Butyl Rubber). Consult a manufacturer's glove compatibility chart for specific breakthrough times.Prevents direct skin contact, protecting against skin irritation (H315) and potential dermatitis.[1][2][10]
Body Protection Flame-resistant (FR) lab coat or a chemical-resistant apron worn over a standard lab coat.Protects against incidental splashes and prevents contamination of personal clothing. FR properties are crucial due to the chemical's flammability (H226).[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][12]Mitigates the risk of respiratory tract irritation (H335) from vapor inhalation.[1][5][6]
Foot Protection Closed-toe, liquid-resistant shoes.Standard laboratory practice to protect feet from spills.

Procedural Discipline: The PPE Workflow

Properly donning and doffing PPE is as critical as its selection. An incorrect removal sequence can lead to self-contamination, negating the protective benefits. The following workflow is designed to minimize this risk.

Experimental Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat / Apron Don2 2. Chemical Goggles & Face Shield Don1->Don2 Don3 3. Respirator (If Required) Don2->Don3 Don4 4. Gloves (Over Cuffs) Don3->Don4 Doff1 1. Gloves (Most Contaminated) Doff2 2. Apron / Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Goggles & Face Shield (Handle by Strap) Doff2->Doff3 Doff4 4. Respirator (If Used) Doff3->Doff4 Wash FINAL STEP: Wash Hands Thoroughly Doff4->Wash

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Protocol

Donning (Putting On) PPE:

  • Body Protection: Put on your flame-resistant lab coat or apron. Ensure it is fully fastened.

  • Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If a splash risk exists, don a face shield over the goggles.

  • Respiratory Protection: If your risk assessment requires a respirator, perform a seal check to ensure it is fitted correctly.

  • Hand Protection: Don your chemical-resistant gloves. Crucially, pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a complete seal.

Doffing (Taking Off) PPE: The principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. For example, peel one glove off by pinching it at the wrist, and then use the fingers of the now-bare hand to slide under the cuff of the remaining glove to remove it.

  • Body Protection: Unfasten your lab coat or apron. As you remove it, turn it inside out to contain any contamination on the exterior surface.

  • Eye/Face Protection: Remove the face shield and/or goggles by handling the strap from the back of your head. Avoid touching the front surface.

  • Respiratory Protection: If worn, remove the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][3]

Operational and Disposal Plans

Safe Handling & Operations:

  • Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[5][6][9]

  • Ensure all containers are clearly labeled and kept tightly closed when not in use.[2][3][4][7]

  • Use non-sparking tools and explosion-proof equipment due to the high risk of flammability.[2][3][4][5][13]

  • When transferring the chemical, ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[2][3][4][7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2][3][10][11] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[2][3][10]

  • Spill Response: Evacuate the area and remove all ignition sources.[3][5] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, sealed container for hazardous waste disposal.

Disposal Plan:

  • Contaminated materials, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations through an approved waste disposal plant.[2][3][11][14][15] Do not pour this chemical down the drain.[2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.